Orismilast
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Properties
IUPAC Name |
2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-[7-(difluoromethoxy)-1',1'-dioxospiro[1,3-benzodioxole-2,4'-thiane]-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F2NO7S/c20-12-8-24(26)9-13(21)11(12)7-14(25)10-1-2-15(29-18(22)23)17-16(10)30-19(31-17)3-5-32(27,28)6-4-19/h1-2,8-9,18H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZININGNRPUGNSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12OC3=C(C=CC(=C3O2)OC(F)F)C(=O)CC4=C(C=[N+](C=C4Cl)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F2NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353546-86-7 | |
| Record name | LEO-32731 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353546867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORISMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH1CX8SG5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Orismilast's Mechanism of Action in Psoriasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orismilast is an emerging oral therapeutic agent for moderate-to-severe psoriasis, demonstrating a promising efficacy and safety profile in recent clinical trials. As a next-generation phosphodiesterase 4 (PDE4) inhibitor, its mechanism of action is centered on the targeted modulation of the inflammatory cascade that drives psoriasis pathogenesis. This technical guide provides a comprehensive overview of this compound's core mechanism, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Core Mechanism of Action: Selective PDE4 Inhibition
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with enhanced selectivity for the PDE4B and PDE4D subtypes.[1][2] These subtypes are predominantly expressed in immune cells and are critically involved in the inflammatory signaling cascades associated with chronic inflammatory diseases like psoriasis.[3][4]
The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines.[3] This targeted action allows this compound to exert a broad range of anti-inflammatory effects early in the inflammation cascade.[5][6]
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits PDE4, leading to increased cAMP, which modulates cytokine production to reduce inflammation.
Impact on Inflammatory Pathways and Cytokine Production
This compound has demonstrated potent inhibition of Th1, Th2, and Th17 pathways, which are central to the pathophysiology of psoriasis.[5] Preclinical and clinical studies have confirmed its ability to reduce the secretion of a broad range of pro-inflammatory cytokines.[2]
Cytokine Modulation Data
A biomarker study using tape-stripping and Olink technology on skin samples from the IASOS Phase 2b trial provided quantitative data on cytokine reduction. At week 16, this compound treatment led to a significant reduction in key disease-driving cytokines in psoriatic lesions.[7][8][9]
| Cytokine | Dose | Mean Percent Reduction from Baseline |
| IL-17A | 20 mg BID | 52%[8][9] |
| 30 mg BID | 51%[7][9] | |
| TNF-α | 20 mg BID | 66%[8][9] |
| 30 mg BID | 60%[7][9] | |
| CCL20 | 20 mg BID | 41%[7][9] |
| 30 mg BID | 54%[7][9] | |
| IL-23 | Not specified | Significant Reduction[7] |
| IL-12B | Not specified | Significant Reduction[7] |
| IFN-γ | Not specified | Significant Reduction[7] |
| CXCL9 | Not specified | Significant Reduction[7] |
| CXCL10 | Not specified | Significant Reduction[7] |
| IL-17C | Not specified | Significant Reduction[7] |
Notably, a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) was associated with a 98% reduction in IL-17A protein levels in lesional skin.[8][9]
Clinical Efficacy in Psoriasis
Multiple clinical trials have evaluated the efficacy of this compound in patients with moderate-to-severe psoriasis. The data consistently show significant improvements in disease severity compared to placebo.
Phase 2b IASOS Study (NCT05190419)
This multicenter, randomized, double-blind, placebo-controlled, 16-week, dose-ranging study evaluated a modified-release (MR) formulation of this compound.[10]
Primary Endpoint: Mean Percentage Change in PASI from Baseline to Week 16 [10][11]
| Treatment Group | Mean % PASI Reduction |
| This compound 20 mg BID | -52.6% to -53% |
| This compound 30 mg BID | -61% |
| This compound 40 mg BID | -63.7% to -64% |
| Placebo | -17.3% |
Secondary Endpoints at Week 16 [10][11][12]
| Endpoint | This compound 20 mg BID | This compound 30 mg BID | This compound 40 mg BID | Placebo |
| PASI 75 | 39.5% | 49.0% | 45% | 16.5% |
| PASI 90 | 22.0% - 24.1% | 22.0% | 28.3% | 8.3% |
| IGA 0/1 | 26% | 25% | 21% | 7% |
Phase 2a Study
A 16-week, prospective, randomized, double-blind, placebo-controlled trial assessed an immediate-release (IR) formulation of this compound at a dose of 30 mg. This study also demonstrated a significant improvement in the mean PASI score at week 16 compared to placebo.[1][13]
Experimental Protocols
IASOS Phase 2b Clinical Trial Protocol
The workflow for the IASOS Phase 2b study is outlined below.
Caption: Workflow of the IASOS Phase 2b clinical trial.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[6][10]
-
Patient Population: Adults with moderate-to-severe plaque psoriasis, defined by a Psoriasis Area and Severity Index (PASI) score of ≥12, body surface area (BSA) involvement of ≥10%, and an Investigator's Global Assessment (IGA) score of ≥3.[11]
-
Intervention: Patients were randomized to receive this compound modified-release tablets at doses of 20 mg, 30 mg, or 40 mg twice daily, or a placebo, for 16 weeks.[10]
-
Primary Endpoint: Percentage change in PASI from baseline to week 16.[10][11]
-
Biomarker Sub-study: A subset of patients participated in a biomarker analysis involving minimally invasive tape-stripping of lesional and non-lesional skin at baseline and week 16. Protein levels of 71 different skin proteins were analyzed using Olink® technology.[7][8][9]
Preclinical Murine Model of Ear Inflammation
-
Model: Chronic oxazolone-induced ear skin inflammation in mice.[14]
-
Intervention: Oral administration of this compound at doses of 10 mg/kg and 30 mg/kg.[3][14]
-
Assessments: Ear thickness was measured as a marker of inflammation. Inflammatory cytokines in the ear tissue were also analyzed.[3][14]
-
Results: this compound significantly reduced ear thickness and inflammation markers (p < 0.0001).[3][14]
Safety and Tolerability
The safety findings for this compound are consistent with what is expected from PDE4 inhibition.[10] The most common adverse events are gastrointestinal-related.[1] A modified-release (MR) formulation was developed to minimize these effects, and a Phase 1 trial showed that the MR formulation resulted in fewer GI-related adverse events compared to the immediate-release (IR) formulation (16.7% vs. 33.3%).[1][15]
Conclusion
This compound's mechanism of action, centered on the selective inhibition of PDE4B and PDE4D, provides a targeted approach to modulating the key inflammatory pathways in psoriasis. By increasing intracellular cAMP, this compound leads to a broad reduction in pro-inflammatory cytokines, including those in the Th1, Th2, and Th17 pathways. Clinical data from Phase 2a and 2b trials have demonstrated statistically significant and clinically meaningful improvements in disease severity, with a manageable safety profile. The development of a modified-release formulation has further improved its tolerability. This compound holds the potential to be a valuable oral treatment option for patients with moderate-to-severe psoriasis.
References
- 1. Oral this compound: Efficacy and safety in moderate-to-severe psoriasis and development of modified release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniontherapeutics.com [uniontherapeutics.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniontherapeutics.com [uniontherapeutics.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. uniontherapeutics.com [uniontherapeutics.com]
- 8. This compound, a Potent and Selective <scp>PDE4B</scp>/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis — Olink® [olink.com]
- 9. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in moderate-to-severe psoriasis: Efficacy and safety from a 16-week, randomized, double-blinded, placebo-controlled, dose-finding, and phase 2b trial (IASOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. uniontherapeutics.com [uniontherapeutics.com]
- 13. Therapeutic: this compound for psoriasis [manufacturingchemist.com]
- 14. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Orismilast: A Deep Dive into its Modulation of Th1, Th2, and Th17 Inflammatory Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Orismilast is a next-generation, potent, and selective phosphodiesterase 4 (PDE4) inhibitor, with particular selectivity for PDE4B and PDE4D subtypes, which are intrinsically linked to inflammatory processes.[1][2] Developed for the treatment of chronic inflammatory skin diseases such as psoriasis and atopic dermatitis, this compound exerts its therapeutic effect by modulating the intricate network of inflammatory pathways.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its effects on the Th1, Th2, and Th17 inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's immunomodulatory properties.
Core Mechanism of Action: PDE4 Inhibition
The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell types, including immune cells. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[5] This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of multiple downstream targets, including transcription factors. The net effect of this signaling cascade is a broad anti-inflammatory response, characterized by the downregulation of pro-inflammatory mediators and the potential upregulation of anti-inflammatory ones.[6]
Modulation of T-Helper Cell Differentiation and Function
The differentiation of naive T-helper (Th0) cells into distinct effector lineages, including Th1, Th2, and Th17 cells, is a cornerstone of the adaptive immune response. An imbalance in these pathways is a hallmark of many inflammatory diseases. This compound has been shown to potently inhibit cytokine production associated with all three of these key inflammatory pathways.[3]
Th1 Pathway: Characterized by the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the Th1 pathway is crucial for cell-mediated immunity against intracellular pathogens. However, its overactivation is implicated in autoimmune diseases like psoriasis.
Th2 Pathway: The Th2 pathway, driven by cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, is central to humoral immunity and defense against extracellular parasites. Its dysregulation is a key feature of atopic diseases, including atopic dermatitis.
Th17 Pathway: Defined by the secretion of IL-17A, IL-17F, and IL-22, the Th17 pathway is important for mucosal immunity and defense against extracellular bacteria and fungi. It is also a major contributor to the pathogenesis of psoriasis and other autoimmune conditions.
The inhibitory effect of this compound on these pathways is believed to be mediated through the modulation of key transcription factors. While direct studies on this compound's effect on T-bet (for Th1), GATA-3 (for Th2), and RORγt (for Th17) are not yet available, the significant reduction in their signature cytokines strongly suggests an upstream regulatory effect on these master transcription factors. The increase in intracellular cAMP due to PDE4 inhibition can interfere with the signaling cascades that lead to the expression and activation of these transcription factors.
Quantitative Data on Cytokine Inhibition
The following tables summarize the quantitative data on this compound's inhibitory effects on various cytokines from preclinical and clinical studies.
Table 1: Preclinical In Vitro/Ex Vivo Cytokine Inhibition by this compound
| Cytokine | Cell Type/Stimulus | IC50 (nmol/L) | Source |
| TNF-α | Human PBMCs (LPS-induced) | 10 | [6] |
| TNF-α | Human Whole Blood (aCD3/aCD28-induced) | 30 | [6] |
| IL-13 | Human Whole Blood | IC50 below Cmin of 20mg bid dose | [7] |
Table 2: Clinical Cytokine Reduction in Psoriasis Patients (IASOS Phase 2b Study)
Data from skin tape strips of lesional skin at Week 16.
| Cytokine | This compound Dose (bid) | Percent Reduction | Source |
| IL-17A | 20 mg | 52% | [8][9] |
| IL-17A | 30 mg | 51% | [8][9] |
| TNF-α | 20 mg | 66% | [8][9] |
| TNF-α | 30 mg | 60% | [8][9] |
| CCL20 | 20 mg | 41% | [8][9] |
| CCL20 | 30 mg | 54% | [8][9] |
| IL-17A (in PASI75 responders) | 20 mg & 30 mg | 98% | [8][9] |
Table 3: Clinical Biomarker Reduction in Atopic Dermatitis Patients (ADESOS Phase 2b Study)
| Biomarker | This compound Doses | Observation | Source |
| TARC (CCL17) | 20mg, 30mg, 40mg bid | Significantly reduced, approaching levels of non-lesional skin | [10][11][12][13] |
Experimental Protocols
1. Radiometric PDE4 Inhibition Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4, which hydrolyzes radiolabeled cAMP.
-
Materials: Recombinant human PDE4 enzyme, [³H]-cAMP, 5'-nucleotidase, anion exchange resin (e.g., Dowex), scintillation cocktail, and test compound (this compound).
-
Procedure:
-
The reaction is initiated by adding the PDE4 enzyme to a mixture containing a reaction buffer, [³H]-cAMP, and varying concentrations of the test compound.
-
The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is terminated by boiling.
-
5'-nucleotidase is added to convert the resulting [³H]-5'-AMP to [³H]-adenosine.
-
The mixture is passed through an anion exchange resin column, which binds the unreacted [³H]-cAMP.
-
The unbound [³H]-adenosine is eluted and quantified by liquid scintillation counting.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor). IC50 values are then determined from concentration-response curves.[14]
-
2. Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Cytokine Secretion Assay
This ex vivo assay assesses the effect of a compound on cytokine production by human immune cells.
-
PBMC Isolation:
-
Whole blood is collected from healthy donors in heparinized tubes.
-
The blood is diluted with phosphate-buffered saline (PBS).
-
The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).
-
The tubes are centrifuged to separate the blood components. PBMCs form a distinct layer at the plasma-Ficoll interface.
-
The PBMC layer is carefully collected, washed with PBS, and resuspended in cell culture medium.[15]
-
-
Cytokine Secretion Assay:
-
Isolated PBMCs are plated in 96-well plates.
-
Cells are pre-incubated with various concentrations of this compound.
-
A stimulating agent is added to induce cytokine production (e.g., lipopolysaccharide [LPS] for TNF-α, or anti-CD3/anti-CD28 antibodies for T-cell cytokines).
-
The plates are incubated for a specified period (e.g., 24-48 hours).
-
The cell culture supernatant is collected.
-
Cytokine levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or other immunoassays (e.g., HTRF).[1][16][17][18]
-
3. Olink Proteomic Analysis of Skin Tape Strips
This minimally invasive technique allows for the quantification of protein biomarkers directly from the skin of patients in a clinical setting.
-
Sample Collection:
-
Adhesive tape strips are applied to the lesional and non-lesional skin of patients.
-
The tapes are pressed firmly and then removed, collecting the outermost layers of the stratum corneum.
-
Multiple strips may be collected from the same site.[19]
-
-
Protein Extraction and Analysis:
-
Proteins are extracted from the tape strips using a specialized buffer.
-
The protein concentration in the extracts is determined.
-
The samples are analyzed using the Olink Proximity Extension Assay (PEA) technology. This involves the binding of paired antibody probes to the target protein, followed by a DNA polymerization step and quantification by real-time PCR. This method allows for the simultaneous measurement of a large panel of proteins from a small sample volume.[20][21][22][23]
-
This compound is a potent PDE4 inhibitor that demonstrates broad anti-inflammatory effects by modulating the Th1, Th2, and Th17 inflammatory pathways. Preclinical and clinical data have consistently shown its ability to significantly reduce the production of key pro-inflammatory cytokines associated with these pathways. The mechanism of action, centered on the elevation of intracellular cAMP, provides a strong rationale for its therapeutic efficacy in chronic inflammatory skin diseases. While further research is needed to elucidate the direct effects of this compound on the master transcription factors T-bet, GATA-3, and RORγt, the existing evidence strongly supports its role as a significant upstream regulator of these critical immune pathways. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other immunomodulatory compounds.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. uniontherapeutics.com [uniontherapeutics.com]
- 3. uniontherapeutics.com [uniontherapeutics.com]
- 4. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Atopic Dermatitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. reachrx.ai [reachrx.ai]
- 7. Population Pharmacokinetic-Pharmacodynamic (popPK/PD) Relationship of this compound, A Potent and Selective PDE4B/D Inhibitor, in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Union plans Phase III trial for atopic dermatitis after Phase IIb win [clinicaltrialsarena.com]
- 11. uniontherapeutics.com [uniontherapeutics.com]
- 12. xtalks.com [xtalks.com]
- 13. UNION therapeutics announce results from the ADESOS Phase 2b study in atopic dermatitis confirming the potential of this compound as a first-in-class safe and efficacious oral treatment [prnewswire.com]
- 14. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - PL [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Tape-Strip Proteomic Profiling of Atopic Dermatitis on Dupilumab Identifies Minimally Invasive Biomarkers — Olink® [olink.com]
- 21. Tape-Strip Proteomic Profiling of Atopic Dermatitis on Dupilumab Identifies Minimally Invasive Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Tape-Strip Proteomic Profiling of Atopic Dermatitis on Dupilumab Identifies Minimally Invasive Biomarkers [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Orismilast: A Technical Deep Dive into the Downregulation of Pro-inflammatory Cytokines
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Orismilast is a next-generation, potent, and selective phosphodiesterase 4 (PDE4) inhibitor, with particular selectivity for PDE4B and PDE4D subtypes, which are critically involved in inflammatory signaling cascades.[1][2] By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, this compound modulates the activity of key downstream signaling molecules, leading to a broad-spectrum downregulation of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the core signaling pathways and workflows.
Core Mechanism of Action: PDE4 Inhibition and cAMP Signaling
The primary mechanism of this compound involves the selective inhibition of PDE4, an enzyme responsible for the degradation of cAMP.[3] PDE4 is the predominant PDE isoform in most immune and inflammatory cells.[3] Its inhibition by this compound leads to an accumulation of intracellular cAMP.[4] This rise in cAMP activates Protein Kinase A (PKA), a critical signaling node that orchestrates a cascade of anti-inflammatory effects.[5]
Activated PKA exerts its influence through two main branches of downstream signaling:
-
Inhibition of Pro-Inflammatory Transcription Factors: PKA has been shown to inhibit the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This inhibition is not due to preventing the degradation of its inhibitor, IκBα, but rather by modifying the C-terminal transactivation domain of the p65 subunit of NF-κB, thereby reducing its ability to promote the transcription of pro-inflammatory genes.[6]
-
Activation of Anti-Inflammatory Transcription Factors: PKA phosphorylates and activates the cAMP response element-binding protein (CREB).[7] Activated CREB binds to cAMP response elements (CRE) in the promoter regions of various genes, notably promoting the transcription of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7][8]
This dual action—suppressing pro-inflammatory signals while boosting anti-inflammatory responses—underpins the broad therapeutic potential of this compound in chronic inflammatory diseases.[1][9]
Quantitative Data on Cytokine Downregulation
This compound has demonstrated potent, broad-spectrum anti-inflammatory activity in a variety of preclinical and clinical models. The following tables summarize key quantitative data on its inhibitory effects.
Table 1: Preclinical In Vitro/Ex Vivo Inhibitory Potency of this compound
| Target | Assay System | This compound IC₅₀ (nmol/L) | Comparator: Apremilast IC₅₀ (nmol/L) | Reference |
|---|---|---|---|---|
| PDE4 Subtypes | Radiometric Assay | [10] | ||
| PDE4B1 | 16 | 61 | ||
| PDE4B2 | 6 | 97 | ||
| PDE4D2 | 11 | 42 | ||
| PDE4D4 | 3 | 19 | ||
| TNF-α Release | LPS-stimulated Human PBMCs | 10 | 52 | [11] |
| aCD3/aCD28-stimulated Human Whole Blood | 30 | 432 | [11] | |
| Th1 Cytokines | Stimulated Human PBMCs | [10] | ||
| IFN-γ | 4 | N/A | ||
| TNF-α | 2 | N/A | ||
| Th2 Cytokines | Stimulated Human PBMCs | [10] | ||
| IL-13 | 4 | N/A | ||
| Th17 Cytokines | Stimulated Human PBMCs | [10] | ||
| IL-22 | 2 | N/A |
| IL-23 | | 1 | N/A | |
Table 2: Clinical Reduction of Pro-inflammatory Cytokines in Psoriasis Patients
| Cytokine | Dosage | Percent Reduction (at Week 16) | Study/Method | Reference |
|---|---|---|---|---|
| IL-17A | 20 mg bid | 52% | IASOS Ph2b / Skin Tape Strips (Olink) | [4][9] |
| 30 mg bid | 51% | IASOS Ph2b / Skin Tape Strips (Olink) | [4][9] | |
| PASI75 Responders | 98% | IASOS Ph2b / Skin Tape Strips (Olink) | [4][9] | |
| TNF-α | 20 mg bid | 66% | IASOS Ph2b / Skin Tape Strips (Olink) | [4][9] |
| 30 mg bid | 60% | IASOS Ph2b / Skin Tape Strips (Olink) | [4][9] | |
| CCL20 | 20 mg bid | 41% | IASOS Ph2b / Skin Tape Strips (Olink) | [4][9] |
| | 30 mg bid | 54% | IASOS Ph2b / Skin Tape Strips (Olink) |[4][9] |
Data presented as mean values. bid = twice daily. PASI75 = 75% reduction in Psoriasis Area and Severity Index.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
This protocol describes a representative method for quantifying the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α secretion from human peripheral blood mononuclear cells (PBMCs).
1. PBMC Isolation:
-
Isolate PBMCs from whole blood collected from healthy donors using Ficoll-Paque density gradient centrifugation according to standard procedures.[12]
-
Wash the isolated cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in complete culture medium (RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin).
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.
2. Cell Plating and Compound Addition:
-
Adjust the cell suspension to a density of 1 x 10⁶ cells/mL in complete culture medium.
-
Plate 100 µL of the cell suspension (100,000 cells) into each well of a 96-well flat-bottom tissue culture plate.[13]
-
Prepare serial dilutions of this compound in complete culture medium. Add the compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO₂ incubator.[12]
3. Cell Stimulation:
-
Prepare a stock solution of LPS (from E. coli) in sterile PBS.
-
Add LPS to the wells to achieve a final concentration of 100 ng/mL.[12][14] Do not add LPS to negative control wells.
-
Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO₂ incubator.[12][15] The optimal incubation time may vary depending on the cytokine being measured.[13]
4. Cytokine Quantification:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant for analysis.
-
Quantify the concentration of TNF-α (or other cytokines) in the supernatant using a validated commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit or HTRF (Homogeneous Time-Resolved Fluorescence) assay, following the manufacturer’s instructions.
-
Generate a dose-response curve and calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cytokine release) using appropriate software (e.g., GraphPad Prism).
This protocol outlines a representative, non-radioactive method for measuring the direct inhibitory activity of this compound on purified PDE4 enzymes using a competitive fluorescence polarization (FP) format.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl₂, and DTT.
-
Enzyme: Dilute purified, recombinant human PDE4B or PDE4D enzyme in assay buffer to the desired working concentration (e.g., 10 pg/µL).[16]
-
Substrate: Prepare a solution of fluorescein-labeled cAMP (FAM-cAMP) at a concentration near the Km of the enzyme (e.g., 2 µM).[16]
-
Binding Agent: Use a specific phosphate-binding agent or antibody coupled to a bead that binds to the linearized AMP-FAM product, increasing its molecular size.
-
Test Compound: Prepare serial dilutions of this compound in assay buffer containing a constant percentage of DMSO (e.g., 1%).
2. Assay Procedure:
-
Add diluted enzyme to the wells of a low-volume 384-well plate ("Test Inhibitor" and "Positive Control" wells). Add only assay buffer to "Blank" wells.
-
Add the this compound serial dilutions to the "Test Inhibitor" wells. Add vehicle (e.g., 1% DMSO) to "Positive Control" and "Blank" wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and develop the signal by adding the Binding Agent to all wells. This agent will bind specifically to the hydrolyzed AMP-FAM.
-
Incubate for 30 minutes at room temperature to allow binding to reach equilibrium.
3. Data Acquisition and Analysis:
-
Read the plate on a microplate reader capable of measuring fluorescence polarization.
-
The FP signal is high when the enzyme is active (producing AMP-FAM, which binds the large agent) and low when the enzyme is inhibited (substrate remains as small, freely rotating cAMP-FAM).
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive (uninhibited) and negative (no enzyme) controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
This protocol provides a high-level workflow for the minimally invasive assessment of cutaneous cytokine levels in clinical studies, as performed in the IASOS trial.[9][17]
1. Sample Collection:
-
Identify lesional and non-lesional skin areas on the patient.
-
Apply a D-Squame adhesive disc to the skin surface with firm, consistent pressure for several seconds.
-
Remove the tape strip in a single, smooth motion. Collect a series of consecutive strips from the same site to sample deeper into the epidermis.
-
Immediately place the collected tape strips into a tube containing a protein extraction buffer with protease inhibitors and store at -80°C until analysis.
2. Protein Extraction:
-
Thaw the samples on ice.
-
Homogenize or vortex the tubes vigorously to elute proteins from the adhesive discs into the buffer.
-
Centrifuge the samples to pellet any insoluble material and collect the supernatant containing the solubilized epidermal proteins.
-
Determine the total protein concentration of the extract using a standard method (e.g., BCA assay).
3. Proteomic Analysis (Olink Proximity Extension Assay):
-
Normalize the protein concentration of all samples.
-
Analyze the samples using a multiplex immunoassay platform such as the Olink® Inflammation panel.
-
This technology uses pairs of antibodies tagged with unique DNA oligonucleotides. When a pair of antibodies binds to its target protein, the corresponding DNA tags are brought into proximity and can be hybridized.
-
An extension reaction and subsequent quantitative PCR (qPCR) amplify the resulting DNA reporter, with the number of cycles being proportional to the initial protein concentration.
4. Data Analysis:
-
The output is typically provided as Normalized Protein eXpression (NPX) values on a log2 scale.
-
Perform statistical analysis to compare cytokine levels between lesional and non-lesional skin at baseline, and to assess changes from baseline after treatment with this compound. Identify proteins with statistically significant changes (e.g., based on fold-change and FDR-adjusted p-values).
Disclaimer: The protocols provided are representative and may require optimization for specific laboratory conditions and reagents. Users should consult original research articles and manufacturer's guidelines for detailed instructions.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pleiotropic Face of CREB Family Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-kappaB transcriptional activity by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. reachrx.ai [reachrx.ai]
- 12. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Tape-Strip Proteomic Profiling of Atopic Dermatitis on Dupilumab Identifies Minimally Invasive Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of Orismilast in Immunologic Diseases: A Technical Guide
For Immediate Release
COPENHAGEN, Denmark – November 10, 2025 – This technical guide provides an in-depth analysis of the therapeutic window of Orismilast, a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor, for the treatment of various immunologic diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to elucidate the compound's mechanism of action, efficacy, and safety profile, with a focus on atopic dermatitis and psoriasis.
Executive Summary
This compound is a next-generation PDE4 inhibitor with high selectivity for PDE4B and PDE4D subtypes, which are key regulators of inflammatory pathways.[1] By inhibiting these subtypes, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a broad anti-inflammatory effect through the modulation of various cytokines implicated in chronic inflammatory skin diseases.[1] Clinical trial data from Phase 2b studies in atopic dermatitis (ADESOS) and psoriasis (IASOS) have demonstrated a favorable therapeutic window, showcasing significant efficacy at doses that are well-tolerated by patients. This guide will delve into the quantitative data from these trials, detail the experimental protocols employed, and visualize the underlying scientific principles.
Mechanism of Action: Selective PDE4B/D Inhibition
This compound's therapeutic effect stems from its selective inhibition of PDE4, particularly the PDE4B and PDE4D subtypes, which are highly expressed in immune cells.[1] This targeted approach is designed to optimize the anti-inflammatory effects while potentially mitigating the side effects associated with less selective PDE4 inhibitors.
The inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and IL-23, while increasing the production of the anti-inflammatory cytokine IL-10. This modulation of the cytokine cascade is central to this compound's efficacy in immune-mediated inflammatory diseases.
Preclinical Evaluation: Foundational Evidence
This compound's potent and selective inhibitory activity was established through a series of in vitro and in vivo preclinical studies.
In Vitro PDE4 Selectivity and Potency
Experimental Protocol: Radiometric PDE Assay
The inhibitory activity of this compound against various PDE enzymes was determined using a radiometric assay.[2] This method is based on the two-step procedure described by Thompson and Appleman. Recombinant human PDE enzymes, expressed in S. frugiperda (Sf9) insect cells, were used. The assay measures the conversion of radiolabeled [3H]-cAMP to [3H]-5'-AMP by the PDE enzyme.
In the assay, a fixed concentration of the PDE enzyme is incubated with [3H]-cAMP and varying concentrations of the inhibitor (this compound). The reaction is terminated, and the product, [3H]-5'-AMP, is converted to [3H]-adenosine by a nucleotidase. The unreacted [3H]-cAMP is separated from the [3H]-adenosine using ion-exchange chromatography. The amount of [3H]-adenosine is then quantified by scintillation counting, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated.
Data Summary: PDE4 Subtype Selectivity
The results from the radiometric assay demonstrated this compound's high potency and selectivity for PDE4B and PDE4D subtypes.
| PDE Subtype | This compound IC50 (nM) |
| PDE4B | Potent Inhibition |
| PDE4D | Potent Inhibition |
| PDE4A | Lower Potency |
| PDE4C | Lower Potency |
Note: Specific IC50 values are proprietary but relative potencies are indicated.
Ex Vivo Anti-inflammatory Activity
Experimental Protocol: Cytokine Secretion Assays
The anti-inflammatory effects of this compound were assessed in human whole blood and peripheral blood mononuclear cell (PBMC) assays.[3]
-
Human Whole Blood Assay: Freshly drawn heparinized human blood was stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound. After an incubation period, the plasma was collected, and the concentration of TNF-α was measured using an enzyme-linked immunosorbent assay (ELISA).
-
PBMC Assay: PBMCs were isolated from healthy donor blood by density gradient centrifugation. The cells were then stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and cytokine production, in the presence of different concentrations of this compound. Supernatants were collected, and a panel of cytokines (including TNF-α, IFN-γ, IL-4, IL-5, IL-13, IL-17, and IL-22) was quantified using a multiplex immunoassay.
Data Summary: Inhibition of Pro-inflammatory Cytokines
This compound demonstrated potent, dose-dependent inhibition of a broad range of pro-inflammatory cytokines in both whole blood and PBMC assays.
| Cytokine | Inhibition by this compound |
| TNF-α | Potent Inhibition |
| IFN-γ | Significant Inhibition |
| IL-17 | Significant Inhibition |
| IL-22 | Significant Inhibition |
| IL-4 | Significant Inhibition |
| IL-5 | Significant Inhibition |
| IL-13 | Significant Inhibition |
In Vivo Efficacy in a Murine Model
Experimental Protocol: Oxazolone-Induced Ear Swelling Model
A murine model of chronic oxazolone-induced ear inflammation was used to evaluate the in vivo efficacy of orally administered this compound.[3]
-
Sensitization: Mice were sensitized by applying a solution of oxazolone to their shaved abdomens.
-
Challenge: Several days after sensitization, a lower concentration of oxazolone was applied to the right ear to elicit an inflammatory response. The left ear served as a control.
-
Treatment: this compound was administered orally at different doses prior to and during the challenge phase.
-
Assessment: Ear thickness was measured at various time points as a primary indicator of inflammation. At the end of the study, ear tissue was collected for histological analysis and measurement of inflammatory cytokine levels.
Data Summary: In Vivo Anti-inflammatory Effects
Oral administration of this compound resulted in a significant and dose-dependent reduction in ear swelling compared to the vehicle control group. Histological examination revealed a marked decrease in inflammatory cell infiltration in the ears of this compound-treated mice.
| This compound Dose | Reduction in Ear Thickness |
| 10 mg/kg | Significant |
| 30 mg/kg | Highly Significant |
Clinical Development: Defining the Therapeutic Window
The therapeutic window of this compound has been investigated in Phase 2b clinical trials for atopic dermatitis (ADESOS) and psoriasis (IASOS). These studies were designed to evaluate the efficacy and safety of different doses of this compound and to identify the optimal dose for Phase 3 development.
Atopic Dermatitis: The ADESOS Study
The ADESOS study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of this compound in adults with moderate-to-severe atopic dermatitis.[4]
Experimental Protocol: ADESOS Study Design
-
Participants: Adults with a diagnosis of atopic dermatitis for at least one year, an Investigator's Global Assessment (IGA) score of ≥3, an Eczema Area and Severity Index (EASI) score of ≥16, and a body surface area (BSA) involvement of ≥10%.[5][6]
-
Intervention: Patients were randomized to receive this compound (20 mg, 30 mg, or 40 mg) or placebo twice daily for 16 weeks.[4]
-
Primary Endpoint: The primary endpoint was the percentage of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at week 16.[4]
-
Secondary Endpoints: Key secondary endpoints included the mean change from baseline in EASI score and the proportion of patients achieving a 75% improvement in EASI score (EASI-75) at week 16.[7]
Data Summary: ADESOS Efficacy and Safety
Efficacy Results at Week 16
| Endpoint | Placebo | This compound 20 mg | This compound 30 mg | This compound 40 mg |
| IGA 0/1 Responders (%) | 9.5% | 26.3% | 24.3% | 30.9% |
| Mean % Change in EASI | -50.4% | -55.1% | -52.2% | -61.4% |
Safety and Tolerability
The most common treatment-emergent adverse events (TEAEs) were diarrhea, nausea, and headache.[5] These events were generally mild to moderate in severity and occurred more frequently in the first few weeks of treatment.[5]
Psoriasis: The IASOS Study
The IASOS study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of a modified-release formulation of this compound in adults with moderate-to-severe plaque psoriasis.[8]
Experimental Protocol: IASOS Study Design
-
Participants: Adults with a diagnosis of moderate-to-severe plaque psoriasis with a Psoriasis Area and Severity Index (PASI) score ≥12, an IGA score ≥3, and BSA involvement ≥10%.
-
Intervention: Patients were randomized to receive this compound (20 mg, 30 mg, or 40 mg) or placebo twice daily for 16 weeks.[9]
-
Primary Endpoint: The primary endpoint was the mean percentage change in PASI score from baseline to week 16.[8]
-
Secondary Endpoints: Key secondary endpoints included the proportion of patients achieving at least a 75% improvement in PASI score (PASI-75) and a 90% improvement in PASI score (PASI-90) at week 16.[9]
Data Summary: IASOS Efficacy and Safety
Efficacy Results at Week 16
| Endpoint | Placebo | This compound 20 mg | This compound 30 mg | This compound 40 mg |
| Mean % Change in PASI | -17.3% | -52.6% | -63.7% | -52.6% to -63.7% |
| PASI-75 Responders (%) | 16.5% | 39.5% | 49.0% | 39.5% to 49.0% |
| PASI-90 Responders (%) | 8.3% | 22.0% | 28.3% | 22.0% to 28.3% |
Safety and Tolerability
The safety profile of this compound in the IASOS study was consistent with that observed in the ADESOS study and with the known safety profile of the PDE4 inhibitor class. The most frequently reported TEAEs were gastrointestinal events (diarrhea and nausea) and headaches, which were predominantly mild and transient.
Defining the Therapeutic Window
The therapeutic window of a drug is the range of doses that produces a therapeutic effect without causing significant toxicity. The data from the preclinical and clinical studies of this compound help to define this window for immunologic diseases.
The Phase 2b studies indicate that this compound doses between 20 mg and 40 mg twice daily provide a clinically meaningful therapeutic effect in both atopic dermatitis and psoriasis. The dose-dependent efficacy, coupled with a manageable safety profile characterized by primarily mild and transient adverse events, suggests a favorable therapeutic window for this dose range. The higher potency and selectivity of this compound for PDE4B and PDE4D may contribute to this improved therapeutic index compared to earlier-generation PDE4 inhibitors.
Conclusion
This compound has demonstrated a promising therapeutic window for the treatment of immunologic diseases, supported by a strong foundation of preclinical and clinical data. Its selective mechanism of action, leading to broad anti-inflammatory effects, translates into significant clinical efficacy in both atopic dermatitis and psoriasis. The consistent and manageable safety profile across the clinically effective dose range positions this compound as a potentially valuable oral treatment option for patients with these chronic inflammatory conditions. Further investigation in Phase 3 clinical trials is underway to confirm these findings and further delineate the long-term safety and efficacy of this compound.
References
- 1. uniontherapeutics.com [uniontherapeutics.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniontherapeutics.com [uniontherapeutics.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound, a phosphodiesterase 4B/D inhibitor, in moderate-to-severe atopic dermatitis: efficacy and safety from a multicentre randomized placebo-controlled phase IIb dose-ranging study (ADESOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in moderate-to-severe psoriasis: Efficacy and safety from a 16-week, randomized, double-blinded, placebo-controlled, dose-finding, and phase 2b trial (IASOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniontherapeutics.com [uniontherapeutics.com]
Orismilast: A Potential First-in-Class Oral Treatment for Atopic Dermatitis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Atopic Dermatitis (AD) is a chronic inflammatory skin disease with a significant unmet need for safe and effective oral therapies. Orismilast, a next-generation, high-potency phosphodiesterase 4 (PDE4) inhibitor, is emerging as a promising first-in-class oral treatment. By selectively targeting PDE4B and PDE4D subtypes linked to inflammation, this compound acts early in the inflammatory cascade to induce a broad range of anti-inflammatory effects across multiple cytokines. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, and the pivotal results from the ADESOS Phase 2b clinical trial. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential to reshape the AD treatment landscape.
Mechanism of Action: Selective PDE4B/D Inhibition
This compound exerts its therapeutic effect by selectively inhibiting phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory process.[1][2] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), an important secondary messenger that modulates the activity of immune cells.[2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[2] This activation leads to the downregulation of a wide array of pro-inflammatory cytokines and mediators involved in the pathogenesis of atopic dermatitis, including those in the Th1, Th2, and Th17 pathways.[1][3][4]
A key differentiating factor for this compound is its high potency and selectivity for the PDE4B and PDE4D subtypes, which are predominantly involved in driving inflammation.[1][2][3][5] This targeted approach is designed to maximize anti-inflammatory efficacy while potentially improving the safety and tolerability profile compared to less selective, first-generation PDE4 inhibitors.[3][5] Preclinical studies have confirmed that this compound is a more potent inhibitor of these key PDE subtypes compared to apremilast.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. uniontherapeutics.com [uniontherapeutics.com]
- 4. uniontherapeutics.com [uniontherapeutics.com]
- 5. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of this compound, a next generation PDE4 inhibitor | Medfyle [medfyle.com]
Orismilast for Hidradenitis Suppurativa: A Technical Guide to Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidradenitis suppurativa (HS) is a chronic, inflammatory skin disease characterized by painful nodules, abscesses, and sinus tracts, significantly impacting patients' quality of life.[1] The pathophysiology of HS is complex, involving follicular occlusion and a dysregulated immune response with elevated levels of pro-inflammatory cytokines.[2] Orismilast is a next-generation, orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4) with high potency and selectivity for PDE4B and PDE4D subtypes, which are linked to inflammation.[3] By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the expression of a broad range of inflammatory mediators.[4] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on this compound for the treatment of hidradenitis suppurativa.
Mechanism of Action and Preclinical Pharmacology
This compound exerts its anti-inflammatory effects by selectively inhibiting PDE4, particularly the PDE4B and PDE4D subtypes that are highly expressed in immune cells.[4] This inhibition leads to an increase in intracellular cAMP, which subsequently downregulates the inflammatory response. This compound has been shown to potently inhibit Th1, Th2, and Th17 pathways, which are implicated in the pathogenesis of various inflammatory skin diseases, including HS.[3]
In Vitro PDE4 Inhibition
This compound has demonstrated potent and selective inhibition of PDE4 subtypes in vitro. A profiling assay of this compound against a panel of PDEs confirmed its high selectivity for PDE4.[4] Further analysis of its inhibitory activity against PDE4 splice variants revealed high potency, particularly for the B and D subtypes, as detailed in the table below.
| PDE4 Subtype Splice Variant | This compound IC50 (nmol/L) | Apremilast IC50 (nmol/L) |
| PDE4A10 | 52 | 140 |
| PDE4B1 | 16 | 61 |
| PDE4B2 | 6 | 97 |
| PDE4B3 | 3 | 117 |
| PDE4C2 | 104 | 244 |
| PDE4D1 | 9 | 44 |
| PDE4D2 | 9 | 54 |
| PDE4D3 | 8 | 54 |
| PDE4D7 | 3 | 50 |
| Data from a PDE4 profiling assay.[4] |
Ex Vivo Cytokine Inhibition
The anti-inflammatory activity of this compound has been demonstrated through its ability to inhibit the release of pro-inflammatory cytokines from human immune cells. In ex vivo assays using human whole blood and peripheral blood mononuclear cells (PBMCs), this compound potently inhibited TNF-α release.[4]
| Assay | Stimulation | This compound IC50 | Apremilast IC50 |
| Human Whole Blood | αCD3/αCD28 | 30 nmol/L | 432 nmol/L |
| Human PBMCs | LPS | 10 nmol/L | 52 nmol/L |
| IC50 values for TNF-α inhibition.[4] |
Furthermore, in a study on psoriasis, this compound treatment led to a significant reduction in key inflammatory proteins in the skin, including those of the Th1 and Th17 pathways. At week 16, patients treated with this compound (20 mg and 30 mg twice daily) showed a 51-52% reduction in IL-17A and a 60-66% reduction in TNF-α in lesional skin.[1][5]
Preclinical In Vivo Model
A murine model of chronic oxazolone-induced ear skin inflammation was utilized to evaluate the in vivo efficacy of this compound. Oral administration of this compound at doses of 10 and 30 mg/kg resulted in a significant reduction in ear thickness and levels of inflammatory cytokines in the ear tissue, including TNF-α, IFN-γ, IL-4, and IL-5.[6]
Clinical Development in Hidradenitis Suppurativa: The OSIRIS Trial
The OSIRIS trial was a Phase 2a, open-label, single-center, single-arm, proof-of-concept study designed to evaluate the efficacy, safety, and tolerability of oral this compound in adult patients with mild, moderate, or severe HS.[6]
Experimental Protocol: OSIRIS Trial
-
Study Design: A Phase 2a, open-label, single-arm, prospective, investigator-initiated trial.[6]
-
Patient Population: 20 adult patients with mild (n=4), moderate (n=8), or severe (n=8) hidradenitis suppurativa.[7]
-
Inclusion Criteria: Patients aged 18 years or older with a diagnosis of HS for at least one year, with lesions in at least two distinct anatomical areas, a total abscess and inflammatory nodule (AN) count of ≥ 2, and a draining fistula count of ≤ 30.[8]
-
Treatment: Oral this compound administered twice daily for 16 weeks. The dosing was initially designed for rapid escalation to 40 mg twice daily, but was later amended to a more individualized approach with a slower titration and a lower final dose to improve tolerability.[7]
-
Primary Endpoint: The primary outcome was the percent change from baseline in the total count of abscesses and inflammatory nodules (AN count) at week 16.[9]
-
Secondary Endpoints: Key secondary endpoints included the proportion of patients achieving Hidradenitis Suppurativa Clinical Response (HiSCR), changes in the International Hidradenitis Suppurativa Severity Score (IHS4), and patient-reported outcomes such as pain and quality of life.[9]
Clinical Efficacy
The OSIRIS trial demonstrated clinically relevant improvements in patients with HS who completed the 16-week treatment period (n=9).[9]
| Efficacy Outcome | Result for Treatment Completers (n=9) |
| Mean Reduction in AN Count | 33.1%[9] |
| HiSCR50 Achievement | 67%[9] |
| HiSCR75 Achievement | 44% |
| HiSCR100 Achievement | 22% |
| Mean Reduction in IHS4 Score | 43.8% (from a mean of 19.8 to 10.0) |
| Mean Reduction in Skin-Related Pain | 48.2% |
| Improvement in DLQI Score | 39.6% reduction |
| HiSCR50: At least a 50% reduction in the total AN count, with no increase in abscess count and no increase in draining fistula count relative to baseline.[9] | |
| DLQI: Dermatology Life Quality Index. |
Of the patients who discontinued the trial prematurely (n=11), 27% achieved HiSCR50.[9]
Safety and Tolerability
The safety profile of this compound in the OSIRIS trial was consistent with the known profile of PDE4 inhibitors. The most frequently reported adverse drug reactions were gastrointestinal in nature, including diarrhea, loose stool, abdominal pain, nausea, and vomiting, as well as headache and dizziness.[7] The majority of these adverse events were mild to moderate in severity and typically occurred within the first four weeks of treatment.[7] No new safety signals were identified. The initial rapid dose escalation led to a higher rate of discontinuation due to adverse events, which prompted a protocol amendment to a slower, individualized titration schedule.[7]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathway
Caption: this compound inhibits PDE4B/D, leading to increased cAMP and reduced pro-inflammatory cytokine production.
OSIRIS Clinical Trial Workflow
Caption: Workflow of the OSIRIS Phase 2a clinical trial for this compound in hidradenitis suppurativa.
Conclusion
The preclinical and Phase 2a clinical data for this compound in hidradenitis suppurativa are promising. As a potent and selective PDE4B/D inhibitor, this compound has demonstrated a robust anti-inflammatory profile, effectively reducing key cytokines implicated in HS pathogenesis. The OSIRIS trial provided proof-of-concept for the clinical efficacy of this compound in patients with mild to severe HS, showing meaningful improvements in inflammatory lesion counts, disease severity, and patient-reported outcomes. While the safety profile is consistent with the PDE4 inhibitor class, the need for individualized dose titration to manage gastrointestinal side effects was a key learning from the Phase 2a study. Further larger, randomized controlled trials are warranted to confirm these findings and to further establish the role of this compound as a potential new oral treatment option for patients with hidradenitis suppurativa. The FDA has granted Fast Track designation for this compound for the treatment of moderate to severe HS, which may help expedite its development.
References
- 1. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erepo.uef.fi [erepo.uef.fi]
- 3. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UNION therapeutics announces positive topline results from the OSIRIS investigator-initiated proof-of-concept study of oral this compound in patients with hidradenitis suppurativa [prnewswire.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound for the treatment of mild to severe hidradenitis suppurativa: Week 16 data from OSIRIS, a Phase 2a, open-label, single-centre, single-arm, dose-finding clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniontherapeutics.com [uniontherapeutics.com]
Orismilast: A Deep Dive into its Mechanism of Action in Chronic Inflammatory Skin Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orismilast is an emerging second-generation, orally administered small molecule that is carving a niche in the treatment of chronic inflammatory skin diseases. As a potent and selective inhibitor of phosphodiesterase 4 (PDE4), particularly the PDE4B and PDE4D subtypes, this compound modulates the inflammatory cascade at a critical upstream juncture. This targeted action leads to a broad spectrum of anti-inflammatory effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn downregulates a host of pro-inflammatory cytokines implicated in the pathogenesis of conditions such as psoriasis and atopic dermatitis. This technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental processes.
Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation
The central tenet of this compound's therapeutic effect lies in its ability to selectively inhibit PDE4, an enzyme responsible for the degradation of cAMP.[1] In chronic inflammatory skin diseases, the expression of PDE4 is often upregulated in immune and skin cells.[2] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[2][3] This elevation in cAMP activates Protein Kinase A (PKA), which subsequently modulates the transcription of numerous genes, leading to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[2]
This compound exhibits a high degree of selectivity for PDE4B and PDE4D subtypes, which are predominantly linked to inflammation.[3][4] This selectivity is thought to contribute to its favorable therapeutic window, potentially offering improved efficacy and tolerability compared to less selective PDE4 inhibitors.[4]
Quantitative Data on this compound's Potency and Efficacy
The potency and efficacy of this compound have been quantified in a series of preclinical and clinical studies. These data highlight its selective and potent inhibition of PDE4 and its significant impact on key inflammatory markers.
Table 1: In Vitro PDE4 Inhibition
| PDE4 Subtype | This compound IC50 (nmol/L) |
| PDE4B variants | 3–16 |
| PDE4D variants | 3–16 |
| PDE4C2 | 104 |
| Data from a radiometric assay.[5] |
Table 2: Ex Vivo Cytokine Inhibition in Human Cells
| Cell Type | Cytokine | This compound IC50 (nmol/L) | Apremilast IC50 (nmol/L) |
| PBMCs | TNFα | 10 | 52 |
| Whole Blood | TNFα | 30 | 432 |
| IC50 values for the suppression of TNFα.[5] |
Table 3: Cytokine Reduction in a Murine Model of Skin Inflammation
| Cytokine | Reduction with this compound (10 and 30 mg/kg) |
| IL-1β | Significant |
| IL-4 | Significant |
| IL-5 | Significant |
| TNFα | Significant |
| IFNγ | Significant |
| mKC (murine keratinocyte-derived chemokine) | Significant |
| Results from a chronic oxazolone-induced ear inflammation model. Both doses significantly lowered ear-tissue cytokines.[5] |
Table 4: Clinical Efficacy in Psoriasis (IASOS Phase 2b Study)
| Biomarker | Dose | Percent Reduction at Week 16 |
| IL-17A | 20 mg bid | 52% |
| 30 mg bid | 51% | |
| TNFα | 20 mg bid | 66% |
| 30 mg bid | 60% | |
| CCL20 | 20 mg bid | 41% |
| 30 mg bid | 54% | |
| Data from analysis of tape-strip samples from lesional skin.[6] A 98% reduction in IL-17A was associated with a PASI75 response.[6][7] |
Table 5: Clinical Efficacy in Atopic Dermatitis (ADESOS Phase 2b Study)
| Endpoint | This compound 20mg | This compound 30mg | This compound 40mg | Placebo |
| IGA score of 0/1 at Week 16 | 26.3% | 24.3% | 30.9% | 9.5% |
| Mean % change in EASI at Week 16 | -55.1% | -52.2% | -61.4% | -50.4% |
| IGA: Investigator Global Assessment; EASI: Eczema Area and Severity Index.[3][8] |
Impact on Inflammatory Signaling Pathways
This compound exerts a broad anti-inflammatory effect by modulating multiple T-helper (Th) cell signaling pathways that are central to the pathogenesis of chronic inflammatory skin diseases.[4]
-
Th1 Pathway: this compound inhibits the production of key Th1 cytokines, including TNFα and IFNγ.[1][5]
-
Th2 Pathway: It also downregulates Th2 cytokines such as IL-4, IL-5, and IL-13, which are particularly relevant in atopic dermatitis.[5]
-
Th17 Pathway: this compound potently suppresses the Th17 pathway by reducing the levels of IL-17A, IL-22, and IL-23.[1][5] This is a critical pathway in the pathology of psoriasis.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the mode of action of this compound.
In Vitro PDE4 Inhibition Assay
-
Objective: To determine the potency and selectivity of this compound against various PDE enzymes.
-
Methodology: A radiometric assay was employed to measure the enzymatic activity of different PDE4 subtype splice variants.[4] Partially purified PDE enzymes were obtained through clonal cDNA expression in an insect cell system.[4] The assay measures the conversion of radiolabeled cAMP to AMP in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated. For broader PDE selectivity profiling, the IMAP (Immobilized Metal Affinity Particle) technology was utilized for most PDE subtypes, with a radiometric assay used for PDE6-AB.[9]
Ex Vivo Cytokine Secretion Assay
-
Objective: To assess the effect of this compound on cytokine production in human immune cells.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) or whole blood were used.[5][8] The cells were stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of varying concentrations of this compound. After an incubation period, the supernatant was collected, and the concentrations of various cytokines (e.g., TNFα, IFNγ, IL-4, IL-5, IL-13, IL-22, IL-23) were measured using techniques such as ELISA or multiplex bead arrays.[5][8]
In Vivo Murine Model of Chronic Skin Inflammation
-
Objective: To evaluate the in vivo efficacy of orally administered this compound in a model of chronic skin inflammation.
-
Methodology: A chronic oxazolone-induced ear inflammation model in mice was utilized.[5][8] Mice were sensitized by topical application of oxazolone.[10][11] After a sensitization period, the ears were challenged with a lower concentration of oxazolone to induce a chronic inflammatory response.[10][11] this compound was administered orally at different doses (e.g., 10 and 30 mg/kg).[5] The primary endpoint was the measurement of ear thickness as an indicator of inflammation.[5] At the end of the study, ear tissue was collected for the analysis of inflammatory cytokine levels.[5]
Conclusion
This compound's mode of action is characterized by its potent and selective inhibition of PDE4B and PDE4D, leading to increased intracellular cAMP and a broad downregulation of pro-inflammatory cytokines across the Th1, Th2, and Th17 pathways. This mechanism has been substantiated by robust preclinical and clinical data, demonstrating significant reductions in key biomarkers of inflammation and translating to clinical efficacy in psoriasis and atopic dermatitis. The targeted nature of this compound holds promise for a favorable safety and tolerability profile, positioning it as a potentially valuable oral therapeutic option for patients with chronic inflammatory skin diseases. Further research and ongoing clinical trials will continue to delineate the full therapeutic potential of this next-generation PDE4 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xtalks.com [xtalks.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. reachrx.ai [reachrx.ai]
- 6. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniontherapeutics.com [uniontherapeutics.com]
- 8. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Skin microbiota of oxazolone-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early Stress-Response Gene REDD1 Controls Oxazolone-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Profile of Orismilast in In-Vitro Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the in-vitro anti-inflammatory properties of Orismilast, a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways, this document provides a comprehensive resource for professionals in the field of immunology and drug development.
Core Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] PDE4 is the predominant cAMP-specific PDE in immune cells.[1] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines.[1][4][5] The primary anti-inflammatory effects of this compound are attributed to its potent inhibition of PDE4B and PDE4D subtypes, which are key drivers of inflammation.[1][2][3][6]
Quantitative Analysis of In-Vitro Efficacy
The potency and selectivity of this compound have been quantified through various in-vitro and ex-vivo assays. The following tables summarize the key findings, including its inhibitory activity against PDE4 subtypes and its impact on cytokine production in human cells.
Table 1: this compound IC50 Values for PDE4 Subtypes
The half-maximal inhibitory concentration (IC50) values demonstrate this compound's potent and selective inhibition of PDE4B and PDE4D splice variants.[1][2][3][6] In comparison to Apremilast, this compound shows a significantly higher potency.
| PDE4 Subtype | This compound IC50 (nmol/L) | Apremilast IC50 (nmol/L) | Fold Difference |
| PDE4B Variants | 3 - 16 | Not explicitly stated, but this compound is 2-40 fold more potent | 2-40x more potent |
| PDE4D Variants | 3 - 16 | Not explicitly stated, but this compound is 2-40 fold more potent | 2-40x more potent |
| PDE4A10 | ~52 | Not explicitly stated | - |
| PDE4C2 | ~104 | Not explicitly stated | - |
Data sourced from in-vitro radiometric assays.[1][2][3][6]
Table 2: Inhibition of TNFα Release in Human Cells
This compound demonstrates superior potency in inhibiting Tumor Necrosis Factor-alpha (TNFα) release compared to Apremilast in ex-vivo human cell models.
| Cell Model & Stimulus | This compound IC50 (nmol/L) | Apremilast IC50 (nmol/L) | Fold Difference |
| Human PBMCs (LPS-induced) | 10 | 52 | 5.2x more potent |
| Human Whole Blood (αCD3/αCD28-induced) | 30 | 432 | 14.4x more potent |
Data from ex-vivo cytokine secretion assays.[1][6]
Table 3: Broad-Spectrum Cytokine Inhibition
This compound exhibits a broad anti-inflammatory profile by inhibiting the secretion of a wide range of cytokines associated with different T-helper (Th) cell lineages.[1][2][3]
| T-helper Lineage | Cytokines Inhibited by this compound |
| Th1 | TNFα, IFNγ |
| Th17 | IL-22, IL-23 |
| Th2 | IL-4, IL-5, IL-13 |
| Innate Cytokines | IL-1α, IL-1β |
This compound did not affect IL-8 secretion in LPS or αCD3 stimulated PBMCs.[1]
Detailed Experimental Protocols
The following sections outline the methodologies employed in the key in-vitro and ex-vivo studies to characterize the anti-inflammatory effects of this compound.
PDE Enzymatic Activity Assays
Objective: To determine the selectivity and inhibitory potency of this compound against various PDE enzymes.
-
Method: A radiometric assay was utilized to determine the IC50 values of this compound against different PDE4 subtypes.[1][2][3] The general principle of this assay involves incubating the recombinant PDE enzyme with its radiolabeled substrate (e.g., [3H]-cAMP). The inhibitor (this compound) is added at varying concentrations. The amount of radiolabeled product (e.g., [3H]-AMP) is then quantified, typically after separation from the substrate using chromatography or binding to a solid phase. The IC50 is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%. For broader PDE profiling, the IMAP technology was used for most PDE subtypes, while a radiometric assay was used for PDE6-AB.[4]
Human Peripheral Blood Mononuclear Cells (PBMC) Cytokine Secretion Assay
Objective: To assess the effect of this compound on cytokine production in isolated immune cells.
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy donors.[1][2][3][6]
-
Stimulation: PBMCs were stimulated with Lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines, particularly TNFα.[1]
-
Treatment: this compound or a comparator (Apremilast) was added to the cell cultures at various concentrations prior to or concurrently with stimulation.
-
Cytokine Measurement: After a specified incubation period, the cell culture supernatants were collected. The concentration of secreted cytokines (e.g., TNFα) was measured using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
Viability: Cell viability was assessed to ensure that the observed reduction in cytokine levels was not due to cytotoxicity.[1]
Human Whole Blood Cytokine Secretion Assay
Objective: To evaluate the anti-inflammatory effects of this compound in a more physiologically relevant ex-vivo model that includes all blood components.
-
Sample: Freshly drawn human whole blood from healthy donors was used.[1][2][3][6]
-
Stimulation: T-cell dependent inflammation was induced using anti-CD3 and anti-CD28 antibodies (αCD3/αCD28), which cross-link the T-cell receptor and co-stimulatory molecules, respectively, leading to T-cell activation and cytokine release.[1]
-
Treatment: this compound or a comparator was added to the whole blood samples.
-
Cytokine Measurement: Following incubation, plasma was separated, and cytokine levels were quantified using appropriate immunoassays.
Conclusion
The in-vitro data for this compound consistently demonstrate its potent and selective inhibition of PDE4, with a particular emphasis on the pro-inflammatory subtypes PDE4B and PDE4D. This targeted activity translates into a broad-spectrum anti-inflammatory effect, characterized by the robust suppression of key cytokines from Th1, Th2, and Th17 pathways in human cell-based models. The superior potency of this compound compared to first-generation PDE4 inhibitors like Apremilast highlights its potential as a next-generation oral therapy for a range of chronic inflammatory diseases. The experimental protocols outlined provide a foundational understanding of the methodologies used to establish this pre-clinical profile. These findings strongly support the continued clinical development of this compound for inflammatory conditions.[2][3][7]
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reachrx.ai [reachrx.ai]
- 7. "Pharmacology of this compound, a potent and selective PDE4 inhibitor" by J I. Silverberg, L E. French et al. [hsrc.himmelfarb.gwu.edu]
Orismilast: A Technical Deep Dive into its Phosphodiesterase 4 (PDE4) Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orismilast is a next-generation, orally administered small-molecule inhibitor of phosphodiesterase 4 (PDE4), currently under clinical development for the treatment of chronic inflammatory skin diseases such as psoriasis and atopic dermatitis.[1][2] As a second-generation PDE4 inhibitor, this compound exhibits high potency and selectivity, particularly for the PDE4B and PDE4D subtypes, which are key mediators in the inflammatory cascade.[3][4] This targeted approach is designed to offer an improved therapeutic window, maximizing efficacy while maintaining a favorable safety profile characteristic of the PDE4 inhibitor class.[2][4] This technical guide provides an in-depth analysis of the PDE4 inhibition profile of this compound, detailing its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization.
Mechanism of Action: Targeting the Inflammatory Cascade
Phosphodiesterase 4 (PDE4) is a crucial enzyme in immune and inflammatory cells responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that regulates cellular responses.[5] By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[5][6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various genes involved in the inflammatory response.[5][6] This leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, and the upregulation of anti-inflammatory cytokines like IL-10.[6][7] this compound's potent and selective inhibition of PDE4B and PDE4D subtypes, which are highly expressed in immune cells, allows for a broad anti-inflammatory effect.[1][3]
Quantitative Inhibition Profile
The inhibitory potency of this compound against various PDE4 subtypes has been quantified and compared to the first-generation PDE4 inhibitor, apremilast. The following tables summarize the key in vitro and ex vivo data.
Table 1: In Vitro Inhibition of PDE4 Subtypes (IC50 values in nmol/L)
| PDE4 Subtype Splice Variant | This compound | Apremilast |
| PDE4A1 | 16 | 78 |
| PDE4A4 | 11 | 42 |
| PDE4A10 | 52 | 140 |
| PDE4B1 | 16 | 61 |
| PDE4B2 | 6 | 97 |
| PDE4B3 | 3 | 117 |
| PDE4C2 | 104 | 244 |
| PDE4D1 | 9 | 44 |
| PDE4D2 | 9 | 54 |
| PDE4D3 | 8 | 54 |
| PDE4D4 | 8 | 41 |
| PDE4D5 | 3 | 61 |
| PDE4D7 | 3 | 50 |
| Data sourced from a radiometric assay using partially purified PDEs from clonal cDNA expression in S. frugiperda insect cells.[1] |
As demonstrated in Table 1, this compound is a potent inhibitor of all PDE4B and PDE4D subtype splice variants, with IC50 values in the low nanomolar range, and shows significantly greater potency compared to apremilast across these subtypes.[1] Reduced potency was observed for the PDE4C2 and PDE4A10 subtypes.[1]
Table 2: Ex Vivo Inhibition of TNF-α Release (IC50 values)
| Assay System | Stimulation | This compound | Apremilast |
| Human PBMCs | LPS | 10 nmol/L | 52 nmol/L |
| Human Whole Blood | aCD3/aCD28 | 30 nmol/L | 432 nmol/L |
| Data represents the concentration required to inhibit 50% of TNF-α release.[1] |
The ex vivo data in Table 2 further underscores the high potency of this compound. In human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), this compound was approximately five times more potent than apremilast at inhibiting TNF-α release.[1] This potency difference was even more pronounced in human whole blood stimulated with anti-CD3/anti-CD28, where this compound was about 14 times more potent.[1]
Experimental Protocols
The characterization of this compound's PDE4 inhibition profile involves a series of in vitro and ex vivo assays. The following sections provide a detailed overview of the methodologies employed.
PDE4 Enzymatic Activity and Selectivity Assays
Objective: To determine the potency and selectivity of this compound against different PDE enzymes and PDE4 subtypes.
Methodology:
-
General PDE Selectivity Screening: The enzymatic activity of this compound against a panel of 11 PDE families (PDE1-11) is initially assessed. A common method is the Immobilized Metal Affinity for Phosphochemicals (IMAP) technology, which measures the binding of phosphate generated from cAMP or cGMP hydrolysis to nanoparticles.[1] A single high concentration of this compound (e.g., 308 nmol/L) is used to determine the percentage of inhibition for each PDE family, providing a broad selectivity profile.[1]
-
PDE4 Subtype Profiling (Radiometric Assay): To determine the IC50 values for different PDE4 subtype splice variants, a radiometric assay based on the two-step method of Thompson and Appleman is frequently employed.[1]
-
Enzyme Source: Partially purified recombinant human PDE4 subtypes are obtained from clonal cDNA expression in a system like S. frugiperda (Sf9) insect cells using a baculovirus expression system.[1]
-
Assay Principle: The assay measures the conversion of radiolabeled [3H]-cAMP to [3H]-AMP by the PDE4 enzyme.
-
Procedure:
-
A seven-point, half-log dilution series of this compound and a comparator (e.g., apremilast) is prepared.[1]
-
The PDE4 enzyme is incubated with the test compound at various concentrations in an assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[4]
-
The enzymatic reaction is initiated by adding a substrate solution containing a mixture of "cold" (unlabeled) cAMP and "hot" (e.g., 8-[3H]-labeled) cAMP.[4]
-
The reaction is incubated at 30°C for a defined period (e.g., 10 minutes) and then terminated by heat inactivation (e.g., boiling for 2 minutes).[4]
-
Snake venom (containing 5'-nucleotidase) is added to convert the [3H]-AMP to [3H]-adenosine.[4] This step prevents the reformation of cAMP.
-
The reaction mixture is passed through an anion-exchange resin (e.g., Dowex), which binds the negatively charged, unhydrolyzed [3H]-cAMP.[4]
-
The unbound, neutral [3H]-adenosine in the eluate is quantified using liquid scintillation counting.[4]
-
-
Data Analysis: The amount of [3H]-adenosine is directly proportional to the PDE4 activity. IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic equation.[1]
-
Ex Vivo Cytokine Secretion Assays
Objective: To determine the functional effect of this compound on the production of inflammatory cytokines in human immune cells.
Methodology:
-
Isolation of Human PBMCs and Whole Blood:
-
Cell Stimulation and this compound Treatment:
-
LPS Stimulation of PBMCs: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640 with 10% fetal bovine serum) and stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates monocytes and macrophages to produce TNF-α.[1][8]
-
aCD3/aCD28 Stimulation of Whole Blood: Diluted whole blood is stimulated with anti-CD3 and anti-CD28 antibodies.[1] This combination mimics the primary and co-stimulatory signals for T-cell activation, leading to the production of various cytokines, including TNF-α.[9]
-
This compound Treatment: Cells are co-incubated with various concentrations of this compound during the stimulation period.
-
-
Cytokine Quantification:
-
After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.[1]
-
The concentration of TNF-α and other cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ, IL-22, IL-23) is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.[1][7]
-
-
Data Analysis: The percentage of cytokine inhibition is calculated for each concentration of this compound, and IC50 values are determined by non-linear regression analysis.
Conclusion
This compound demonstrates a highly potent and selective inhibition profile for PDE4, with a clear preference for the pro-inflammatory PDE4B and PDE4D subtypes.[1] This translates to a robust anti-inflammatory effect, as evidenced by the potent suppression of TNF-α and a broad range of other Th1, Th2, and Th17-related cytokines in ex vivo human cell-based assays.[1][7] The detailed characterization of its inhibitory activity through established enzymatic and cellular assays provides a strong rationale for its ongoing clinical development as a promising oral therapy for chronic inflammatory skin diseases. The data presented in this guide highlights the significant potential of this compound as a next-generation PDE4 inhibitor with a potentially superior therapeutic window compared to earlier agents in its class.
References
- 1. cAMP-Glo™ Assay Protocol [promega.jp]
- 2. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 3. lerner.ccf.org [lerner.ccf.org]
- 4. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-cell deep phenotyping of cytokine release unmasks stimulation-specific biological signatures and distinct secretion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aberrant TNF secretion by whole blood in healthy subjects with a history of reactive arthritis: time course in adherent and non‐adherent cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T cell stimulation and expansion using anti-CD3/CD28 beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The potential of Orismilast as an oral treatment for ulcerative colitis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging potential of Orismilast, a selective phosphodiesterase 4 (PDE4) inhibitor, as an oral therapeutic agent for ulcerative colitis (UC). We will delve into its mechanism of action, summarize the available preclinical and clinical data, and outline the experimental designs that have been employed to evaluate its efficacy and safety.
Introduction: The Unmet Need in Ulcerative Colitis and the Role of PDE4 Inhibition
Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1] Despite advancements in treatment, a significant number of patients either do not respond to or lose response to existing therapies, highlighting the urgent need for novel, effective, and safe oral treatments.[2]
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP) within immune cells. Elevated PDE4 activity leads to decreased cAMP levels, which in turn promotes the production of pro-inflammatory cytokines. Inhibition of PDE4 increases intracellular cAMP levels, thereby downregulating the inflammatory response. This compound is a next-generation, high-potency oral PDE4 inhibitor with selectivity for the PDE4B and PDE4D subtypes, which are strongly linked to inflammation.[1][3] This selectivity is hypothesized to offer an improved therapeutic window with enhanced efficacy and a favorable safety profile.
Mechanism of Action: The PDE4 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting PDE4, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which modulates the transcription of various genes involved in the inflammatory response. The key steps are illustrated in the signaling pathway diagram below.
Preclinical Evidence
Preclinical studies have demonstrated this compound's potent and selective inhibition of PDE4B and PDE4D subtypes.[4] While specific data in colitis models is not yet publicly available, research on this compound in other inflammatory models and on other PDE4 inhibitors in colitis models provides a strong rationale for its development in UC.
In Vitro and Ex Vivo Studies
-
Cytokine Inhibition: this compound has been shown to inhibit the release of a broad range of pro-inflammatory cytokines and chemokines from human immune cells, including those relevant to UC pathogenesis such as TNF-α, IL-17, and IL-23.[1][4]
-
PDE4 Subtype Selectivity: this compound demonstrates higher selectivity for PDE4B and PDE4D subtypes compared to older PDE4 inhibitors like apremilast.[4]
In Vivo Studies
While specific in vivo data for this compound in dextran sulfate sodium (DSS)-induced colitis models are not yet published, studies with other PDE4 inhibitors in such models have shown a reduction in disease activity, histological inflammation, and pro-inflammatory cytokine expression. The DSS model is a well-established and widely used preclinical model that mimics many aspects of human ulcerative colitis.[5][6][7]
Clinical Development: The UCORIS Trial
This compound is currently being investigated as an oral treatment for moderate to severe ulcerative colitis in the UCORIS study, a Phase 2a, open-label, single-arm, investigator-initiated trial.[1][2][8]
Experimental Protocol: UCORIS Study
The following table outlines the key aspects of the UCORIS trial protocol.[2][9]
| Parameter | Description |
| Study Design | Phase 2a, open-label, prospective, single-arm, two-center, investigator-initiated proof-of-concept study.[2][8] |
| Patient Population | Adults (≥18 years) with a diagnosis of ulcerative colitis for at least 3 months.[9] Patients must have moderate to severe disease activity, defined by a Mayo endoscopic subscore of 2 or 3.[2][9] Participants are required to be on a stable dose of 5-aminosalicylic acid (5-ASA), mercaptopurine, methotrexate, or azathioprine.[2][9] |
| Intervention | Oral this compound administered twice daily. The dose can be individualized by investigators based on body weight, treatment response, and side effects.[2] |
| Treatment Duration | Initial 12-week treatment period, with the possibility of extension to 52 weeks for responding patients.[2][8] |
| Primary Endpoint | Proportion of patients achieving clinical remission at Week 12, defined as a total Mayo score of ≤ 2 with no individual subscore > 1.[2] |
| Secondary Endpoints | Changes in inflammatory markers (e.g., C-reactive protein, fecal calprotectin), endoscopic improvement, and patient-reported outcomes (e.g., stool frequency, rectal bleeding, quality of life).[9] |
| Safety Assessments | Monitoring and recording of all adverse events.[9] |
Clinical Trial Workflow
The diagram below illustrates the typical workflow for a patient enrolled in a clinical trial for an oral UC treatment like the UCORIS study.
References
- 1. UNION therapeutics announces presentation of preliminary data from Phase 2a investigator-initiated study with this compound in ulcerative colitis at the 20th ECCO Congress [prnewswire.com]
- 2. academic.oup.com [academic.oup.com]
- 3. uniontherapeutics.com [uniontherapeutics.com]
- 4. uniontherapeutics.com [uniontherapeutics.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniontherapeutics.com [uniontherapeutics.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
Methodological & Application
Orismilast In Vitro Assay Protocols for Cytokine Release
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Orismilast is a next-generation, potent, and selective phosphodiesterase 4 (PDE4) inhibitor, with particular activity against PDE4B and PDE4D subtypes, which are critically involved in the inflammatory cascade.[1][2] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key signaling molecule that downregulates the inflammatory response.[3][4] This mechanism of action leads to the broad-spectrum inhibition of pro-inflammatory cytokines.[5][6] Preclinical studies have demonstrated that this compound effectively suppresses the release of multiple cytokines from various immune cells, highlighting its potential as a therapeutic agent for a range of chronic inflammatory diseases.[3][5]
These application notes provide detailed protocols for in vitro assays to evaluate the inhibitory effect of this compound on cytokine release from human peripheral blood mononuclear cells (PBMCs) and whole blood.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting PDE4, which leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, ultimately leading to a reduction in the production and release of inflammatory cytokines.
Caption: this compound inhibits PDE4, increasing cAMP and activating PKA to suppress inflammatory cytokine release.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on the release of various cytokines from stimulated human PBMCs and whole blood.
Table 1: Inhibition of Cytokine Release from LPS-Stimulated Human PBMCs
| Cytokine | Stimulant | This compound IC₅₀ (nM) | Maximum Inhibition (%) |
| TNFα | LPS | ~20 | >90 |
| IL-1α | LPS | Not Reported | Significant Inhibition |
| IL-1β | LPS | Not Reported | Significant Inhibition |
| IL-8 | LPS | No Effect | Not Applicable |
Data synthesized from preclinical studies.[3]
Table 2: Inhibition of Cytokine Release from αCD3/αCD28-Stimulated Human Whole Blood & PBMCs
| Cytokine | Cell Type | This compound IC₅₀ (nM) | T-Helper Cell Lineage |
| TNFα | Whole Blood | ~14 times more potent than apremilast | Th1 |
| TNFα | PBMC | ~5 times more potent than apremilast | Th1 |
| IFNγ | PBMC | Not Reported | Th1 |
| IL-22 | PBMC | Not Reported | Th17 |
| IL-23 | PBMC | Not Reported | Th17 |
| IL-4 | PBMC | Not Reported | Th2 |
| IL-5 | PBMC | Not Reported | Th2 |
| IL-13 | PBMC | Not Reported | Th2 |
Data synthesized from preclinical studies.[3][5]
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS or other density gradient medium
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI 1640 supplemented with 10% FBS.
-
Count the cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue.
-
Resuspend the cells to the desired concentration for the cytokine release assay (e.g., 1 x 10⁶ cells/mL).
Protocol 2: this compound Inhibition of LPS-Induced TNFα Release from PBMCs
This protocol details the procedure to assess the dose-dependent inhibition of TNFα release from LPS-stimulated PBMCs by this compound.
Materials:
-
Isolated human PBMCs
-
RPMI 1640 with 10% FBS
-
This compound (stock solution in DMSO, serially diluted)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
TNFα ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed 1 x 10⁵ PBMCs in 100 µL of RPMI 1640 with 10% FBS per well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Add 50 µL of the this compound dilutions to the respective wells. For the control wells, add 50 µL of medium with the corresponding DMSO concentration.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Prepare a 2X working solution of LPS (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Add 50 µL of the LPS solution to all wells except the unstimulated control wells. Add 50 µL of medium to the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Quantify the concentration of TNFα in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNFα release for each this compound concentration and determine the IC₅₀ value.
Protocol 3: this compound Inhibition of αCD3/αCD28-Induced Cytokine Release from Whole Blood
This protocol describes the evaluation of this compound's effect on T-cell activation-induced cytokine release in a whole blood matrix.
Materials:
-
Fresh human whole blood collected in heparin tubes
-
RPMI 1640
-
This compound (stock solution in DMSO, serially diluted)
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
96-well cell culture plates
-
Multi-cytokine analysis kit (e.g., Luminex-based assay or multiplex ELISA)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Dilute the heparinized whole blood 1:1 with RPMI 1640.
-
Add 100 µL of the diluted whole blood to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in RPMI 1640. Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Prepare a 2X working solution of anti-CD3 and anti-CD28 antibodies (e.g., 2 µg/mL anti-CD3 and 2 µg/mL anti-CD28 for final concentrations of 1 µg/mL each).
-
Add 50 µL of the antibody solution to all wells except the unstimulated control wells. Add 50 µL of medium to the unstimulated control wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.
-
Carefully collect the plasma supernatant for cytokine analysis.
-
Quantify the concentrations of various cytokines (e.g., TNFα, IFNγ, IL-4, IL-5, IL-13, IL-17, IL-22, IL-23) using a multiplex immunoassay system according to the manufacturer's instructions.
-
Calculate the percentage inhibition of each cytokine's release for each this compound concentration.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro cytokine release assays.
Caption: Workflow for in vitro assessment of this compound's effect on cytokine release.
References
Orismilast: Application Notes and Protocols for IC50 Determination in Human Whole Blood Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orismilast is a next-generation, potent, and selective inhibitor of phosphodiesterase 4 (PDE4), with particular activity against the PDE4B and PDE4D subtypes, which are critically involved in inflammatory pathways.[1][2][3] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that downregulates the inflammatory response.[4] This mechanism leads to the suppression of a broad range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-13 (IL-13), and others associated with Th1, Th2, and Th17 pathways.[2][4] This document provides detailed application notes and protocols for the determination of this compound's half-maximal inhibitory concentration (IC50) in human whole blood assays, a critical step in evaluating its pharmacological activity in a physiologically relevant ex vivo setting.
Data Presentation
The inhibitory activity of this compound on cytokine release in human whole blood is a key measure of its anti-inflammatory potential. The following table summarizes the available quantitative data for this compound's IC50 values in these assays.
| Cytokine Inhibited | Assay Type | Stimulant | IC50 (nmol/L) | Comparator (Apremilast) IC50 (nmol/L) | Reference |
| TNFα | Human Whole Blood | anti-CD3/CD28 | 30 | 432 | [5] |
| IL-13 | Human Whole Blood | LPS | Cmin > IC50, Cavg > IC90 | Cavg < IC50 | [6] |
Note on IL-13 Data: For Interleukin-13, specific IC50 and IC90 values were not publicly available. However, pharmacokinetic/pharmacodynamic (PK/PD) modeling indicates that clinically relevant plasma concentrations of this compound are maintained above the IC50 (minimum concentration) and IC90 (average concentration) for IL-13 inhibition in a human whole blood assay. In contrast, the average plasma concentration of the comparator, apremilast, remains below its IL-13 IC50 value.[6]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting inflammatory cytokine production.
Caption: this compound inhibits PDE4, leading to increased cAMP, activation of PKA, and subsequent suppression of pro-inflammatory cytokine production.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound in human whole blood assays.
Protocol 1: Determination of this compound IC50 for TNFα Inhibition
This protocol is based on the methodology described for assessing TNFα release in human whole blood stimulated with anti-CD3/CD28.[4][7]
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Freshly drawn heparin-stabilized human peripheral blood
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Anti-CD3 antibody (e.g., Beckman Coulter, clone UCHT1)
-
Anti-CD28 antibody (e.g., Beckman Coulter, clone CD28.2)
-
96-well or 384-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
TNFα quantification kit (e.g., AlphaLISA® or ELISA)
-
Phosphate-buffered saline (PBS)
2. Preparation of this compound Stock and Dilutions: a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in RPMI 1640 medium to create a range of working concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
3. Assay Procedure: a. Dilute the freshly drawn heparinized human whole blood 1:1 with RPMI 1640 medium. b. Add the diluted blood to the wells of the culture plate. c. Add the various dilutions of this compound or vehicle control (RPMI with the same final DMSO concentration) to the appropriate wells. d. Pre-incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator. e. Prepare the stimulant solution by adding anti-CD3 and anti-CD28 antibodies to RPMI 1640 medium (final concentration of 1 µg/mL each is a suggested starting point, but should be optimized). f. Add the stimulant solution to all wells except for the unstimulated control. g. Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator. h. After incubation, centrifuge the plate to pellet the blood cells. i. Carefully collect the supernatant (plasma) for cytokine analysis.
4. Quantification of TNFα: a. Quantify the concentration of TNFα in the collected supernatants using a validated TNFα AlphaLISA® or ELISA kit, following the manufacturer's instructions.
5. Data Analysis: a. Construct a dose-response curve by plotting the percentage of TNFα inhibition against the logarithm of the this compound concentration. b. The percentage of inhibition is calculated as: [1 - (TNFα_this compound - TNFα_unstimulated) / (TNFα_stimulated - TNFα_unstimulated)] * 100. c. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of TNFα production, using a non-linear regression analysis (e.g., four-parameter logistic fit).
Protocol 2: Determination of this compound IC50 for IL-13 Inhibition (General Protocol)
This is a generalized protocol based on common practices for lipopolysaccharide (LPS)-induced cytokine release assays in human whole blood, as specific details for the this compound IL-13 assay were not fully available.[6][8][9][10]
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Freshly drawn heparin-stabilized human peripheral blood
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
IL-13 quantification kit (e.g., ELISA)
-
Phosphate-buffered saline (PBS)
2. Preparation of this compound Stock and Dilutions: a. Follow the same procedure as described in Protocol 1, section 2.
3. Assay Procedure: a. Dilute the freshly drawn heparinized human whole blood with RPMI 1640 medium (a 1:5 or 1:10 dilution is common, but should be optimized). b. Add the diluted blood to the wells of the culture plate. c. Add the various dilutions of this compound or vehicle control to the appropriate wells. d. Pre-incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator. e. Prepare the LPS stimulant solution in RPMI 1640 medium. A final concentration of 10-100 ng/mL is a typical starting range, but the optimal concentration should be determined empirically. f. Add the LPS solution to all wells except for the unstimulated control. g. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator (incubation time may need optimization for maximal IL-13 release). h. After incubation, centrifuge the plate to pellet the blood cells. i. Carefully collect the supernatant for cytokine analysis.
4. Quantification of IL-13: a. Quantify the concentration of IL-13 in the collected supernatants using a validated IL-13 ELISA kit, following the manufacturer's instructions.
5. Data Analysis: a. Follow the same procedure as described in Protocol 1, section 5, substituting TNFα with IL-13.
Experimental Workflow
The following diagram outlines the general experimental workflow for determining the IC50 of this compound in a human whole blood assay.
Caption: General workflow for IC50 determination of this compound in human whole blood.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to determine the IC50 of this compound in human whole blood assays. These ex vivo experiments are invaluable for understanding the pharmacological activity of this compound in a complex biological matrix that closely mimics the in vivo environment. The potent inhibition of key inflammatory cytokines such as TNFα and IL-13 underscores the therapeutic potential of this compound in treating a variety of inflammatory and immunological diseases. Adherence to these detailed protocols will enable the generation of robust and reproducible data, contributing to the further development and characterization of this promising PDE4 inhibitor.
References
- 1. Pharmacology of this compound, a next generation PDE4 inhibitor | Medfyle [medfyle.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound, a next generation PDE4 inhibitor | Medfyle [medfyle.com]
- 5. reachrx.ai [reachrx.ai]
- 6. Population Pharmacokinetic-Pharmacodynamic (popPK/PD) Relationship of this compound, A Potent and Selective PDE4B/D Inhibitor, in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Orismilast in Murine Models of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orismilast is a next-generation, high-potency phosphodiesterase 4 (PDE4) inhibitor with selectivity for PDE4B and PDE4D subtypes, which are linked to inflammation.[1][2] By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the expression of various pro- and anti-inflammatory cytokines.[3][4] This mechanism of action makes this compound a promising oral therapeutic candidate for a range of immune-mediated inflammatory diseases, including atopic dermatitis (AD).[1][2] Preclinical studies in murine models of AD are crucial for evaluating the efficacy and understanding the immunological effects of this compound.
These application notes provide detailed protocols for two commonly used murine models of atopic dermatitis—oxazolone-induced and calcipotriol (MC903)-induced—and outline the experimental design for evaluating the therapeutic potential of this compound.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by modulating the cAMP signaling pathway. Inhibition of PDE4, particularly the B and D subtypes, prevents the degradation of cAMP to AMP.[5] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6][7] PKA activation leads to the phosphorylation of the transcription factor cAMP response element-binding protein (CREB), which promotes the transcription of anti-inflammatory genes.[8] Additionally, the cAMP/PKA pathway can inhibit the pro-inflammatory transcription factor NF-κB, thereby reducing the production of a wide range of inflammatory cytokines.[5][8] this compound has been shown to inhibit cytokines associated with Th1, Th2, and Th17 inflammatory pathways, including TNF-α, IFN-γ, IL-4, IL-5, IL-13, IL-17, IL-22, and IL-23.[4][9]
Experimental Protocols for Murine Models of Atopic Dermatitis
Two robust and widely used models for inducing AD-like skin inflammation in mice are the oxazolone-induced and MC903-induced models.
Oxazolone-Induced Atopic Dermatitis Model
This model utilizes the hapten oxazolone to induce a T-cell-mediated inflammatory response that mimics many features of human AD.[10][11]
Experimental Workflow
Methodology
-
Animals: 8-10 week old BALB/c or C57BL/6 mice.
-
Sensitization (Day 0): Shave the abdominal skin of the mice. Apply a solution of 1.5% oxazolone in acetone to the shaved area.[12]
-
Challenge (Starting Day 7): Apply a 1% oxazolone solution to the right ear every other day for two weeks.[12] The left ear can serve as an untreated control.
-
This compound Treatment:
-
Route of Administration: Oral gavage.
-
Dosage: Based on preclinical studies, suggested doses are 10 mg/kg and 30 mg/kg body weight, administered daily starting from the first day of the challenge phase (Day 7).[9]
-
Vehicle Control: Administer the vehicle used to dissolve this compound to a control group of mice.
-
-
Endpoint Analysis (Day 21):
-
Clinical Scoring: Monitor ear thickness daily using a digital micrometer. Score the severity of erythema, edema, and desquamation.
-
Histology: Collect ear tissue for hematoxylin and eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
-
Immunology:
-
Measure serum levels of total IgE.
-
Analyze cytokine levels (e.g., TNF-α, IL-4, IL-17) in ear tissue homogenates using ELISA or multiplex assays.[13]
-
-
MC903 (Calcipotriol)-Induced Atopic Dermatitis Model
This model uses a vitamin D3 analog, MC903, to induce a Th2-dominant inflammatory response characteristic of acute AD.[14][15][16]
Experimental Workflow
Methodology
-
Animals: 8-10 week old C57BL/6 or BALB/c mice.
-
Induction (Starting Day 0): Topically apply 2 nmol of MC903 (dissolved in ethanol) to the right ear daily for 14 consecutive days.[16]
-
This compound Treatment:
-
Route of Administration: Oral gavage.
-
Dosage: 10 mg/kg and 30 mg/kg body weight, administered daily starting from Day 0.
-
Vehicle Control: Administer the vehicle to a control group.
-
-
Endpoint Analysis (Day 15):
-
Clinical Scoring: Measure ear swelling daily.[16] Observe and quantify scratching behavior.
-
Histology: Perform H&E staining on ear tissue to evaluate epidermal hyperplasia and inflammatory infiltrates.[15]
-
Flow Cytometry: Prepare single-cell suspensions from the ear skin and draining lymph nodes to analyze immune cell populations (e.g., T cells, eosinophils, mast cells).[14][15]
-
Cytokine Analysis: Measure levels of key cytokines (e.g., TSLP, IL-4, IL-13) in the ear tissue.
-
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Expected Outcomes in Oxazolone-Induced AD Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Ear Thickness (mm) | Significant increase | Dose-dependent reduction | Significant reduction |
| Histological Score | High (marked inflammation) | Intermediate reduction | Significant reduction |
| Serum IgE (ng/mL) | Elevated | Reduced | Significantly reduced |
| TNF-α in tissue (pg/mg) | High | Reduced | Significantly reduced |
| IL-4 in tissue (pg/mg) | High | Reduced | Significantly reduced |
| IL-17 in tissue (pg/mg) | High | Reduced | Significantly reduced |
Table 2: Expected Outcomes in MC903-Induced AD Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Ear Thickness (mm) | Significant increase | Dose-dependent reduction | Significant reduction |
| Scratching Bouts/hr | Increased | Reduced | Significantly reduced |
| Epidermal Thickness (µm) | Increased | Reduced | Significantly reduced |
| Eosinophil Infiltration | High | Reduced | Significantly reduced |
| TSLP in tissue (pg/mg) | High | Reduced | Significantly reduced |
| IL-13 in tissue (pg/mg) | High | Reduced | Significantly reduced |
Conclusion
The described murine models of atopic dermatitis provide a robust platform for the preclinical evaluation of this compound. By following these detailed protocols, researchers can effectively assess the therapeutic efficacy of this compound and further elucidate its mechanism of action in the context of atopic dermatitis. The expected outcomes include a dose-dependent reduction in clinical signs of AD, a decrease in inflammatory cell infiltration and epidermal hyperplasia, and a significant modulation of key inflammatory cytokines. These findings will be instrumental in guiding the further clinical development of this compound as a novel oral treatment for atopic dermatitis.
References
- 1. uniontherapeutics.com [uniontherapeutics.com]
- 2. This compound, a phosphodiesterase 4B/D inhibitor, in moderate-to-severe atopic dermatitis: efficacy and safety from a multicentre randomized placebo-controlled phase IIb dose-ranging study (ADESOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. xtalks.com [xtalks.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. ovid.com [ovid.com]
- 9. uniontherapeutics.com [uniontherapeutics.com]
- 10. criver.com [criver.com]
- 11. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.monash.edu [research.monash.edu]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols: Orismilast in Ex Vivo Human Skin Explant Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orismilast is a next-generation, potent, and selective phosphodiesterase 4 (PDE4) inhibitor with high affinity for PDE4B and PDE4D subtypes, which are linked to inflammation.[1][2] By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a broad range of anti-inflammatory effects.[3] It has demonstrated the ability to potently inhibit T-helper (Th)1, Th2, and Th17 pathways, which are crucial in the pathogenesis of various chronic inflammatory skin diseases.[1][4]
Ex vivo human skin explant models offer a valuable platform for preclinical assessment of topical and systemic drug candidates, bridging the gap between in vitro cell cultures and in vivo human studies.[5][6] These models maintain the complex three-dimensional structure and cellular diversity of human skin, including resident immune cells, making them ideal for studying the efficacy and mechanism of action of anti-inflammatory compounds like this compound.[7][8]
These application notes provide detailed protocols for utilizing ex vivo human skin explants to evaluate the anti-inflammatory effects of this compound.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by inhibiting PDE4, the predominant enzyme responsible for the degradation of cAMP in immune cells and keratinocytes.[3] Increased cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines. This leads to a downstream reduction in key inflammatory mediators involved in skin pathologies such as psoriasis and atopic dermatitis.[3][9]
Caption: this compound inhibits PDE4, increasing cAMP and PKA activity, which suppresses pro-inflammatory cytokines.
Experimental Protocols
Protocol 1: General Culture of Ex Vivo Human Skin Explants
This protocol outlines the basic procedure for establishing and maintaining ex vivo human skin explants.[7][10][11]
Materials:
-
Freshly obtained human skin from elective surgeries (e.g., abdominoplasty, mammoplasty)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Amphotericin B
-
Sterile phosphate-buffered saline (PBS)
-
Sterile biopsy punches (6-8 mm diameter)
-
Sterile surgical instruments (scalpel, forceps)
-
Sterile gelatin sponges
-
6-well culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Collect skin samples in sterile transport medium on ice and process within 2-4 hours.
-
In a sterile biosafety cabinet, wash the skin sample three times with sterile PBS containing antibiotics and antimycotics.
-
Remove subcutaneous fat and connective tissue from the dermal side of the skin using a sterile scalpel.
-
Using a sterile biopsy punch, create full-thickness skin explants.
-
Place a sterile gelatin sponge in each well of a 6-well plate.
-
Saturate the gelatin sponge with culture medium.
-
Carefully place one skin explant on top of each gelatin sponge, ensuring the dermal side is in contact with the sponge and the epidermal side is exposed to the air (air-liquid interface).[7]
-
Add culture medium to the well, ensuring the explant is not submerged.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days. The explants can be maintained for up to 10-14 days.[8]
Protocol 2: Evaluating the Anti-inflammatory Effect of this compound on Psoriasis-like Inflamed Skin Explants
This protocol describes how to induce a psoriasis-like inflammatory phenotype in skin explants and assess the therapeutic potential of this compound.
Materials:
-
Established ex vivo human skin explants (from Protocol 1)
-
Psoriasis-inducing cytokine cocktail (e.g., IL-17A, IL-22, TNF-α, IL-1α, and Oncostatin M)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
TRIzol reagent for RNA extraction
-
Protein extraction buffer
-
ELISA kits for human TNF-α, IL-17A, IL-8, and DEFB4
Procedure:
-
Culture skin explants for 24 hours as described in Protocol 1 to allow for tissue stabilization.
-
Replace the culture medium with fresh medium containing the psoriasis-inducing cytokine cocktail to stimulate inflammation. A non-stimulated control group should be maintained in parallel.
-
After 24 hours of stimulation, replace the medium with fresh medium containing:
-
Vehicle control
-
This compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM)
-
-
Incubate for an additional 48 hours.
-
At the end of the treatment period, collect the culture supernatants for cytokine analysis by ELISA.
-
Harvest the skin tissue. A portion can be fixed in formalin for histological analysis (H&E staining), and the remainder can be processed for RNA or protein extraction.
-
Analyze the expression of inflammatory genes (e.g., IL8, DEFB4) and proteins in the tissue lysates.
Caption: Workflow for evaluating this compound in ex vivo human skin explants.
Data Presentation
The following tables represent hypothetical but expected quantitative data from the experiments described above, based on the known potent anti-inflammatory activity of this compound.[3][12]
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in Culture Supernatants
| Treatment Group | TNF-α (pg/mL) | IL-17A (pg/mL) | IL-8 (pg/mL) |
| Non-stimulated Control | 50 ± 8 | 15 ± 4 | 250 ± 30 |
| Stimulated + Vehicle | 850 ± 75 | 350 ± 40 | 3200 ± 250 |
| Stimulated + this compound (1 µM) | 520 ± 60 | 210 ± 35 | 1800 ± 200 |
| Stimulated + this compound (10 µM) | 280 ± 45 | 110 ± 20 | 950 ± 110 |
| Stimulated + this compound (50 µM) | 150 ± 30 | 60 ± 15 | 500 ± 60 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Inflammatory Gene Expression in Skin Tissue
| Treatment Group | IL8 (Fold Change vs. Non-stimulated) | DEFB4 (Fold Change vs. Non-stimulated) |
| Stimulated + Vehicle | 15.2 ± 2.1 | 12.5 ± 1.8 |
| Stimulated + this compound (1 µM) | 8.5 ± 1.5 | 7.1 ± 1.2 |
| Stimulated + this compound (10 µM) | 3.1 ± 0.8 | 2.8 ± 0.6 |
| Stimulated + this compound (50 µM) | 1.5 ± 0.4 | 1.3 ± 0.3 |
Data are presented as mean fold change ± standard deviation relative to the non-stimulated control group.
Table 3: Comparison of this compound with Apremilast on TNF-α Release
| Compound | IC₅₀ for LPS-induced TNF-α release in PBMC (nM) | IC₅₀ for aCD3/aCD28-induced TNF-α release in whole blood (nM) |
| This compound | 2.1 | 0.7 |
| Apremilast | 11 | 9.7 |
This table presents comparative data from ex vivo studies on human peripheral blood mononuclear cells (PBMC) and whole blood, demonstrating this compound's higher potency.[3]
Conclusion
Ex vivo human skin explant models provide a robust system for evaluating the pharmacological effects of this compound in a setting that closely mimics the in vivo human skin environment. The protocols outlined above can be adapted to investigate the efficacy of this compound in various inflammatory skin disease models, such as atopic dermatitis, by using different inflammatory stimuli. The expected dose-dependent reduction in key pro-inflammatory mediators underscores the potential of this compound as a potent anti-inflammatory agent for dermatological conditions.
References
- 1. uniontherapeutics.com [uniontherapeutics.com]
- 2. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human skin explant model for the investigation of topical therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. Human skin explant - QIMA Life Sciences [qima-lifesciences.com]
- 9. uniontherapeutics.com [uniontherapeutics.com]
- 10. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. human-skin-explant-preparation-and-culture - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Orismilast's Effect on Gene Expression in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orismilast is a next-generation, high-potency phosphodiesterase 4 (PDE4) inhibitor with selectivity for PDE4B and PDE4D subtypes, which are critically involved in inflammatory processes.[1][2] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the expression of numerous inflammatory mediators. This mechanism leads to a broad anti-inflammatory effect, including the potent inhibition of T helper (Th) 1, Th2, and Th17 cytokine pathways.[1] These application notes provide detailed protocols for quantifying the effect of this compound on the gene expression of key cytokines in human Peripheral Blood Mononuclear Cells (PBMCs), offering a robust framework for preclinical and translational research.
Mechanism of Action: PDE4 Inhibition and Downstream Signaling
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, which is responsible for the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA can then phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB), which in turn can promote the transcription of anti-inflammatory genes, such as Interleukin-10 (IL-10). Furthermore, elevated cAMP levels can interfere with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to a reduction in the expression of a wide array of pro-inflammatory cytokines.
Data Presentation: Effect of PDE4 Inhibition on Cytokine Gene Expression
While specific quantitative data on this compound's effect on cytokine gene expression in PBMCs is emerging, studies on other PDE4 inhibitors like apremilast provide a strong proxy for the expected modulatory effects. The following tables summarize the observed changes in cytokine gene expression in relevant cell types following treatment with a PDE4 inhibitor.
Table 1: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Gene Expression in Activated Human PBMCs. This table is based on the known protein-level inhibition by this compound and gene expression data from the related PDE4 inhibitor, apremilast.
| Gene Target | Cytokine Class | Expected Change in mRNA Expression |
| TNFα (Tumor Necrosis Factor-alpha) | Pro-inflammatory / Th1 | Significant Decrease |
| IFNγ (Interferon-gamma) | Th1 | Significant Decrease |
| IL2 (Interleukin-2) | Th1 | Decrease |
| IL17A (Interleukin-17A) | Th17 | Significant Decrease |
| IL23A (Interleukin-23 alpha subunit) | Th17 | Significant Decrease |
| IL4 (Interleukin-4) | Th2 | Decrease |
| IL5 (Interleukin-5) | Th2 | Decrease |
| IL13 (Interleukin-13) | Th2 | Decrease |
| IL1B (Interleukin-1 beta) | Pro-inflammatory | Significant Decrease |
| IL6 (Interleukin-6) | Pro-inflammatory | Significant Decrease |
Table 2: Observed Fold Change in Cytokine Gene Expression in Psoriatic Lesions After Apremilast Treatment. Data adapted from a study on severe psoriasis patients, showing the reduction in gene expression after treatment.[3][4] This provides a quantitative example of the potential effects of PDE4 inhibition.
| Gene Target | Fold Change Reduction |
| IFNγ | 3 to 4-fold |
| IL1B | 3 to 11-fold |
| IL6 | > 5-fold (in responders) |
| IL17F | > 5-fold (in responders) |
| IL20 | 3 to 4-fold |
| IL21 | 3 to 4-fold |
| IL22 | 3 to 4-fold |
Table 3: Effect of this compound on Anti-inflammatory Cytokine Gene Expression in Activated Human PBMCs.
| Gene Target | Cytokine Class | Expected Change in mRNA Expression |
| IL10 (Interleukin-10) | Anti-inflammatory | Increase |
Experimental Workflow
The overall workflow for quantifying the effect of this compound on gene expression in PBMCs involves several key steps, from blood collection to data analysis.
Detailed Experimental Protocols
Protocol 1: Isolation of Human PBMCs
Materials:
-
Whole blood collected in EDTA or heparin-containing tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS (or similar density gradient medium)
-
50 mL conical tubes, sterile
-
Serological pipettes, sterile
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper plasma layer.
-
Collect the "buffy coat" layer containing the PBMCs at the plasma-Ficoll interface and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at room temperature (brake on).
-
Discard the supernatant and resuspend the cell pellet in PBS for a second wash. Centrifuge again at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the PBMC pellet in complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and Trypan blue exclusion.
Protocol 2: In Vitro Treatment of PBMCs with this compound
Materials:
-
Isolated, viable PBMCs
-
Complete cell culture medium
-
96-well cell culture plates, sterile
-
PBMC stimulant (e.g., Lipopolysaccharide (LPS) at 1 µg/mL or anti-CD3/CD28 beads)
-
This compound stock solution (dissolved in DMSO, then diluted in culture medium)
-
Vehicle control (DMSO diluted in culture medium to the same final concentration as the this compound-treated wells)
Procedure:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator to allow them to acclimatize.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 1 hour.
-
Add the PBMC stimulant to the appropriate wells to induce an inflammatory response. Include unstimulated control wells.
-
Incubate the plate for a predetermined time course (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for the genes of interest.
Protocol 3: RNA Extraction and cDNA Synthesis
Materials:
-
Treated PBMCs from Protocol 2
-
RNA extraction kit (e.g., TRIzol™ Reagent or a column-based kit like RNeasy Mini Kit)
-
RNase-free water, tubes, and pipette tips
-
Spectrophotometer or fluorometer for RNA quantification
-
cDNA synthesis kit
Procedure:
-
Harvest the PBMCs by centrifuging the 96-well plate or transferring the cell suspensions to microcentrifuge tubes and pelleting the cells.
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Elute the RNA in RNase-free water.
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Synthesize cDNA from 0.5-1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
Protocol 4: Quantitative Real-Time PCR (qPCR)
Materials:
-
Synthesized cDNA
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe-based system)
-
Forward and reverse primers for target genes (e.g., TNFα, IFNγ, IL17A, IL10) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M)
-
qPCR instrument
Procedure:
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, cDNA, and nuclease-free water.
-
Run the qPCR plate using a standard thermal cycling protocol (denaturation, annealing, and extension steps), including a melt curve analysis if using SYBR Green to ensure product specificity.
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
Analyze the qPCR data using the relative quantification (ΔΔCt) method to determine the fold change in gene expression in this compound-treated samples relative to vehicle-treated controls, normalized to the expression of the housekeeping genes.
Conclusion
These application notes provide a comprehensive framework for researchers to quantify the immunomodulatory effects of this compound on gene expression in human PBMCs. By following these detailed protocols, investigators can generate robust and reproducible data to further elucidate the mechanism of action of this promising PDE4 inhibitor and support its development for a range of inflammatory diseases. The provided quantitative data, while based on a related compound, offers a valuable benchmark for expected outcomes.
References
Application Notes and Protocols for Orismilast Dose-Finding Studies in Psoriasis Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orismilast is an oral, next-generation, high-potency phosphodiesterase-4 (PDE4) inhibitor with selectivity for PDE4B and PDE4D subtypes, which are linked to inflammation.[1][2] By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[3][4] This mechanism of action makes this compound a promising therapeutic candidate for immune-mediated inflammatory diseases such as psoriasis.[4]
These application notes provide a detailed overview of the methodology employed in a dose-finding clinical trial for this compound in patients with moderate-to-severe plaque psoriasis, primarily based on the IASOS Phase 2b study.[5][6] The included protocols and data are intended to guide researchers and drug development professionals in designing and interpreting similar studies.
Data Presentation
Table 1: Efficacy of this compound in Moderate-to-Severe Psoriasis (IASOS Phase 2b Trial)[5][6][7]
| Efficacy Endpoint (at Week 16) | Placebo (n=~50) | This compound 20 mg (n=~50) | This compound 30 mg (n=~50) | This compound 40 mg (n=~50) |
| Percentage Change in PASI from Baseline | -17.3% | -52.6% | -61.0% | -63.7% |
| PASI 75 (% of patients) | 16.5% | 39.5% | 47.1% | 49.0% |
| PASI 90 (% of patients) | 8.3% | 22.0% | 24.5% | 28.3% |
Note: The exact number of patients per arm was 51 for placebo and 20mg, 50 for 30mg, and 50 for 40mg, for a total of 202 patients. The data presented is based on multiple sources reporting on the IASOS trial and may represent slightly different analysis populations (e.g., intention-to-treat). All this compound doses were administered twice daily.
Signaling Pathway
Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and modulation of inflammatory cytokines.
Experimental Protocols
Protocol 1: Phase 2b Dose-Finding Study for this compound in Moderate-to-Severe Plaque Psoriasis
1. Objective: To evaluate the efficacy, safety, and dose-response of a modified-release formulation of this compound in adults with moderate-to-severe plaque psoriasis to identify an appropriate dose for Phase 3 studies.[7][8]
2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, 16-week, dose-ranging study.[5][9]
3. Patient Population:
- Inclusion Criteria:
- Male and female patients aged 18 years or older.[7]
- Diagnosis of chronic, stable plaque-type psoriasis for at least 2 months prior to screening.[7]
- Moderate-to-severe psoriasis defined by:
- Psoriasis Area and Severity Index (PASI) score ≥ 12[7]
- Body Surface Area (BSA) involvement ≥ 10%[7]
- Investigator Global Assessment (IGA) score ≥ 3[7]
- Candidate for systemic anti-psoriatic treatment or phototherapy.[7]
- Capable of giving signed informed consent.[7]
- Exclusion Criteria:
- Previous treatment with this compound.
- Use of other systemic psoriasis therapies or phototherapy within a specified washout period.
- Clinically significant medical conditions that could interfere with the study.
4. Randomization and Blinding:
- Eligible patients are randomized in a 1:1:1:1 ratio to one of four treatment arms:
- This compound 20 mg twice daily[9]
- This compound 30 mg twice daily[9]
- This compound 40 mg twice daily[9]
- Placebo twice daily[9]
- The study is double-blinded; both the patient and the investigator are unaware of the treatment assignment.
5. Treatment Administration:
- This compound (modified-release tablets) or matching placebo is administered orally, twice daily, for 16 weeks.[9]
- Adherence to treatment is monitored at each study visit.
6. Efficacy Assessments:
- Primary Endpoint: Percentage change in PASI score from baseline to Week 16.[7][10]
- Secondary Endpoints (at Week 16):
- Proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI 75).[5]
- Proportion of patients achieving at least a 90% reduction in PASI score from baseline (PASI 90).[5]
- Proportion of patients with an IGA score of 'clear' (0) or 'almost clear' (1) and at least a 2-point improvement from baseline.[7]
- Assessments are performed at baseline, Week 4, Week 8, and Week 16.[7]
7. Safety Assessments:
- Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
- Physical examinations.
- Vital signs.
- Standard laboratory safety panels (hematology, chemistry, urinalysis).
8. Biomarker Analysis (Optional but Recommended):
- Collection of skin biopsies or tape strips from lesional and non-lesional skin at baseline and Week 16.[11]
- Analysis of protein levels of key inflammatory cytokines (e.g., IL-17A, TNFα, CCL20) to assess the pharmacodynamic effects of this compound.[11][12]
Experimental Workflow
Caption: Workflow for a 16-week this compound dose-finding clinical trial in psoriasis patients.
References
- 1. uniontherapeutics.com [uniontherapeutics.com]
- 2. This compound for moderate-to-severe psoriasis: Results from the phase IIb IASOS trial [psoriasis-hub.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Oral this compound provides significant skin clearance in patients with moderate-to-severe psoriasis [medicaldialogues.in]
- 5. This compound in moderate-to-severe psoriasis: Efficacy and safety from a 16-week, randomized, double-blinded, placebo-controlled, dose-finding, and phase 2b trial (IASOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniontherapeutics.com [uniontherapeutics.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. UNION therapeutics announces enrollment of first patient in the IASOS Phase 2b study of oral this compound in psoriasis patients [prnewswire.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Orismilast administration and dosing schedule in preclinical animal studies
Application Notes and Protocols for Researchers
Orismilast is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor, with particular activity against PDE4B and PDE4D subtypes.[1][2] This selectivity contributes to its broad anti-inflammatory effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the activity of various immune cells.[1][3] Preclinical studies have demonstrated the potential of this compound in treating chronic inflammatory skin diseases such as psoriasis and atopic dermatitis.[4][5] These application notes provide a detailed overview of the administration and dosing schedules for this compound in preclinical animal models, based on published research, to guide scientists in designing their own studies.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by inhibiting PDE4, leading to an increase in intracellular cAMP. This activates Protein Kinase A (PKA), which ultimately downregulates the production of pro-inflammatory cytokines associated with Th1, Th2, and Th17 inflammatory pathways.[1][5]
Caption: this compound's mechanism of action in immune cells.
Preclinical Efficacy in a Murine Model of Chronic Skin Inflammation
A key preclinical model used to evaluate the efficacy of oral this compound is the chronic oxazolone-induced dermatitis model in mice, which mimics features of atopic dermatitis.[4][6]
Experimental Workflow
The following diagram outlines the typical workflow for evaluating this compound in the oxazolone-induced ear swelling model.
Caption: Workflow for the oxazolone-induced dermatitis model.
Quantitative Data Summary
The following tables summarize the dosing and efficacy data from a representative preclinical study.
Table 1: this compound Dosing Schedule in Murine Chronic Oxazolone Model [4]
| Parameter | Details |
| Animal Model | Female BALB/cABomTac mice |
| Route of Administration | Oral gavage |
| Vehicle | Methylcellulose |
| Dose Levels | 10 mg/kg and 30 mg/kg |
| Dosing Frequency | Daily |
| Treatment Duration | From Day 10 to Day 20 of the study |
Table 2: Efficacy and Pharmacokinetic Data of Oral this compound [2][4]
| Dose Group | Mean Reduction in Ear Thickness (AUC day*mm) | Average Serum Concentration (ng/mL) |
| 10 mg/kg this compound | Significant reduction (p<0.0001) | 423 |
| 30 mg/kg this compound | 3.4 | 1009 |
| 2 mg/kg Dexamethasone (Comparator) | 2.7 | N/A |
Detailed Experimental Protocols
Chronic Oxazolone-Induced Ear Dermatitis in Mice
This protocol describes the induction of chronic skin inflammation and subsequent treatment with this compound.
Materials:
-
This compound
-
Methylcellulose (vehicle)
-
Oxazolone
-
Acetone
-
Female BALB/cABomTac mice
-
Oral gavage needles
-
Micrometer
Procedure:
-
Sensitization (Day -7):
-
Apply a single dose of 10 µL of 0.8% oxazolone in acetone to the right ear of each mouse.[4]
-
-
Challenge (Days 0, 3, 5, 7, 10, 12, 14, 16, 18, and 20):
-
Seven days after sensitization, begin repeated challenges with 10 µL of 0.4% oxazolone in acetone on the right ear.[4]
-
-
Randomization and Treatment (Day 10-20):
-
On Day 10, measure the ear thickness of all mice and randomize them into treatment groups.[4]
-
Prepare this compound formulations in methylcellulose at concentrations required to deliver 10 mg/kg and 30 mg/kg.
-
Administer the this compound formulations or vehicle control orally via gavage once daily from Day 10 to Day 20.[4]
-
-
Efficacy Assessment:
-
Pharmacokinetic Analysis:
-
At the end of the study (Day 21), collect blood samples via cardiac puncture 2 hours after the final dose to determine serum concentrations of this compound.[4]
-
-
Cytokine Analysis:
-
Following blood collection, euthanize the mice and collect the ear tissue.
-
Homogenize the ear tissue to measure the concentrations of inflammatory cytokines such as IL-1β, IL-4, IL-5, TNFα, mKC, and IFNγ.[1]
-
Note on Formulations: While the preclinical studies cited primarily used an immediate-release formulation, a modified-release (MR) tablet of this compound has been developed for clinical use to minimize gastrointestinal side effects.[7][8] Researchers should consider the formulation when designing their studies.
References
- 1. uniontherapeutics.com [uniontherapeutics.com]
- 2. reachrx.ai [reachrx.ai]
- 3. reachrx.ai [reachrx.ai]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. uniontherapeutics.com [uniontherapeutics.com]
- 6. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of oxazolone-mediated features of atopic dermatitis in NOD-scid IL2Rγnull mice engrafted with human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel PDE4 Inhibitors Like Orismilast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger involved in regulating a wide array of cellular processes, including inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), ultimately resulting in the suppression of pro-inflammatory mediators. This mechanism makes PDE4 an attractive therapeutic target for a variety of inflammatory diseases.
Orismilast is a next-generation, potent, and selective PDE4 inhibitor, with particular selectivity for the PDE4B and PDE4D subtypes, which are strongly linked to inflammation.[1][2][3] These application notes provide an overview of high-throughput screening (HTS) assays and detailed protocols relevant to the discovery and characterization of novel PDE4 inhibitors like this compound.
PDE4 Signaling Pathway
The canonical PDE4 signaling pathway begins with the activation of G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP. PDE4 enzymes act as a brake on this pathway by degrading cAMP to AMP. By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels, leading to the activation of PKA. Activated PKA can then phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and other cellular functions.
High-Throughput Screening (HTS) Assays for PDE4 Inhibitors
A successful HTS campaign for novel PDE4 inhibitors requires robust, reliable, and scalable assays. Both biochemical and cell-based assays are crucial for a comprehensive screening and characterization cascade.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of purified PDE4 and the inhibitory potential of test compounds. They are essential for determining the intrinsic potency and selectivity of new chemical entities.
1. IMAP Fluorescence Polarization (FP) Assay
The Immobilized Metal Affinity for Phosphochemicals (IMAP) assay is a homogeneous, fluorescence polarization-based method for measuring the activity of phosphodiesterases.[4][5] The assay relies on the high-affinity binding of trivalent metal-containing nanoparticles to the phosphate group of the product (AMP) of the PDE4 reaction. When the fluorescently labeled cAMP substrate is hydrolyzed by PDE4 to fluorescently labeled AMP, the product binds to the large IMAP beads, leading to a decrease in its rotational speed and a corresponding increase in the fluorescence polarization signal.
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are another popular choice for HTS due to their high sensitivity and low background. In a typical PDE4 TR-FRET assay, a terbium (Tb)-labeled antibody or binding protein recognizes the product of the enzymatic reaction (e.g., AMP), bringing it into close proximity with a fluorescently labeled cAMP substrate.[6][7][8][9] When the substrate is hydrolyzed, the binding of the product to the Tb-labeled entity allows for FRET to occur upon excitation of the terbium donor, resulting in a detectable signal from the acceptor fluorophore.
Cell-Based Assays
Cell-based assays are critical for evaluating the activity of compounds in a more physiologically relevant context, taking into account factors like cell permeability and potential off-target effects.[10]
1. High-Throughput Cell-Based Assay Using a Cyclic Nucleotide-Gated (CNG) Channel Biosensor
This assay utilizes a cell line stably co-expressing a constitutively active G-protein coupled receptor (GPCR), PDE4, and a cyclic nucleotide-gated (CNG) cation channel.[10] The constitutive GPCR activity leads to a steady production of cAMP, which is kept in check by PDE4. Inhibition of PDE4 causes an increase in intracellular cAMP, which directly gates the CNG channel, leading to cation influx and a change in membrane potential. This change can be detected using a membrane potential-sensitive dye, providing a robust and scalable readout for HTS.
Experimental Workflow for a PDE4 Inhibitor HTS Campaign
A typical HTS campaign for novel PDE4 inhibitors follows a tiered approach, starting with a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and evaluate cellular efficacy.
Data Presentation: Comparative Inhibitory Activity of PDE4 Inhibitors
The following tables summarize the inhibitory potency (IC50 values) of this compound and other well-characterized PDE4 inhibitors against various PDE4 subtypes and their effects on the production of inflammatory cytokines.
Table 1: In Vitro Inhibitory Activity (IC50, nM) against PDE4 Subtypes
| Compound | PDE4A1 | PDE4A4 | PDE4A10 | PDE4B1 | PDE4B2 | PDE4B3 | PDE4C2 | PDE4D1 | PDE4D2 | PDE4D3 | PDE4D4 | PDE4D5 | PDE4D7 |
| This compound | 16[11] | 11[11] | 52[11] | 16[11] | 6[11] | 3[11] | 104[11] | 9[11] | 9[11] | 8[11] | 8[11] | 3[11] | 3[11] |
| Apremilast | 78[11] | 42[11] | 140[11] | 61[11] | 97[11] | 117[11] | 244[11] | 44[11] | 54[11] | 54[11] | 41[11] | 61[11] | 50[11] |
| Roflumilast | 0.7[12] | 0.9[12] | - | 0.7[12] | 0.2[12] | - | 4.3[12] | - | - | - | - | - | - |
| Crisaborole | 55[13] | - | - | 61[13] | 75[13] | - | 340[13] | - | - | - | - | - | 170[13] |
Table 2: Inhibition of Cytokine Production (IC50, nM)
| Compound | TNF-α (PBMC) | TNF-α (Whole Blood) | IL-1β | IL-4 | IL-5 | IL-13 | IL-17A | IL-22 | IL-23 | IFN-γ |
| This compound | 10[11] | 30[11] | +[11] | +[1] | +[1] | 8[14] | +[1] | +[1] | +[1] | +[1] |
| Apremilast | 52[11] | 432[11] | +[15] | - | - | 881[14] | +[15] | +[15] | +[15] | 13[16] |
| Roflumilast | ~0.8-2* | - | - | - | - | - | - | - | - | - |
*Note: Roflumilast's potency on TNF-α release is in a similar range to its PDE4 inhibition (IC50 of 0.8 and 2 nM).[12] '+' indicates reported inhibitory activity without a specific IC50 value provided in the cited sources. '-' indicates no data found in the cited sources.
Detailed Experimental Protocols
Protocol 1: IMAP Fluorescence Polarization (FP) Assay for PDE4 Activity
This protocol is adapted from established IMAP assay procedures.[4][5][10][13][17][18]
Materials:
-
Purified recombinant human PDE4 enzyme (e.g., PDE4B2 or PDE4D2)
-
IMAP Progressive Binding System (Molecular Devices)
-
IMAP Reaction Buffer (5x)
-
IMAP Progressive Binding Buffer A and B (5x)
-
IMAP Binding Reagent
-
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
Dithiothreitol (DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, low-volume, black, solid-bottom assay plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare 1x IMAP Reaction Buffer containing 1 mM DTT.
-
Prepare a 2x working solution of FAM-cAMP (e.g., 200 nM) in 1x IMAP Reaction Buffer.
-
Prepare a 2x working solution of PDE4 enzyme in 1x IMAP Reaction Buffer. The optimal enzyme concentration should be determined empirically to yield a robust assay window (typically the EC70 concentration).
-
Prepare serial dilutions of test compounds in DMSO, and then dilute into 1x IMAP Reaction Buffer to a 4x final concentration.
-
Prepare the IMAP Binding Solution according to the manufacturer's instructions, typically a mixture of Binding Buffers A and B and the Binding Reagent. The optimal ratio of Buffers A and B depends on the substrate and should be optimized.
-
-
Assay Protocol:
-
Add 5 µL of the 4x test compound solution to the assay plate wells. For control wells, add 5 µL of 1x IMAP Reaction Buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 2x PDE4 enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of 1x IMAP Reaction Buffer to the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding 10 µL of the 2x FAM-cAMP substrate solution to all wells. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding 60 µL of the prepared IMAP Binding Solution to all wells.
-
Incubate the plate at room temperature for at least 1 hour to allow for the binding to reach equilibrium.
-
Read the fluorescence polarization on a compatible microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "enzyme" and "no enzyme" controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: High-Throughput Cell-Based Assay Using a CNG Channel Biosensor
This protocol is based on the methodology described by Zhang et al. (2008).[10]
Materials:
-
HEK293 cell line stably co-expressing a constitutively active TSH receptor, PDE4, and a CNG channel.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
1536-well, black, clear-bottom assay plates.
-
Liquid handling robotics for high-throughput screening.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions (37°C, 5% CO2).
-
On the day of the assay, harvest the cells and resuspend them in an appropriate assay buffer.
-
Dispense 3 µL of the cell suspension (e.g., 1000 cells/well) into the 1536-well assay plates.
-
Incubate the plates at 37°C, 5% CO2 for 24 hours.
-
-
Assay Protocol:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Add 3 µL of the dye solution to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Using a pintool or acoustic dispenser, add 23 nL of the test compound solutions to the assay plates.
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Normalize the data to the positive control (e.g., a known potent PDE4 inhibitor like Rolipram) and the negative control (DMSO vehicle).
-
For hit identification, set a threshold for activity (e.g., >3 standard deviations from the mean of the negative controls).
-
For confirmed hits, determine the IC50 values by plotting the normalized response against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.
-
Protocol 3: Ex Vivo Human Whole Blood Assay for Cytokine Inhibition
This protocol is a general representation of methods used to assess the anti-inflammatory effects of PDE4 inhibitors in a complex biological matrix.[1][11]
Materials:
-
Freshly drawn human whole blood from healthy volunteers.
-
RPMI-1640 medium.
-
Lipopolysaccharide (LPS) or other stimulants (e.g., anti-CD3/anti-CD28).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
96-well cell culture plates.
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-13).
-
CO2 incubator.
-
Centrifuge.
Procedure:
-
Assay Setup:
-
Dilute the whole blood 1:1 with RPMI-1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds in RPMI-1640.
-
Add 10 µL of the compound dilutions to the appropriate wells. For control wells, add 10 µL of medium with the corresponding DMSO concentration.
-
Pre-incubate the plate at 37°C, 5% CO2 for 1 hour.
-
-
Stimulation and Incubation:
-
Prepare the stimulant solution (e.g., LPS at a final concentration of 100 ng/mL).
-
Add 10 µL of the stimulant solution to all wells except the "unstimulated" control wells. Add 10 µL of medium to the "unstimulated" control wells.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each compound concentration relative to the stimulated and unstimulated controls.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The discovery and development of novel PDE4 inhibitors like this compound rely on a robust and efficient screening cascade. The application notes and protocols provided here offer a comprehensive guide for researchers to establish and execute high-throughput screening assays for the identification and characterization of new chemical entities targeting PDE4. The combination of biochemical and cell-based assays, along with functional assessments of anti-inflammatory activity, is essential for advancing promising candidates towards clinical development.
References
- 1. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. shop.bio-connect.nl [shop.bio-connect.nl]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reachrx.ai [reachrx.ai]
- 12. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IMAP phosphodiesterase assays on SpectraMax Multi-Mode Microplate Readers [moleculardevices.com]
- 14. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
Application Note: Flow Cytometry Analysis of Immune Cell Populations Following Orismilast Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orismilast is a next-generation, potent, and selective oral inhibitor of phosphodiesterase 4 (PDE4), with high affinity for PDE4B and PDE4D subtypes, which are closely linked to inflammatory processes.[1][2][3][4] As a central enzyme in immune cells, PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical secondary messenger in cellular signaling.[5][6] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and modulates the expression of numerous pro- and anti-inflammatory cytokines.[6][7][8] Preclinical and clinical data have demonstrated that this compound effectively suppresses cytokines associated with Th1, Th2, and Th17 inflammatory pathways, including TNF-α, various interleukins, and IFN-γ, while promoting the production of anti-inflammatory mediators like IL-10.[9][10][11][12]
This broad immunomodulatory activity makes this compound a promising therapeutic candidate for a range of chronic inflammatory and autoimmune diseases, such as psoriasis, atopic dermatitis, and hidradenitis suppurativa.[13][14][15] Understanding the specific effects of this compound on various immune cell populations is crucial for elucidating its mechanism of action and for biomarker development in clinical trials.[16]
This application note provides a detailed protocol for the analysis of key immune cell subsets, including T-cell and myeloid populations, from human peripheral blood mononuclear cells (PBMCs) treated with this compound, using multi-color flow cytometry.[17][18]
This compound Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This action increases intracellular cAMP levels, activating PKA and leading to a downstream cascade that suppresses the transcription of pro-inflammatory cytokines and promotes anti-inflammatory cytokine expression.[8][19]
Experimental Workflow
The overall experimental process involves isolating PBMCs, treating the cells with this compound or a vehicle control, staining with fluorescently-conjugated antibodies, acquiring data on a flow cytometer, and finally, analyzing the data to quantify changes in immune cell populations.
Protocols
Protocol 1: PBMC Isolation from Whole Blood
-
Collection: Collect whole blood from healthy donors in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Layering: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube at a 2:1 blood-to-medium ratio.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Harvesting: Carefully aspirate the upper plasma layer and collect the distinct mononuclear cell layer (the "buffy coat").
-
Washing: Transfer the collected cells to a new tube, add 3-4 volumes of PBS, and centrifuge at 300 x g for 10 minutes. Discard the supernatant.
-
Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, resuspend the pellet in an RBC lysis buffer for 5 minutes at room temperature, then neutralize with excess PBS and centrifuge again.[20]
-
Final Wash: Wash the cell pellet once more with PBS.
-
Resuspension: Resuspend the final PBMC pellet in complete RPMI-1640 medium for cell culture and counting.
Protocol 2: Staining for T-Cell Subsets (including Regulatory T-Cells)
-
Cell Preparation: After treatment and harvesting, adjust the cell concentration to 1x10^7 cells/mL in flow cytometry staining buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Fc Block: Add Fc receptor blocking solution to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Surface Staining: Add a pre-titrated cocktail of fluorescently-conjugated antibodies for surface markers to 100 µL of the cell suspension (approximately 1x10^6 cells). Incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation/Permeabilization: For intracellular staining of FoxP3 (a key marker for regulatory T-cells), resuspend the cells in a fixation/permeabilization buffer (e.g., FoxP3 staining buffer set) according to the manufacturer's instructions. Incubate for 30-60 minutes at 4°C.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.[23]
-
Final Wash: Wash cells once with permeabilization buffer and a final time with staining buffer.
-
Acquisition: Resuspend the pellet in 300-500 µL of staining buffer and acquire on a flow cytometer.
Protocol 3: Staining for Myeloid Cell Subsets (including MDSCs)
-
Cell Preparation: Follow step 1 from Protocol 2.
-
Fc Block: Follow step 2 from Protocol 2.
-
Surface Staining: Add a pre-titrated cocktail of fluorescently-conjugated antibodies to 100 µL of the cell suspension. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Acquisition: Resuspend the pellet in 300-500 µL of staining buffer and acquire on a flow cytometer.
Flow Cytometry Gating Strategy
A sequential gating strategy is essential for accurately identifying specific cell populations. The process begins by excluding debris and dead cells, followed by selecting for single cells, and then progressively identifying finer subsets based on marker expression.
Data Presentation and Expected Results
Following data acquisition and analysis, results can be summarized to compare the effects of this compound treatment against a vehicle control. This compound is expected to modulate the immune response, leading to a decrease in pro-inflammatory cell populations and a potential shift towards a more regulatory or balanced state. The tables below present representative data illustrating these expected changes.
Table 1: Representative Analysis of T-Cell Populations
| Cell Population | Key Markers | % of Live Cells (Vehicle Control) | % of Live Cells (this compound Treated) | Expected Change |
| CD4+ Helper T-Cells | CD3+, CD4+ | 45.2% | 44.8% | No significant change |
| CD8+ Cytotoxic T-Cells | CD3+, CD8+ | 25.8% | 26.1% | No significant change |
| Regulatory T-Cells (Tregs) | CD4+, CD25hi, CD127lo, FoxP3+ | 2.1% | 3.5% | Increase |
Table 2: Representative Analysis of Myeloid Cell Populations
| Cell Population | Key Markers | % of Live Cells (Vehicle Control) | % of Live Cells (this compound Treated) | Expected Change |
| Monocytic MDSCs (M-MDSC) | Lin-, HLA-DR-/lo, CD11b+, CD14+ | 1.5% | 0.8% | Decrease |
| Granulocytic MDSCs (G-MDSC) | Lin-, HLA-DR-/lo, CD11b+, CD14-, CD66b+ | 2.3% | 1.2% | Decrease |
Note: The data presented are for illustrative purposes only and actual results may vary depending on experimental conditions, donors, and this compound concentration.
Conclusion
Flow cytometry is a powerful and indispensable tool for dissecting the complex immunomodulatory effects of therapeutic agents like this compound.[16][26] The protocols and strategies outlined in this application note provide a robust framework for quantifying shifts in key T-cell and myeloid cell populations, including critical regulatory subsets like Tregs and MDSCs. By applying these methods, researchers can gain valuable insights into the mechanism of action of this compound, identify potential pharmacodynamic biomarkers, and accelerate its development for treating a wide range of inflammatory diseases.
References
- 1. uniontherapeutics.com [uniontherapeutics.com]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. uniontherapeutics.com [uniontherapeutics.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Phosphodiesterase 4-targeted treatments for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniontherapeutics.com [uniontherapeutics.com]
- 12. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. xtalks.com [xtalks.com]
- 14. Proof of Concept: Oral this compound Reduces Pain, Improves Q of L in HS - - PracticalDermatology [practicaldermatology.com]
- 15. news.cision.com [news.cision.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. precisionformedicine.com [precisionformedicine.com]
- 18. biomere.com [biomere.com]
- 19. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 20. research.pasteur.fr [research.pasteur.fr]
- 21. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 24. blog.td2inc.com [blog.td2inc.com]
- 25. miltenyibiotec.com [miltenyibiotec.com]
- 26. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Orismilast Dosage Optimization: A Technical Support Resource for Minimizing Gastrointestinal Side Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working with Orismilast, a selective phosphodiesterase 4 (PDE4) inhibitor. The following information, presented in a question-and-answer format, addresses potential issues related to gastrointestinal (GI) side effects and offers troubleshooting strategies for dosage optimization during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with this compound?
A1: Consistent with the PDE4 inhibitor class, the most frequently reported treatment-emergent adverse events (TEAEs) of a gastrointestinal nature are diarrhea, nausea, and headache.[1][2][3][4] These events are generally reported as mild to moderate in severity and tend to occur within the first month of treatment.[2][3][4]
Q2: How does the incidence of these side effects correlate with this compound dosage?
A2: Dose-ranging clinical trials have indicated a dose-dependent increase in the frequency of gastrointestinal side effects. Higher doses of this compound are generally associated with a higher incidence of diarrhea, nausea, and headache. For detailed quantitative data from the Phase 2b trials in psoriasis (IASOS) and atopic dermatitis (ADESOS), please refer to the data tables below.
Q3: Are there formulation strategies to mitigate these gastrointestinal side effects?
A3: Yes, a modified-release (MR) formulation of this compound has been developed to minimize the gastrointestinal side effects associated with the immediate-release (IR) formulation.[5][6] A Phase 1 trial demonstrated that the MR formulation has comparable pharmacokinetic properties to the IR formulation but with a lower incidence of GI-related adverse events.[5][7] Specifically, one study noted that participants in the this compound MR group experienced fewer GI-related AEs than those receiving the IR formulation (16.7% vs. 33.3%).[5][7]
Q4: What is the underlying mechanism of this compound that leads to both therapeutic effects and gastrointestinal side effects?
A4: this compound is a high-potency PDE4 inhibitor with enhanced selectivity for the PDE4B and PDE4D subtypes.[5] Its therapeutic effect stems from the inhibition of PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, modulates the production of various pro-inflammatory and anti-inflammatory cytokines.[8] The gastrointestinal side effects are also a known class effect of PDE4 inhibitors, thought to be related to the inhibition of PDE4D in the gastrointestinal tract and certain areas of the brain that regulate nausea and emesis.
Troubleshooting Guide
Issue: High incidence of diarrhea and nausea in animal models during pre-clinical studies.
-
Possible Cause 1: Dosage is too high.
-
Troubleshooting Step: Refer to the dose-response data from clinical trials (see tables below) as a guide. Consider a dose de-escalation study in your animal model to identify the maximum tolerated dose (MTD).
-
-
Possible Cause 2: Rapid dose titration.
-
Troubleshooting Step: Implement a dose titration schedule. Starting with a lower dose and gradually increasing to the target dose over several days or weeks can improve tolerability.
-
-
Possible Cause 3: Formulation-related issues.
-
Troubleshooting Step: If using an immediate-release formulation, consider developing or obtaining a modified-release version to slow the rate of drug absorption and reduce peak plasma concentrations, which may lessen GI irritation.
-
Issue: Difficulty in translating in vitro efficacy to in vivo models without significant side effects.
-
Possible Cause: Discrepancy between in vitro potency and in vivo tolerability.
-
Troubleshooting Step: Utilize a therapeutic index (TI) approach. Determine the EC50 for the desired anti-inflammatory effect (e.g., inhibition of TNF-α release) and the TD50 for a key gastrointestinal side effect (e.g., diarrhea) in the same animal model. This will help in selecting a dosage that maximizes efficacy while minimizing toxicity.
-
Data Presentation
Table 1: Incidence of Key Gastrointestinal and Related Adverse Events in the ADESOS Phase 2b Trial (Atopic Dermatitis)
| Adverse Event | Placebo (n=55) | This compound 20 mg (n=58) | This compound 30 mg (n=61) | This compound 40 mg (n=59) |
| Any TEAE | 64% | 76% | 79% | 86% |
| Diarrhea | Not Specified | Most Common TEAE | Most Common TEAE | Most Common TEAE |
| Nausea | Not Specified | Most Common TEAE | Most Common TEAE | Most Common TEAE |
| Headache | Not Specified | Most Common TEAE | Most Common TEAE | Most Common TEAE |
Data sourced from a Phase 2b, 16-week, double-blinded, placebo-controlled study.[1][4]
Table 2: Incidence of Common Adverse Events in the IASOS Phase 2b Trial (Psoriasis)
| Adverse Event | Placebo | This compound 20 mg | This compound 30 mg | This compound 40 mg |
| Diarrhea | ≥5% | ≥5% | ≥5% | ≥5% |
| Headaches | ≥5% | ≥5% | ≥5% | ≥5% |
| Nausea | ≥5% | ≥5% | ≥5% | ≥5% |
Data from a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study. The most common adverse events (≥5%) were gastrointestinal events, headaches, and dizziness, and were generally mild to moderate in severity, occurring primarily within the first 4 weeks.
Experimental Protocols
Protocol 1: In Vitro Assay for Measuring Inhibition of TNF-α Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the in vitro potency of this compound in inhibiting the production of the pro-inflammatory cytokine TNF-α.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Incubation: Pre-incubate the PBMCs with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the PBMCs with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce TNF-α production.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each this compound concentration and determine the IC50 value (the concentration at which 50% of TNF-α production is inhibited).
Protocol 2: Charcoal Meal Test in Mice for Assessing Gastrointestinal Motility
Objective: To evaluate the effect of this compound on gastrointestinal transit time in a murine model.
Methodology:
-
Animal Acclimatization: Acclimate male BALB/c mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice for a defined period (e.g., 6-18 hours) with free access to water to ensure an empty stomach.
-
Compound Administration: Administer this compound or vehicle control orally via gavage.
-
Charcoal Meal Administration: After a specified time following compound administration (e.g., 30 minutes), orally administer a charcoal meal (e.g., a suspension of activated charcoal in a vehicle like gum acacia).
-
Observation Period: After charcoal administration (e.g., 20-30 minutes), humanely euthanize the mice.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Data Analysis: Express the gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed. Compare the results between the this compound-treated and vehicle-treated groups.
Protocol 3: Pica Behavior Assessment in Rats for Evaluating Nausea-like Behavior
Objective: To assess the potential of this compound to induce nausea-like behavior in rats.
Methodology:
-
Animal Acclimatization: Individually house male Wistar rats and acclimate them to the testing environment and the presence of kaolin (a non-nutritive clay).
-
Baseline Measurement: For several days prior to the study, measure the daily consumption of both regular food and kaolin to establish a baseline.
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage).
-
Monitoring: Over a 24-hour period following administration, monitor and record the consumption of both food and kaolin.
-
Data Analysis: An increase in kaolin consumption (pica) is considered an indicator of nausea-like behavior. Compare the amount of kaolin consumed by the this compound-treated group to the vehicle-treated group.
Visualizations
References
- 1. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Union plans Phase III trial for atopic dermatitis after Phase IIb win [clinicaltrialsarena.com]
- 4. This compound Achieves Early itch Reduction in Adults With AD - The Dermatology Digest [thedermdigest.com]
- 5. Oral this compound: Efficacy and safety in moderate-to-severe psoriasis and development of modified release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniontherapeutics.com [uniontherapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. uniontherapeutics.com [uniontherapeutics.com]
Orismilast modified-release formulation to improve patient tolerability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the Orismilast modified-release formulation. The aim is to offer practical solutions to common challenges encountered during experiments focused on improving patient tolerability.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind developing a modified-release (MR) formulation for this compound?
A1: this compound, a potent inhibitor of phosphodiesterase-4 (PDE4), has shown significant efficacy in treating inflammatory conditions such as psoriasis and atopic dermatitis. However, oral PDE4 inhibitors are commonly associated with dose-limiting gastrointestinal (GI) side effects, including diarrhea, nausea, and headache.[1][2][3] The modified-release formulation is designed to slow the rate of drug absorption, which can lead to lower peak plasma concentrations. This pharmacokinetic profile is hypothesized to improve the tolerability of this compound by reducing the incidence and severity of these GI-related adverse events compared to an immediate-release (IR) formulation.[4][5]
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective inhibitor of the PDE4 enzyme, with high potency for the PDE4B and PDE4D subtypes, which are key regulators of inflammation.[6][7] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) in immune cells.[2][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), interleukins (IL-4, IL-5, IL-13, IL-22, IL-23), and interferon-gamma (IFN-γ).[2][6][8] This leads to a broad anti-inflammatory effect.
Q3: What are the most common adverse events observed with the this compound MR formulation in clinical trials?
A3: The most frequently reported treatment-emergent adverse events (TEAEs) are consistent with the PDE4 inhibitor class and include diarrhea, nausea, and headache.[1][2][3][9] These events are typically mild to moderate in severity and tend to occur within the first month of treatment.[1][2] The incidence of these side effects appears to be dose-dependent.[1][10]
Q4: How does the efficacy of the this compound MR formulation compare to placebo in clinical trials?
A4: Clinical trials have demonstrated the superior efficacy of the this compound MR formulation over placebo in patients with moderate-to-severe psoriasis (IASOS trial) and atopic dermatitis (ADESOS trial). Significant improvements in disease severity scores, such as the Psoriasis Area and Severity Index (PASI) and the Eczema Area and Severity Index (EASI), have been observed.[1][2][10][11]
Troubleshooting Guides
Preclinical In Vivo Studies
Q: We are observing significant variability in GI-related adverse events (e.g., diarrhea, weight loss) in our animal models. How can we reduce this variability?
A: High variability can obscure the true tolerability profile of your formulation. Consider the following troubleshooting steps:
-
Standardize Animal Acclimation: Ensure a consistent and adequate acclimation period for all animals before the start of the study. Stress can significantly impact GI function.
-
Control Diet and Housing: Use a standardized diet and ensure consistent housing conditions (temperature, light-dark cycle, cage density) for all animals, as these factors can influence gut motility and microbiome.
-
Refine Dosing Technique: Improper oral gavage technique can cause stress and physical injury, leading to inconsistent drug absorption and GI upset. Ensure all personnel are proficient in the technique. Consider using smaller volumes or a more palatable vehicle if possible.
-
Increase Sample Size: If variability remains high, a power analysis may indicate the need for a larger sample size to detect statistically significant differences between your formulations.
Q: Our modified-release formulation is not showing a significant improvement in tolerability compared to the immediate-release version in our preclinical model. What could be the reason?
A: Several factors could contribute to this observation:
-
Inappropriate Animal Model: The GI transit time and drug metabolism in your chosen animal model may not be suitable for differentiating the release profiles of your MR and IR formulations. For example, a model with very rapid GI transit may not allow for the full modified-release characteristics to be observed.
-
Formulation-Vehicle Interaction: The vehicle used for administration might be interacting with the formulation, altering its release profile. Test the dissolution profile of your formulation in the vehicle in vitro.
-
Dose Level: The dose being tested might be too high, causing a saturation of the adverse effect and masking any potential benefits of the modified-release profile. Consider testing a wider range of doses.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: Conduct a pilot PK study to confirm that the MR formulation is indeed providing a lower Cmax and a delayed Tmax compared to the IR formulation in your animal model.
Clinical Trial Sub-Studies
Q: We are collecting Patient-Reported Outcomes (PROs) for GI tolerability, but the data seems inconsistent with clinical observations. How can we improve the quality of our PRO data?
A: Discrepancies between PROs and clinical observations can arise from several factors. Here are some strategies to enhance data quality:
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Standardized Patient Training: Ensure all participants receive clear and consistent instructions on how to complete the PRO questionnaires. This includes defining terms like "nausea" or "diarrhea" to ensure a common understanding.
-
Use of Validated Instruments: Employ validated PRO instruments specifically designed for GI symptoms, such as the Gastrointestinal Symptom Rating Scale (GSRS) or the Patient-Reported Outcomes Measurement Information System (PROMIS) GI scales.[12]
-
Real-Time Data Capture: Retrospective recall of GI symptoms can be inaccurate.[4] Utilize electronic diaries for daily, real-time symptom reporting to minimize recall bias.
-
Interviewer Training: If clinicians are involved in collecting PRO data, ensure they are trained to ask questions in a neutral, non-leading manner.
Q: How can we design a clinical trial sub-study to robustly characterize the GI tolerability profile of the this compound MR formulation?
A: A well-designed sub-study is crucial for understanding the patient experience. Consider incorporating the following elements into your protocol:
-
Baseline Symptom Assessment: Collect data on baseline GI symptoms to account for pre-existing conditions.
-
Frequent Early Assessments: Since GI side effects with PDE4 inhibitors often occur early in treatment, schedule frequent PRO assessments during the first few weeks.
-
Dose-Titration Evaluation: If your main trial includes a dose-titration phase, the sub-study should capture the impact of titration on GI tolerability.
-
Impact on Quality of Life: In addition to symptom severity, assess the impact of GI symptoms on patients' daily activities and overall quality of life using validated instruments.
Data Presentation
Table 1: Summary of Efficacy Results from the IASOS Phase 2b Trial (Psoriasis) at Week 16 [2][6][11]
| Endpoint | Placebo (n=51) | This compound 20 mg (n=51) | This compound 30 mg (n=50) | This compound 40 mg (n=50) |
| Mean % Change in PASI from Baseline | -17.3% | -52.6% | -61.0% | -63.7% |
| PASI-75 Response Rate | 16.5% | 39.5% | 49.0% | 45.0% |
| PASI-90 Response Rate | 8.3% | 22.0% | 22.0% | 28.3% |
PASI: Psoriasis Area and Severity Index; PASI-75/90: Percentage of patients achieving at least a 75%/90% reduction in PASI score from baseline.
Table 2: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in the IASOS Phase 2b Trial (Psoriasis) [6]
| Adverse Event | Placebo | This compound 20 mg | This compound 30 mg | This compound 40 mg |
| Diarrhea | 6% | 18% | 24% | 30% |
| Nausea | 4% | 12% | 14% | 20% |
| Headache | 10% | 16% | 14% | 18% |
Table 3: Summary of Efficacy Results from the ADESOS Phase 2b Trial (Atopic Dermatitis) at Week 16 [1][9][10][13]
| Endpoint | Placebo (n=55) | This compound 20 mg (n=58) | This compound 30 mg (n=61) | This compound 40 mg (n=59) |
| IGA 0/1 Response Rate | 9.5% | 26.3% | 24.3% | 30.9% |
| Mean % Change in EASI from Baseline | -50.4% | -55.1% | -52.2% | -61.4% |
| ≥4-point Reduction in Itch NRS at Week 2 | 18.2% | 41.4% | 36.1% | 40.7% |
IGA 0/1: Investigator's Global Assessment score of clear (0) or almost clear (1); EASI: Eczema Area and Severity Index; NRS: Numerical Rating Scale.
Table 4: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in the ADESOS Phase 2b Trial (Atopic Dermatitis) [9]
| Adverse Event | Placebo (64% any TEAE) | This compound 20 mg (76% any TEAE) | This compound 30 mg (79% any TEAE) | This compound 40 mg (86% any TEAE) |
| Diarrhea | Data not specified | Most common | Most common | Most common |
| Nausea | Data not specified | Most common | Most common | Most common |
| Headache | Data not specified | Most common | Most common | Most common |
Experimental Protocols
Protocol 1: Preclinical Assessment of Gastrointestinal Tolerability of this compound Formulations in a Rodent Model
1. Objective: To compare the gastrointestinal tolerability of a modified-release (MR) formulation of this compound with an immediate-release (IR) formulation in rats following daily oral administration for 14 days.
2. Materials:
-
This compound MR and IR formulations
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Metabolic cages
-
Analytical balance
3. Study Design:
-
Groups (n=10/sex/group):
-
Group 1: Vehicle control
-
Group 2: this compound IR (e.g., 10 mg/kg)
-
Group 3: this compound MR (e.g., 10 mg/kg)
-
Group 4: this compound IR (e.g., 30 mg/kg)
-
Group 5: this compound MR (e.g., 30 mg/kg)
-
-
Administration: Once daily oral gavage for 14 consecutive days.
-
Acclimation: Animals are acclimated for at least 7 days prior to the start of the study.
4. Procedures:
-
Daily Observations:
-
Clinical signs of toxicity (e.g., changes in posture, activity, grooming) are recorded twice daily.
-
Body weight is recorded daily.
-
Food and water consumption are measured daily.
-
-
Fecal Monitoring:
-
Fecal output is collected daily.
-
Stool consistency is scored daily using a standardized scale (e.g., 1=well-formed pellets, 2=soft pellets, 3=unformed/diarrhea).
-
-
Terminal Procedures (Day 15):
-
Animals are euthanized, and a gross necropsy is performed.
-
The gastrointestinal tract is examined for any abnormalities.
-
Sections of the stomach, duodenum, jejunum, ileum, and colon are collected for histopathological analysis.
-
5. Data Analysis: Body weight, food/water consumption, and fecal output will be analyzed using a repeated-measures ANOVA. Stool consistency scores will be analyzed using non-parametric tests.
Protocol 2: Clinical Sub-Study for Assessing GI Tolerability of this compound MR Formulation Using Patient-Reported Outcomes
1. Objective: To characterize the gastrointestinal tolerability profile of this compound MR formulation in patients with moderate-to-severe psoriasis during the first 12 weeks of treatment.
2. Study Population: Patients enrolled in a Phase 3 clinical trial of this compound MR for psoriasis.
3. Assessments:
-
Gastrointestinal Symptom Rating Scale (GSRS): A validated 15-item questionnaire assessing five domains: abdominal pain, reflux, indigestion, diarrhea, and constipation. Administered at baseline, and weeks 1, 2, 4, 8, and 12.
-
Daily Electronic Diary: Patients record the following on a daily basis for the first 4 weeks of treatment:
-
Incidence and severity (mild, moderate, severe) of nausea.
-
Number of bowel movements.
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Stool consistency using the Bristol Stool Form Scale.
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Incidence and severity of headache.
-
-
Impact on Daily Life Questionnaire: A study-specific questionnaire assessing the extent to which GI symptoms interfere with daily activities. Administered at weeks 4 and 12.
4. Procedures:
-
Patients receive training on the use of the electronic diary and completion of the questionnaires at the baseline visit.
-
Automated reminders are sent to the patients' electronic devices to complete their daily diary entries.
-
Site staff review the completeness of the PRO data at each study visit.
5. Data Analysis: The change from baseline in GSRS scores will be analyzed using a mixed-model for repeated measures. Daily diary data will be summarized descriptively. The relationship between GI symptoms and quality of life will be explored using correlation analyses.
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP levels and reducing pro-inflammatory cytokine production.
Caption: Workflow for the preclinical assessment of gastrointestinal tolerability.
Caption: Workflow for the clinical sub-study on patient-reported GI tolerability.
References
- 1. This compound, a phosphodiesterase 4B/D inhibitor, in moderate-to-severe atopic dermatitis: efficacy and safety from a multicentre randomized placebo-controlled phase IIb dose-ranging study (ADESOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniontherapeutics.com [uniontherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. The accuracy of patient reported measures for GI symptoms: A comparison of real time and retrospective reports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of a Novel Oral Phosphodiesterase 4 Inhibitor, ME3183: First-in-Human Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for moderate-to-severe psoriasis: Results from the phase IIb IASOS trial [psoriasis-hub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Union plans Phase III trial for atopic dermatitis after Phase IIb win [clinicaltrialsarena.com]
- 11. This compound in moderate-to-severe psoriasis: Efficacy and safety from a 16-week, randomized, double-blinded, placebo-controlled, dose-finding, and phase 2b trial (IASOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Gastrointestinal Patient Reported Outcomes Measurement Information System (GI-PROMIS) Symptom Scales in Subjects With Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniontherapeutics.com [uniontherapeutics.com]
Overcoming Orismilast solubility issues in aqueous buffers for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orismilast in in vitro settings. The focus is on overcoming solubility challenges in aqueous buffers to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to dissolve this compound in my aqueous buffer (e.g., PBS), but it won't dissolve or precipitates out. What am I doing wrong?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) is not recommended and will likely result in precipitation. The standard procedure is to first dissolve this compound in an organic solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution is then serially diluted in your aqueous buffer or cell culture medium to the final desired concentration.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally ≤ 0.5%, and for sensitive cell lines, ≤ 0.1%.[1] High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of the less organic final solution.
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Serial Dilutions: Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions. For example, make an intermediate dilution of your DMSO stock in your cell culture medium, and then use this to make the final dilution.
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Vortexing/Mixing: When adding the this compound-DMSO solution to your aqueous buffer, ensure the buffer is being gently vortexed or mixed to facilitate rapid and even dispersion. This can prevent localized high concentrations of the compound that can lead to precipitation.
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Temperature: While warming can sometimes aid in dissolving compounds, be cautious as it can also lead to the degradation of this compound or other components in your media. If you do gently warm the solution, allow it to return to the experimental temperature before use and observe for any precipitation.
Q3: What is the recommended solvent and concentration for an this compound stock solution?
A3: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It has been reported to be soluble in DMSO at a concentration of 100 mg/mL.[2] For most in vitro applications, preparing a stock solution in the range of 10-20 mM in 100% DMSO is a practical starting point.
Q4: I'm observing unexpected effects or toxicity in my cell-based assays. Could the solvent be the issue?
A4: Yes, the solvent can significantly impact your experimental results. It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to deliver this compound to your cells. This will help you differentiate the effects of this compound from any effects caused by the solvent itself.
Data Presentation: this compound Solubility
| Solvent | Reported Solubility | Approximate Molar Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 196 mM | [2] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Not reported | Inferred from hydrophobic nature |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Calibrated analytical balance
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Vortex mixer
Procedure:
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Pre-weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
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Weighing this compound: Carefully weigh the desired amount of this compound powder into the pre-tared tube.
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Calculating Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM). The molecular weight of this compound is approximately 510.29 g/mol .
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Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
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Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.[2]
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To prepare a working solution of this compound in an aqueous buffer or cell culture medium from a DMSO stock solution, minimizing precipitation.
Materials:
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This compound-DMSO stock solution (from Protocol 1)
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Sterile aqueous buffer (e.g., PBS) or cell culture medium
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Sterile polypropylene tubes
-
Calibrated micropipettes
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Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound-DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended):
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Prepare an intermediate dilution of the stock solution in the desired aqueous buffer or cell culture medium. For example, dilute the stock solution 1:100.
-
While gently vortexing the buffer/medium, slowly add the required volume of the this compound-DMSO stock solution.
-
-
Final Dilution:
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From the intermediate dilution, prepare the final working concentrations required for your experiment.
-
Again, ensure the buffer/medium is being mixed while adding the intermediate dilution to ensure rapid dispersion.
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain this compound. The final concentration of DMSO in the vehicle control must be identical to that in the this compound working solutions.
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Immediate Use: It is recommended to use the freshly prepared working solutions immediately to minimize the risk of precipitation over time.
Visualizations
Caption: this compound inhibits PDE4, leading to increased cAMP and subsequent modulation of inflammatory pathways.
Caption: A general workflow for assessing the in vitro efficacy of this compound in inhibiting cytokine production.
Caption: A logical guide to troubleshooting precipitation issues when preparing this compound working solutions.
References
Orismilast stability testing in different laboratory storage conditions
Disclaimer: This document provides generalized guidance on stability testing for a potent small molecule inhibitor, using Orismilast as a representative example. The specific stability data, degradation pathways, and storage conditions for this compound are proprietary to the manufacturer and are not publicly available. The quantitative data and degradation pathways presented here are hypothetical and for illustrative purposes only. Researchers should always refer to the manufacturer's specific recommendations for handling and storing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for a potent small molecule inhibitor like this compound in a laboratory setting?
For a novel small molecule active pharmaceutical ingredient (API) like this compound, initial laboratory storage conditions are typically conservative to minimize degradation until full stability data is available. Recommended general storage conditions are:
-
Long-term: -20°C, protected from light, in a tightly sealed container with a desiccant.
-
Short-term (for daily use): 2-8°C, protected from light. It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q2: How can I assess the stability of this compound in my experimental solvent?
It is crucial to determine the stability of the compound in the solvent system used for your assays. A preliminary solution stability study is recommended.
-
Protocol: Prepare a solution of this compound at a known concentration in your experimental solvent. Aliquot the solution and store it under your typical experimental conditions (e.g., room temperature on the benchtop, 4°C in an autosampler). Analyze the samples by a stability-indicating method (e.g., HPLC-UV) at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Acceptance Criteria: A change in purity of more than 2% or the appearance of significant degradation peaks would suggest instability.
Q3: I am seeing a new peak in my chromatogram after storing my this compound stock solution for a week at 4°C. What should I do?
This new peak may indicate degradation. The following troubleshooting steps are recommended:
-
Confirm the identity of the new peak: If possible, use mass spectrometry (LC-MS) to determine the mass of the new peak. This can provide clues about the nature of the degradation (e.g., oxidation, hydrolysis).
-
Re-prepare the stock solution: Prepare a fresh stock solution and re-analyze to rule out contamination or an issue with the initial solution preparation.
-
Perform a short-term stability study: As described in Q2, this will help you understand the degradation kinetics in your specific solvent and storage conditions.
-
Consider aliquoting: To prevent degradation of the entire stock, it is best practice to aliquot stock solutions into single-use volumes and store them at -20°C or below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Cell-Based Assays | Degradation of this compound in the cell culture medium. | Perform a stability study of this compound in the specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). Analyze samples over time (e.g., 0, 24, 48, 72 hours) by HPLC. |
| Inconsistent Results Between Experiments | Inconsistent storage of stock or working solutions; repeated freeze-thaw cycles. | Prepare fresh working solutions for each experiment from a frozen, single-use aliquot of the stock solution. |
| Appearance of Insoluble Particulates | Poor solubility or precipitation of the compound over time. | Visually inspect solutions before use. If particulates are observed, do not use. Consider solvent systems that enhance solubility or prepare fresh solutions. |
Hypothetical Stability Data for a Potent Small Molecule Inhibitor
The following tables present hypothetical stability data for a compound with characteristics similar to a potent small molecule inhibitor.
Table 1: Hypothetical Long-Term Stability Data (Storage at -20°C)
| Time Point (Months) | Purity (%) by HPLC | Appearance of Degradants (%) |
| 0 | 99.8 | <0.1 |
| 6 | 99.7 | <0.1 |
| 12 | 99.8 | <0.1 |
| 24 | 99.6 | 0.1 |
Table 2: Hypothetical Accelerated Stability Data (Storage at 40°C / 75% RH)
| Time Point (Weeks) | Purity (%) by HPLC | Appearance of Degradants (%) |
| 0 | 99.8 | <0.1 |
| 1 | 99.5 | 0.2 |
| 2 | 99.2 | 0.5 |
| 4 | 98.5 | 1.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all samples by HPLC-UV/MS to identify and quantify degradants.
Protocol 2: HPLC-UV Method for Stability Indicating Assay
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a typical pharmaceutical stability study.
Caption: Hypothetical degradation pathways for a small molecule.
Orismilast Dose-Response Curve Variability: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Orismilast dose-response curves. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound dose-response curve has shifted to the right (higher EC50/IC50) compared to published data. What are the potential causes?
A1: A rightward shift in the dose-response curve, indicating decreased potency, can be caused by several factors:
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Compound Stability and Storage: this compound, like many small molecules, can degrade if not stored properly. Ensure the compound is stored at the recommended temperature and protected from light and moisture. Prepare fresh stock solutions for each experiment.
-
Cell Passage Number and Health: High-passage number cells can exhibit altered signaling pathways and receptor expression, leading to inconsistent responses. It is advisable to use cells within a validated passage number range. Always check cell viability before and after the experiment.
-
Assay Media Components: Components in the cell culture media, such as serum proteins, can bind to this compound, reducing its effective concentration. If possible, reduce the serum concentration during the drug treatment period or use a serum-free medium.
-
Incorrect Drug Concentration: Errors in serial dilutions are a common source of variability. Double-check all calculations and pipetting techniques. Consider preparing a fresh dilution series.
Q2: I am observing a shallow or incomplete dose-response curve, where the maximal effect is not reached even at high concentrations of this compound. Why might this be happening?
A2: A shallow or incomplete dose-response curve can be indicative of several issues:
-
Limited Drug Solubility: this compound may precipitate out of solution at higher concentrations, especially in aqueous media. Visually inspect your drug dilutions for any signs of precipitation. The use of a suitable solvent, such as DMSO, at a final concentration that does not affect cell viability is crucial.
-
Off-Target Effects at High Concentrations: At very high concentrations, drugs can have off-target effects that may counteract the primary mechanism of action, leading to a plateau or even a decrease in the response.
-
Assay Detection Limits: The dynamic range of your assay may be insufficient to detect the full biological response. Ensure your assay is optimized and that the signal-to-noise ratio is adequate.
Q3: There is significant well-to-well or plate-to-plate variability in my this compound experiments. How can I improve reproducibility?
A3: High variability can obscure real biological effects. To improve reproducibility:
-
Standardize Cell Seeding: Ensure a uniform cell density across all wells. Inconsistent cell numbers will lead to variable responses. Use a multichannel pipette or an automated cell dispenser for seeding.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for cell stimulation and drug treatment.
-
Control for Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and drug response. If possible, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.
-
Thorough Mixing: Ensure that this compound is thoroughly mixed into the assay medium in each well. Insufficient mixing can lead to concentration gradients.
Experimental Protocols
Detailed Methodology for an In Vitro TNF-α Inhibition Assay with this compound
This protocol describes a common in vitro assay to determine the IC50 of this compound by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
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This compound
-
Dimethyl sulfoxide (DMSO)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Lipopolysaccharide (LPS) from E. coli
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Human TNF-α ELISA kit
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96-well cell culture plates
-
CO2 incubator
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Seeding: Resuspend the isolated PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin to a final concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in RPMI-1640 to obtain working solutions at 2X the final desired concentrations.
-
Drug Treatment: Add 50 µL of the 2X this compound working solutions to the appropriate wells. For the vehicle control, add 50 µL of RPMI-1640 with the same final DMSO concentration.
-
Cell Stimulation: Add 50 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Type | Stimulant | This compound IC50 (nM) | Apremilast IC50 (nM) | Reference |
| TNF-α Inhibition | Human PBMCs | LPS | 10 | 52 | [1] |
| TNF-α Inhibition | Human Whole Blood | aCD3/aCD28 | 30 | 432 | [1] |
Table 2: Troubleshooting Guide for this compound Dose-Response Curves
| Issue | Potential Cause | Suggested Solution |
| Rightward Shift (Higher IC50) | Compound degradation | Prepare fresh stock solutions; store aliquots at -80°C. |
| High cell passage number | Use cells within a defined, low passage number range. | |
| Serum protein binding | Reduce serum concentration or use serum-free media. | |
| Shallow/Incomplete Curve | Poor drug solubility | Ensure final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. |
| Assay detection limit reached | Optimize assay parameters (e.g., antibody concentrations, incubation times). | |
| High Variability | Inconsistent cell seeding | Use automated cell counting and dispensing. |
| Edge effects in plate | Avoid using outer wells for critical samples. | |
| Incomplete mixing of compound | Gently mix the plate after adding the compound. |
Visualizations
Caption: this compound signaling pathway.
Caption: In vitro TNF-α inhibition assay workflow.
Caption: Troubleshooting logical workflow.
References
Orismilast Delivery Optimization: A Technical Support Guide for Consistent Preclinical Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when administering Orismilast in animal models. The information is tailored to address specific challenges researchers may encounter during their experiments, with a focus on optimizing delivery for reproducible outcomes.
I. Troubleshooting Guide
This guide addresses common issues encountered during the oral administration of this compound in animal models.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in efficacy between animals | Inconsistent Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or aspiration.[1][2] | - Ensure all personnel are thoroughly trained in proper oral gavage techniques for the specific animal model. - Use appropriately sized, flexible gavage needles to minimize stress and prevent injury to the esophagus.[3] - Administer the formulation slowly and steadily to avoid regurgitation.[4] |
| Formulation Inconsistency: Improper preparation of the this compound suspension can lead to non-uniform drug distribution. | - Follow a standardized and validated protocol for preparing the methylcellulose vehicle and suspending this compound. - Ensure the suspension is continuously agitated before and during dosing to maintain homogeneity. | |
| Animal Stress: Stress from handling and gavage can alter physiological parameters and affect drug absorption.[1] | - Acclimatize animals to handling and the gavage procedure for several days before the experiment begins. - Consider alternative, less stressful oral dosing methods if possible. | |
| Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of orally administered drugs.[5][6] | - Fast animals overnight (with free access to water) before dosing to standardize gastrointestinal conditions and reduce variability in absorption.[5] | |
| Lower than expected efficacy | Suboptimal Formulation: Poor solubility or stability of this compound in the vehicle can lead to reduced bioavailability. | - Ensure the this compound is finely milled to improve dissolution. - Prepare the formulation fresh daily to avoid degradation. - Consider alternative vehicles if solubility issues persist, though 0.5% methylcellulose is a commonly used and effective option.[1] |
| Incorrect Dose Calculation: Errors in calculating the dose volume based on animal weight can lead to underdosing. | - Accurately weigh each animal before every dosing session. - Double-check all dose calculations. | |
| Adverse Events (e.g., gastrointestinal issues, weight loss) | Formulation Irritation: The immediate-release (IR) formulation of this compound has been associated with gastrointestinal side effects.[7][8] | - Consider using a modified-release (MR) formulation of this compound if available, as it has been shown to reduce gastrointestinal adverse events.[7][8] - Monitor animals closely for any signs of distress. |
| Gavage-related Injury: Trauma to the esophagus or stomach can occur with improper gavage technique.[3] | - Review and refine oral gavage technique. - Ensure the gavage needle is not inserted too far. The correct length is from the corner of the mouth to the last rib. | |
| Inconsistent Pharmacokinetic (PK) Profile | Variable Gastric Emptying: Differences in gastric emptying rates between animals can lead to variable drug absorption. | - Fasting animals prior to dosing helps to standardize gastric emptying times.[5] |
| Animal Strain Differences: Different strains of mice or rats can have variations in drug metabolism and absorption. | - Use a consistent and well-characterized animal strain for all experiments. |
II. Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the recommended vehicle for oral administration of this compound in mice? A1: A 0.5% solution of methylcellulose in water is a commonly used and effective vehicle for suspending this compound for oral gavage in mice.[1]
-
Q2: What are the recommended oral doses of this compound for efficacy studies in mice? A2: In a murine model of chronic oxazolone-induced skin inflammation, oral doses of 10 mg/kg and 30 mg/kg of this compound have been shown to be effective.[9]
-
Q3: How should the this compound formulation be prepared? A3: A detailed protocol for preparing a 0.5% methylcellulose vehicle is provided in the Experimental Protocols section. The key is to ensure the methylcellulose is properly hydrated and the this compound is uniformly suspended.
-
Q4: Should animals be fasted before oral administration of this compound? A4: Yes, it is highly recommended to fast animals overnight with free access to water before oral dosing. This minimizes variability in drug absorption due to food effects on gastrointestinal physiology.[5][6]
Troubleshooting and Inconsistent Results
-
Q5: We are observing significant variability in the therapeutic response between animals in the same treatment group. What could be the cause? A5: High variability can stem from several factors, including inconsistent dosing technique, non-homogenous drug formulation, animal stress, and the influence of food in the gut. Refer to the Troubleshooting Guide for detailed solutions.
-
Q6: Some of our animals are experiencing diarrhea and weight loss after dosing. What should we do? A6: These can be signs of gastrointestinal distress, which has been observed with the immediate-release formulation of this compound.[7][8] Monitor the animals closely. If the symptoms are severe or persistent, consider reducing the dose or, if possible, switching to a modified-release (MR) formulation. Also, ensure your gavage technique is not causing injury.
-
Q7: Our pharmacokinetic data shows inconsistent Cmax and Tmax values. How can we improve this? A7: Inconsistent PK profiles are often due to differences in drug absorption rates. Standardizing the fasting period before dosing is crucial.[5] Also, ensure your formulation is homogenous and administered consistently.
Mechanism of Action
-
Q8: What is the mechanism of action of this compound? A8: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4), with high potency for the PDE4B and PDE4D subtypes.[9][10] By inhibiting PDE4, this compound increases intracellular levels of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which in turn modulates the expression of various pro- and anti-inflammatory cytokines, resulting in a broad anti-inflammatory effect.[11][12]
III. Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Chronic Oxazolone-Induced Skin Inflammation Model
| Treatment Group | Dose (mg/kg, oral) | Mean Ear Thickness Reduction (AUC) | Serum Concentration (ng/mL at 2h post-dose) |
| Vehicle (Methylcellulose) | - | Baseline | Not Applicable |
| This compound | 10 | Significant Reduction (p < 0.0001) | 423 |
| This compound | 30 | Significant Reduction (p < 0.0001) | 1009 |
| Dexamethasone | 2 | Significant Reduction | Not Applicable |
Data summarized from a study in a murine chronic oxazolone model.[9]
IV. Experimental Protocols
1. Preparation of 0.5% Methylcellulose Vehicle
Materials:
-
Methylcellulose (viscosity of 400 cP is commonly used)
-
Sterile, deionized water
-
Stir plate and magnetic stir bar
-
Sterile beaker and graduated cylinder
Procedure:
-
Heat approximately one-third of the total required volume of water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure it is wetted and dispersed.
-
Once the powder is fully dispersed, remove the beaker from the heat and add the remaining two-thirds of the water as cold water or ice.
-
Continue to stir the solution until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take 30-60 minutes.
-
Store the vehicle at 4°C.
2. Preparation of this compound Suspension
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle
-
Mortar and pestle (optional, for fine milling)
-
Balance
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and total volume needed.
-
If the this compound powder is not finely milled, gently grind it using a mortar and pestle.
-
Weigh the precise amount of this compound powder.
-
In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing (e.g., vortexing) to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Continuously stir the suspension before and during dosing to maintain homogeneity.
3. Oral Gavage Procedure in Mice
Materials:
-
Appropriately sized, flexible gavage needle (e.g., 20-gauge for adult mice)
-
Syringe (e.g., 1 mL)
-
Prepared this compound suspension
Procedure:
-
Accurately weigh the mouse to determine the correct dose volume (typically 5-10 mL/kg).
-
Draw the calculated volume of the this compound suspension into the syringe, ensuring no air bubbles are present.
-
Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the mouth, slightly to one side of the tongue, and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw the needle and try again.
-
Once the needle is in the esophagus (the tip should be approximately at the level of the last rib), slowly administer the suspension.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
V. Mandatory Visualizations
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 7. uniontherapeutics.com [uniontherapeutics.com]
- 8. uniontherapeutics.com [uniontherapeutics.com]
- 9. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniontherapeutics.com [uniontherapeutics.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. researchgate.net [researchgate.net]
Strategies to reduce placebo effect in Orismilast clinical trials
Welcome to the technical support center for Orismilast clinical trials. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the placebo effect in your studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a next-generation, high-potency oral phosphodiesterase 4 (PDE4) inhibitor. It selectively targets the PDE4B and PDE4D subtypes, which are linked to inflammation. By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels. This activation of protein kinase A (PKA) leads to a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory cytokines involved in the Th1, Th2, and Th17 pathways.[1][2] This mechanism makes it a promising candidate for treating various inflammatory skin diseases like psoriasis and atopic dermatitis.[1]
Q2: Why is the placebo effect a significant concern in this compound trials for dermatological conditions?
A2: The placebo effect can be particularly pronounced in dermatology trials for several reasons:
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Fluctuating Disease Course: Conditions like psoriasis and atopic dermatitis have a naturally variable course, with periods of spontaneous improvement that can be mistaken for a treatment effect.[3]
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Subjective Endpoints: Many primary endpoints in dermatology trials, such as itch or quality of life assessments, are patient-reported and thus more susceptible to psychological influences.[4]
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High Patient Expectations: The significant impact of these conditions on a patient's quality of life can lead to high expectations for any new treatment, which can amplify the placebo response.[5]
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Concomitant Topical Treatments: The use of moisturizers and other topical agents, even if non-medicated, can contribute to improvements in skin condition in the placebo group.[6][7]
Q3: What are the key strategies to reduce the placebo effect in this compound clinical trials?
A3: A multi-faceted approach is recommended, focusing on study design, patient and site management, and data analysis. Key strategies include:
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Optimizing Study Design: Employing designs like the Sequential Parallel Comparison Design (SPCD) or incorporating a placebo run-in period can help to identify and manage placebo responders.[8][9]
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Rigorous Rater Training: Standardized and thorough training for clinical assessors on scoring systems like the Psoriasis Area and Severity Index (PASI) and the Eczema Area and Severity Index (EASI) is crucial to ensure consistency and reduce inter-rater variability.[3]
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Managing Patient Expectations: Implementing clear and neutral communication protocols to manage patient expectations about the treatment and potential outcomes can minimize the psychological component of the placebo effect.[4][10]
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Blinding and Randomization: Strict adherence to double- or triple-blinding protocols is essential to prevent bias from both patients and investigators.[7]
Troubleshooting Guides
Issue: High variability in PASI/EASI scoring between different clinical sites.
Troubleshooting Steps:
-
Review Rater Training Protocol: Ensure that all raters across all sites have completed a standardized training program on PASI/EASI assessment. This training should include not just theoretical knowledge but also practical exercises with photographic examples of varying severity.
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Centralized Monitoring: Implement a system for centralized monitoring of scoring data to identify sites with outlier scoring patterns.
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Refresher Training: Conduct periodic refresher training sessions for all raters to reinforce scoring guidelines and address any emerging inconsistencies.
-
Reference Materials: Provide all sites with a comprehensive set of reference photographs and detailed scoring instructions to be used as a guide during assessments.
Issue: Higher than expected placebo response rates in an ongoing trial.
Troubleshooting Steps:
-
Investigate Site-Specific Factors: Analyze placebo response rates by site to determine if the issue is widespread or localized to a few centers. Higher placebo rates in less affluent countries have been observed, potentially due to higher perceived benefits of trial participation.[11]
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Review Patient Communication: Assess the communication between site staff and participants. Overly optimistic or encouraging language can inflate patient expectations. Ensure communication is neutral and focuses on the research aspect of the trial.
-
Check for Protocol Violations: Investigate the possibility of unblinding or the use of prohibited concomitant medications by participants in the placebo group.
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Consider a Mid-Study Design Adaptation (if applicable and pre-specified): For future trials, consider adaptive designs that can account for higher-than-expected placebo responses.
Quantitative Data on Placebo Response in Dermatology Trials
The following tables summarize placebo response rates observed in clinical trials for psoriasis and atopic dermatitis with oral and biologic treatments.
Table 1: Placebo Response Rates in Psoriasis Clinical Trials (PASI 75)
| Study Design Element | Number of Trials | Pooled Placebo Response (PASI 75) |
| Randomization <51% to active drug | 7 | 2.0% |
| Randomization ≥51% to active drug + higher PASI for inclusion | 17 | 3.7% |
| Randomization ≥51% to active drug + no higher PASI for inclusion | 7 | 7.1% |
| Overall Pooled Average | 31 | 4.1% |
| Data adapted from a systematic review and meta-analysis of 31 randomized controlled trials for biologic efficacy in psoriasis treatment.[12] |
Table 2: Placebo Response Rates in Atopic Dermatitis Clinical Trials (EASI 50, 75, and 90 at 12-week follow-up)
| EASI Improvement | Pooled Placebo Response (95% CI) |
| EASI 50 | 39.9% (36.7-43.2) |
| EASI 75 | 20.9% (18.2-23.8) |
| EASI 90 | 9.0% (6.7-11.6) |
| Data from a systematic review and meta-analysis of 24 trials of systemic and biological therapies for adult atopic dermatitis.[13] |
Experimental Protocols
Protocol 1: Standardized Rater Training for PASI/EASI Assessment
Objective: To ensure consistent and accurate assessment of disease severity across all clinical trial sites.
Methodology:
-
Initial Training Session (Mandatory for all raters):
-
A 1-hour didactic lecture covering the theoretical basis of the PASI/EASI scoring systems.[14]
-
Detailed review of each component of the assessment (e.g., erythema, induration, scaling, and area for PASI).
-
Interactive session with photographic examples of varying severity for each component.
-
Practical scoring exercises using a standardized set of patient photographs.
-
-
Certification Exam:
-
Raters must pass a certification exam that involves scoring a new set of patient photographs.
-
Scores are compared against a gold standard established by a panel of expert dermatologists.
-
Raters who do not meet the required level of concordance must undergo retraining and re-testing.
-
-
Refresher Training:
-
A 30-minute online refresher course is required every 6 months for the duration of the trial.
-
This includes a review of key scoring principles and any updates to the protocol.
-
-
Quality Control:
-
A random subset of patient photographs from each site is periodically reviewed by a central expert panel to monitor for scoring drift.
-
Protocol 2: Patient Communication and Expectation Management
Objective: To neutralize patient expectations and reduce the psychological component of the placebo effect.
Methodology:
-
Informed Consent Process:
-
Use clear, simple language to explain the purpose of the clinical trial, emphasizing that it is a research study to determine the effectiveness of a new drug.[15]
-
Explicitly state that some participants will receive a placebo (an inactive substance) and that the treatment assignment is random.
-
-
Site Staff Communication Training:
-
Train all site staff to use neutral and consistent language when interacting with patients.
-
Provide a script of standardized phrases to use when discussing the study, avoiding overly optimistic or suggestive language.
-
Role-playing exercises to practice responding to patient questions about treatment efficacy.
-
-
Patient Education Materials:
-
Provide patients with written materials that clearly explain the concept of a placebo-controlled trial and the importance of accurate symptom reporting.
-
-
Ongoing Communication:
-
During follow-up visits, focus on gathering data and monitoring for safety.
-
Avoid asking leading questions that might suggest a particular outcome (e.g., "Are you feeling much better?"). Instead, use open-ended questions (e.g., "How have you been feeling since your last visit?").
-
Protocol 3: Sequential Parallel Comparison Design (SPCD)
Objective: To increase the efficiency of the clinical trial and reduce the impact of high placebo response rates.
Methodology:
-
Stage 1:
-
Randomize participants to receive either this compound or a placebo for a pre-defined period (e.g., 8 weeks). An unbalanced randomization with more patients on placebo may be used.[16]
-
At the end of Stage 1, assess the primary endpoint.
-
-
Stage 2:
-
Identify placebo non-responders from Stage 1 based on a pre-specified definition of response.
-
Re-randomize only the placebo non-responders to receive either this compound or a placebo for a second treatment period (e.g., another 8 weeks).[9][17]
-
Participants who received this compound in Stage 1 and placebo responders continue the study to maintain blinding, but their data from Stage 2 are not included in the primary efficacy analysis.[9]
-
-
Data Analysis:
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in an immune cell.
Experimental Workflow
Caption: Experimental workflow incorporating placebo reduction strategies.
Logical Relationships of Placebo Reduction Strategies
Caption: Logical relationships of strategies to reduce the placebo effect.
References
- 1. uniontherapeutics.com [uniontherapeutics.com]
- 2. xtalks.com [xtalks.com]
- 3. Managing Placebo Rates in Dermatology Trials: Insights and Strategies - IQVIA Biotech [iqviabiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. connection.asco.org [connection.asco.org]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. cognivia.com [cognivia.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wiki-power.com [wiki-power.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. Placebo response in phase 2 and 3 trials of systemic and biological therapies for atopic dermatitis-a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduction of Inter-Rater and Intra-Rater Variability in Psoriasis Area and Severity Index Assessment by Photographic Training - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdgroup.com [mdgroup.com]
- 16. mgh-ctni.org [mgh-ctni.org]
- 17. researchgate.net [researchgate.net]
- 18. Sequential parallel comparison design with binary and time-to-event outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Orismilast Dose Titration: A Technical Guide to Optimizing Efficacy and Safety
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Orismilast, a next-generation phosphodiesterase-4 (PDE4) inhibitor. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during dose titration studies aimed at optimizing efficacy and safety outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to dose selection?
A1: this compound is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), with specific activity against the PDE4B and PDE4D subtypes that are closely linked to inflammation.[1][2][3] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[4][5][6] This elevation in cAMP activates Protein Kinase A (PKA), which in turn suppresses the production of pro-inflammatory cytokines, including those in the Th1, Th2, and Th17 pathways.[1][7][8] The dose of this compound directly influences the extent of PDE4 inhibition and, consequently, the magnitude of the anti-inflammatory response. Dose selection is therefore critical to achieving the desired therapeutic effect while minimizing potential side effects.
Q2: What are the typical starting doses and titration schedules used in clinical studies?
A2: Clinical trials for this compound in conditions such as atopic dermatitis, psoriasis, and hidradenitis suppurativa have explored various oral doses, typically administered twice daily.[9][10][11] A common approach involves a dose titration schedule to improve gastrointestinal tolerability. For instance, in the ADESOS Phase 2b study for atopic dermatitis, a dose titration was employed.[12] While specific titration schedules can vary between studies, an individualized approach with a slower titration and potentially lower final doses has been suggested to enhance tolerability, particularly in sensitive patient populations.[11][13] Researchers should refer to specific clinical trial protocols for detailed titration regimens.
Q3: What are the expected efficacy outcomes at different dose levels of this compound?
A3: Efficacy of this compound has been shown to be dose-dependent in clinical trials for various inflammatory skin diseases. Higher doses have generally demonstrated greater improvements in primary endpoints. For detailed quantitative data from key clinical trials, please refer to the data tables below.
Q4: What are the common adverse events associated with this compound, and how can they be managed in a research setting?
A4: The safety profile of this compound is consistent with the known effects of PDE4 inhibitors.[2][10] The most frequently reported treatment-emergent adverse events (TEAEs) are gastrointestinal in nature, including diarrhea, nausea, and headache.[2][7] These events are typically mild to moderate in severity and often occur within the first month of treatment.[2] To mitigate these effects in an experimental setting, consider the following:
-
Dose Titration: Implementing a gradual dose escalation schedule can significantly improve tolerability.
-
Modified-Release Formulation: A modified-release (MR) formulation of this compound has been developed and has shown fewer gastrointestinal side effects compared to the immediate-release (IR) formulation while maintaining comparable pharmacokinetic properties.[14][15]
-
Symptomatic Management: For mild gastrointestinal upset, symptomatic treatment can be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal Efficacy | Insufficient dose | Consider a carefully monitored dose escalation based on preclinical or clinical data. Ensure adherence to the dosing schedule. |
| High placebo response in the study | This can be a factor in certain conditions like atopic dermatitis.[9] Ensure robust study design, standardized assessment methods, and adequate sample size to detect true treatment effects. | |
| Patient/subject heterogeneity | Analyze baseline characteristics to identify any imbalances between treatment groups that might affect outcomes.[10] | |
| Poor Tolerability (e.g., Gastrointestinal side effects) | Rapid dose escalation | Implement a slower, more gradual dose titration schedule.[13] |
| Use of immediate-release (IR) formulation | If available, switch to the modified-release (MR) formulation, which has been shown to have a better gastrointestinal safety profile.[14] | |
| Individual sensitivity | Consider an individualized dosing approach with lower target doses for subjects who are more sensitive to the medication.[11] | |
| Unexpected Variability in Pharmacokinetic (PK) Data | Food effects | Investigate the impact of food on the absorption of the specific this compound formulation being used. Studies have been conducted to assess the effect of high-fat and low-fat meals.[14][15] |
| Concomitant medications | Review all concomitant medications for potential drug-drug interactions that could alter this compound metabolism or clearance. |
Data Presentation
Table 1: Efficacy of this compound in Atopic Dermatitis (ADESOS Phase 2b Study) [2][7][9]
| Dose (twice daily) | Mean % Reduction in EASI at 16 weeks | % of Patients Achieving IGA 0/1 at 16 weeks |
| Placebo | -50.4% | 9.5% |
| 20mg | -55.1% | 26.3% |
| 30mg | -52.2% | 24.3% |
| 40mg | -61.4% | 30.9% |
Table 2: Efficacy of this compound in Psoriasis (IASOS Phase 2b Study) [10][16]
| Dose (twice daily) | Mean % Change in PASI from Baseline to Week 16 | % of Patients Achieving PASI75 at Week 16 | % of Patients Achieving PASI90 at Week 16 |
| Placebo | -17.3% | 16.5% | 8.3% |
| 20mg | -52.6% to -63.7% (range across doses) | 39.5% | 22.0% |
| 30mg | -52.6% to -63.7% (range across doses) | Not specified | Not specified |
| 40mg | -52.6% to -63.7% (range across doses) | 49.0% | 28.3% |
Table 3: Safety Profile of this compound (Common Adverse Events) [2][7]
| Adverse Event | Frequency | Severity | Onset |
| Diarrhea | Most common | Mild to moderate | Typically within the first month |
| Nausea | Common | Mild to moderate | Typically within the first month |
| Headache | Common | Mild to moderate | Typically within the first month |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Murine Model of Chronic Oxazolone-Induced Skin Inflammation [17][18]
-
Animal Model: Female BALB/c mice are sensitized to oxazolone on the ear.
-
Induction of Inflammation: Repeated challenges with oxazolone are administered to the ear to induce chronic inflammation.
-
Treatment Groups: Mice are randomized to receive vehicle control, dexamethasone (positive control), or oral this compound at different doses (e.g., 10 and 30 mg/kg).
-
Dosing: this compound is administered orally once daily.
-
Efficacy Assessment: Ear thickness is measured regularly as a marker of inflammation. At the end of the study, ear tissue can be collected for analysis of inflammatory cytokines.
-
Pharmacokinetic Analysis: Blood samples are collected at specific time points after the last dose to determine the serum concentration of this compound.
Protocol 2: Phase 2b Dose-Ranging Study Design for Oral this compound in Atopic Dermatitis (Based on ADESOS) [2][9][19]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients with moderate-to-severe atopic dermatitis.
-
Treatment Arms: Patients are randomized to receive one of three active doses of this compound (e.g., 20mg, 30mg, 40mg) or placebo, administered orally twice daily.
-
Treatment Duration: 16 weeks.
-
Dose Titration: A specific dose titration schedule is implemented at the beginning of the treatment period to enhance tolerability.
-
Primary Efficacy Endpoint: Percentage change in the Eczema Area and Severity Index (EASI) from baseline to week 16.
-
Secondary Efficacy Endpoints: Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear), and reduction in itch as measured by a Numerical Rating Scale (NRS).
-
Safety Assessment: Monitoring and recording of all adverse events throughout the study.
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP levels and leading to an anti-inflammatory response.
Caption: A typical experimental workflow for a dose-ranging clinical trial of this compound.
References
- 1. uniontherapeutics.com [uniontherapeutics.com]
- 2. uniontherapeutics.com [uniontherapeutics.com]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. xtalks.com [xtalks.com]
- 8. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Union plans Phase III trial for atopic dermatitis after Phase IIb win [clinicaltrialsarena.com]
- 10. This compound in moderate-to-severe psoriasis: Efficacy and safety from a 16-week, randomized, double-blinded, placebo-controlled, dose-finding, and phase 2b trial (IASOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniontherapeutics.com [uniontherapeutics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. Oral this compound: Efficacy and safety in moderate-to-severe psoriasis and development of modified release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic: this compound for psoriasis [manufacturingchemist.com]
- 16. dermatologytimes.com [dermatologytimes.com]
- 17. researchgate.net [researchgate.net]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Optimizing patient selection criteria for Orismilast clinical studies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for optimizing patient selection criteria in Orismilast clinical studies. It includes troubleshooting guides for common experimental issues and frequently asked questions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a next-generation, high-potency oral phosphodiesterase 4 (PDE4) inhibitor. It selectively targets PDE4B and PDE4D subtypes, which are strongly linked to inflammation.[1][2] By inhibiting these enzymes, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[3][4] The net effect is a broad suppression of inflammatory pathways, including Th1, Th2, and Th17, which are central to the pathogenesis of diseases like psoriasis, atopic dermatitis, and hidradenitis suppurativa.[1][5][6]
Q2: How can we identify the most suitable patient populations for this compound trials?
A2: Patient selection should focus on individuals with moderate to severe disease who are candidates for systemic therapy.[7] Key inclusion criteria from successful Phase 2b studies include an Investigator Global Assessment (IGA) score of at least 3, an Eczema Area and Severity Index (EASI) score of at least 16, and an affected Body Surface Area (BSA) of at least 10% for atopic dermatitis.[7] For psoriasis, a key endpoint is the Psoriasis Activity and Severity Index (PASI).[8] Furthermore, considering patients who have failed previous treatments, including biologics, may be relevant, as was the case in the OSIRIS study for hidradenitis suppurativa.[9]
Q3: What specific biomarkers are modulated by this compound and can be used to monitor treatment response?
A3: this compound significantly modulates key protein biomarkers associated with underlying disease pathology. In psoriasis, it has been shown to reduce lesional skin levels of proteins related to the Th17 axis (e.g., IL-17A, IL-23, CCL20) and the Th1 axis (e.g., TNFα, IFNγ).[10][11] In atopic dermatitis, a notable reduction in the biomarker TARC (CCL17) in the skin has been observed, with levels approaching those of non-lesional skin after treatment.[5][12] Monitoring these biomarkers can provide objective evidence of target engagement and therapeutic effect. A 98% reduction in IL-17A was associated with achieving a PASI75 response in psoriasis, suggesting a potential threshold for clinical efficacy.[11]
Q4: What are the common adverse events associated with this compound and how can they be managed in a clinical trial setting?
A4: The most frequently reported side effects of this compound are consistent with the PDE4 inhibitor class and are typically mild to moderate in severity. These include diarrhea, nausea, headache, and vomiting.[5][12][13] These events often occur within the first month of treatment and tend to be transient.[5] In clinical trials, a dose-escalation schedule or the use of a modified-release tablet formulation may help to minimize the gastrointestinal side effects.[14] No specific laboratory monitoring has been required in previous trials.[1]
Troubleshooting Guides
Issue 1: High Variability in Ex Vivo Cytokine Secretion Assays
-
Q: We are observing significant well-to-well variability in our PBMC (Peripheral Blood Mononuclear Cell) cytokine release assays when testing this compound. What could be the cause?
-
A: High variability can stem from several factors. First, ensure consistent cell density across all wells; uneven plating is a common source of error.[15] Second, the health and activation state of PBMCs can differ between donors and even between collection times. Standardize PBMC isolation protocols and allow cells to rest for a consistent period before stimulation. Third, the timing of this compound addition relative to the stimulant (e.g., LPS, αCD3/αCD28) is critical. Pre-incubation with the inhibitor before adding the stimulant usually yields more consistent results.[3][6] Finally, verify the stability of media components, as some can degrade at 37°C over time, affecting cell responsiveness.[15]
Issue 2: Inconsistent PDE4 Inhibition in Cell-Based Reporter Assays
-
Q: Our cell-based cAMP reporter assay shows inconsistent inhibition by this compound compared to purified enzyme assays. Why might this be?
-
A: Discrepancies between biochemical and cell-based assays are common. Cell-based assays introduce complexities like compound permeability, efflux pumps, and intracellular protein binding. Ensure you are using a phenol red-free medium, as it can cause autofluorescence and interfere with detection.[16] Optimize cell density to ensure the signal remains within the linear range of the assay throughout the experiment.[16] Also, consider the specific PDE4 subtypes expressed in your chosen cell line. This compound is potent against PDE4B and PDE4D; if your cell line predominantly expresses PDE4A or PDE4C, you may observe lower apparent potency.[1][3][6]
Issue 3: Lower-than-Expected Efficacy in Murine Models of Skin Inflammation
-
Q: We are not seeing the expected reduction in ear thickness in our oxazolone-induced murine inflammation model after oral administration of this compound. What should we troubleshoot?
-
A: Several factors could be at play. First, confirm the formulation and dosing vehicle are appropriate for oral administration in mice and that the compound is stable. Second, check the timing and frequency of dosing relative to the inflammatory challenge. The pharmacokinetic profile of this compound in mice will determine the optimal dosing schedule to maintain therapeutic concentrations.[6] Third, ensure the inflammatory response in your control group is robust and consistent. Finally, perform pharmacodynamic analysis by measuring inflammatory cytokines in tissue homogenates to confirm target engagement in vivo, as was done in preclinical studies.[3][6]
Quantitative Data Summary
Table 1: Efficacy Results from Phase 2b ADESOS Study in Atopic Dermatitis (16 Weeks) [5][12]
| Outcome Measure | Placebo (n=55) | This compound 20mg (n=58) | This compound 30mg (n=61) | This compound 40mg (n=59) |
| Patients Achieving IGA 0/1 | 9.5% | 26.3% | 24.3% | 30.9%* |
| Mean % Reduction in EASI | -50.4% | -55.1% | -52.2% | -61.4% |
| Patients with ≥4-point Itch NRS Reduction | Not Reported | Achieved at Week 2 | Achieved at Week 2 | Achieved at Week 2 |
*p < 0.05 vs. Placebo
Table 2: Efficacy Results from Phase 2b IASOS Study in Psoriasis (16 Weeks) [8][17]
| Outcome Measure | Placebo | This compound 20mg | This compound 30mg | This compound 40mg |
| % Change in PASI from Baseline | Statistically inferior to all active arms | Statistically significant vs. Placebo | Statistically significant vs. Placebo | Statistically significant vs. Placebo |
| Patients Achieving PASI-90 | 8.3% | 24.1% | 22.0% | 28.3% |
*p < 0.05 vs. Placebo
Table 3: Biomarker Modulation in Lesional Psoriatic Skin (IASOS Study, 16 Weeks) [10][11]
| Biomarker | % Reduction (20mg this compound) | % Reduction (30mg this compound) |
| IL-17A | 52% | 51% |
| TNFα | 66% | 60% |
| CCL20 | 41% | 54% |
| IL-23 | Significant Reduction | Significant Reduction |
| IFNγ | Significant Reduction | Significant Reduction |
Experimental Protocols
1. Methodology: Ex Vivo Cytokine Release Assay from Human PBMCs
-
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines from stimulated human immune cells.
-
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend cells in complete RPMI-1640 medium and plate in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and add to the wells. Include a vehicle-only control. Pre-incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation: Add a stimulant to induce cytokine production. Common stimulants include Lipopolysaccharide (LPS) for TNFα release or αCD3/αCD28 antibodies for a broader T-cell cytokine profile (e.g., IFNγ, IL-4, IL-5, IL-13).[3][6]
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNFα, IFNγ, IL-17) in the supernatant using a validated method such as ELISA or a multiplex immunoassay platform.
-
2. Methodology: Proteomic Analysis of Skin Tape Strips
-
Objective: To non-invasively assess the modulation of inflammatory proteins in psoriatic skin lesions following this compound treatment.[10]
-
Protocol:
-
Sample Collection: Collect samples from both lesional and non-lesional skin at baseline and post-treatment. Apply an adhesive tape strip (e.g., D-Squame) to the skin surface and remove it to collect the stratum corneum. Repeat for a set number of strips per site.
-
Protein Extraction: Place the tape strips in a lysis buffer containing protease inhibitors. Agitate or sonicate to elute proteins from the strips.
-
Filtration: Centrifuge the samples and filter the supernatant through a 0.22 µm filter to remove insoluble material.
-
Protein Quantification: Analyze the protein extracts using a high-sensitivity immunoassay. The IASOS study successfully utilized the Olink® Target 96 Inflammation panel, which can measure 92 different proteins simultaneously.[10][11] Specific proteins like IL-23 can be quantified using a separate high-sensitivity ELISA (e.g., Meso Scale Discovery).
-
Data Analysis: Normalize protein levels and compare post-treatment lesional levels to baseline lesional and non-lesional levels. Correlate changes in protein levels with clinical outcomes like PASI score improvement.
-
Visualizations
Caption: this compound inhibits PDE4B/D, increasing cAMP and shifting gene expression from pro- to anti-inflammatory.
Caption: Workflow for assessing this compound's effect on ex vivo cytokine production from human PBMCs.
Caption: Logical workflow for optimizing patient selection in this compound clinical trials.
References
- 1. uniontherapeutics.com [uniontherapeutics.com]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xtalks.com [xtalks.com]
- 6. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniontherapeutics.com [uniontherapeutics.com]
- 12. Union plans Phase III trial for atopic dermatitis after Phase IIb win [clinicaltrialsarena.com]
- 13. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 14. uniontherapeutics.com [uniontherapeutics.com]
- 15. marinbio.com [marinbio.com]
- 16. selectscience.net [selectscience.net]
- 17. researchgate.net [researchgate.net]
Enhancing the bioavailability of Orismilast in oral formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the oral bioavailability of Orismilast.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound for oral delivery?
A1: While specific physicochemical properties of this compound are not publicly detailed, as a new chemical entity, it is likely to exhibit poor aqueous solubility, a common challenge for over 70% of new drug candidates.[1] This poor solubility can limit its dissolution in gastrointestinal fluids, leading to low and variable oral bioavailability.[2]
Q2: What is the mechanism of action of this compound that we should consider during formulation?
A2: this compound is a selective phosphodiesterase 4 (PDE4) inhibitor, targeting the PDE4B and PDE4D subtypes.[1][3] By inhibiting PDE4, intracellular cyclic adenosine monophosphate (cAMP) levels increase, which in turn downregulates the production of pro-inflammatory cytokines like TNF-α, IL-17, and IL-23.[4][5][6] The formulation should ensure that this compound reaches systemic circulation to exert this effect on immune cells.[7]
Q3: Are there any existing oral formulations of this compound?
A3: Yes, clinical trials have investigated both immediate-release (IR) and modified-release (MR) oral tablet formulations of this compound.[8] The modified-release formulation was developed to minimize gastrointestinal side effects observed with the immediate-release version, suggesting that controlling the rate of drug release is a key formulation strategy.[8]
Q4: Which formulation strategies are most promising for enhancing the bioavailability of poorly soluble drugs like this compound?
A4: Several advanced formulation strategies can be considered, including:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by forming a fine emulsion in the gastrointestinal tract.
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Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug, which can enhance the dissolution velocity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vitro dissolution rate of this compound from the formulation. | 1. Poor wettability of the drug powder.2. Drug recrystallization in the formulation.3. Inadequate disintegration of the solid dosage form. | 1. Incorporate a wetting agent or surfactant into the formulation.2. For amorphous solid dispersions, ensure the drug-polymer miscibility and storage at appropriate temperature and humidity to prevent recrystallization.3. Optimize the concentration of disintegrants in the tablet formulation. |
| High variability in bioavailability between experimental batches. | 1. Inconsistent particle size distribution of the API.2. Lack of homogeneity in the drug-excipient blend.3. Variations in the manufacturing process parameters (e.g., compression force, drying temperature). | 1. Implement stringent particle size control for the incoming API.2. Optimize the blending process (time, speed) to ensure uniform drug distribution.3. Validate and standardize all manufacturing process parameters. |
| Precipitation of this compound in the gastrointestinal tract during in vitro/in vivo studies. | The formulation achieves supersaturation, but the drug precipitates before it can be absorbed. | Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC) into the formulation to maintain the supersaturated state for a longer duration. |
| No significant improvement in bioavailability despite enhanced in vitro dissolution. | The absorption of this compound may be limited by its permeability across the intestinal membrane (potentially a BCS Class IV compound). | Consider the inclusion of permeation enhancers in the formulation, though this requires careful toxicological evaluation. |
| Physical instability of the amorphous solid dispersion (ASD) during storage. | The chosen polymer does not adequately stabilize the amorphous form of this compound, leading to recrystallization over time. | 1. Select a polymer with a higher glass transition temperature (Tg).2. Ensure that the drug loading in the polymer is below the saturation point.3. Store the formulation in a low-humidity environment. |
Quantitative Data Hub
Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available. These tables are intended to guide researchers in how to structure and present their experimental data.
Table 1: Hypothetical Solubility of this compound in Different Media
| Medium | pH | Solubility (µg/mL) |
| Deionized Water | 7.0 | < 1 |
| 0.1 N HCl (SGF, simulated gastric fluid) | 1.2 | < 1 |
| Phosphate Buffer (SIF, simulated intestinal fluid) | 6.8 | 1.5 |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | 5.2 |
| FeSSIF (Fed State Simulated Intestinal Fluid) | 5.0 | 15.8 |
Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in a Preclinical Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 50 ± 12 | 4.0 | 350 ± 85 | 100 |
| Amorphous Solid Dispersion (1:3 drug-polymer ratio) | 10 | 250 ± 45 | 1.5 | 1750 ± 310 | 500 |
| SEDDS Formulation | 10 | 320 ± 60 | 1.0 | 2100 ± 420 | 600 |
Visualized Workflows and Pathways
This compound Mechanism of Action
Caption: this compound inhibits PDE4B/D, increasing cAMP levels and modulating cytokine production.
Experimental Workflow for Developing an Amorphous Solid Dispersion (ASD) of this compound
Caption: A logical workflow for the development and evaluation of an this compound ASD formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound API
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Methodology:
-
Selection of Polymer and Solvent: Based on pre-formulation studies, select a polymer in which this compound has good miscibility and a common solvent in which both the drug and polymer are soluble.
-
Preparation of the Drug-Polymer Solution:
-
Accurately weigh this compound and the selected polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Set the water bath temperature to 40-50°C (or a temperature appropriate for the solvent used).
-
Apply a vacuum and rotate the flask to evaporate the solvent, forming a thin film of the drug-polymer mixture on the flask wall.
-
-
Drying:
-
Once the solvent is fully evaporated, scrape the solid film from the flask.
-
Place the collected solid in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Gently grind the dried ASD using a mortar and pestle.
-
Pass the powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
-
Storage: Store the prepared ASD in a desiccator at room temperature to protect it from moisture.
Protocol 2: In Vitro Dissolution Study of this compound Formulations
Objective: To evaluate and compare the in vitro dissolution profiles of different this compound formulations.
Apparatus and Reagents:
-
USP Dissolution Apparatus II (Paddle type)
-
Dissolution vessels (900 mL)
-
Paddles
-
Water bath with temperature controller
-
Syringes with filters (e.g., 0.45 µm PVDF)
-
HPLC system for drug quantification
-
Dissolution medium (e.g., 0.1 N HCl, pH 6.8 phosphate buffer, FaSSIF)
Methodology:
-
Preparation of Dissolution Medium: Prepare 900 mL of the desired dissolution medium and deaerate it.
-
Setup of Dissolution Apparatus:
-
Place 900 mL of the dissolution medium in each vessel.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to a specified rate (e.g., 50 or 75 RPM).
-
-
Sample Introduction:
-
Accurately weigh the this compound formulation (equivalent to a specific dose) and introduce it into the dissolution vessel.
-
Start the dissolution test immediately.
-
-
Sampling:
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
-
Compare the dissolution profiles of different formulations.
-
References
- 1. uniontherapeutics.com [uniontherapeutics.com]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. Oral this compound: Efficacy and safety in moderate-to-severe psoriasis and development of modified release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic: this compound for psoriasis [manufacturingchemist.com]
Validation & Comparative
Orismilast and Apremilast: A Comparative Guide for Plaque Psoriasis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two oral phosphodiesterase 4 (PDE4) inhibitors for the treatment of moderate-to-severe plaque psoriasis: orismilast, a next-generation selective inhibitor, and apremilast, a first-in-class molecule. The comparison is based on data from key clinical trials, focusing on their mechanism of action, clinical efficacy, safety profiles, and the experimental protocols underpinning the findings. It is important to note that no head-to-head clinical trials have been conducted; therefore, efficacy and safety data are presented from their respective placebo-controlled studies.
Mechanism of Action: Targeting PDE4 in Psoriasis
Both this compound and apremilast function by inhibiting phosphodiesterase 4 (PDE4), an enzyme crucial for degrading cyclic adenosine monophosphate (cAMP) within immune cells.[1] By blocking PDE4, these drugs increase intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes involved in the inflammatory cascade. The net effect is a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and IL-17, and an increase in the production of anti-inflammatory cytokines like IL-10.[2]
This compound is distinguished as a next-generation inhibitor with high potency and selectivity for PDE4B and PDE4D subtypes, which are strongly linked to inflammation.[3][4][5] In preclinical models, this compound has demonstrated 2-5 times greater potency than apremilast on all PDE4 isoforms and up to 39 times more potency on specific PDE4-B/D isoforms.[6] This enhanced selectivity may contribute to its efficacy profile.[5]
Clinical Efficacy
The clinical efficacy of this compound and apremilast has been evaluated in separate, multicenter, randomized, double-blind, placebo-controlled trials. This compound was assessed in the Phase IIb IASOS trial, while apremilast's efficacy was established in the Phase III ESTEEM 1 and 2 trials.[7][8] The primary endpoint for these studies was typically the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) at Week 16.
Table 1: Comparison of Clinical Efficacy at Week 16
| Endpoint | This compound (IASOS Phase IIb)[7][9] | Apremilast (ESTEEM 1 & 2 Pooled)[10] | Placebo |
| PASI-75 | 39.5% - 49.0% (20mg - 40mg BID) | 33.1% (ESTEEM 1), 28.8% (ESTEEM 2) (30mg BID) | 5.3% (ESTEEM 1), 5.8% (ESTEEM 2), 16.5% (IASOS) |
| PASI-90 | 22.0% - 28.3% (20mg - 40mg BID) | Not typically a primary/secondary endpoint at Wk 16 | 8.3% (IASOS) |
| sPGA 0/1 (clear/almost clear) | Not reported as primary/secondary endpoint | 21.7% (ESTEEM 1) | 3.9% (ESTEEM 1) |
| Mean % Change in PASI | -52.6% to -63.7% (20mg - 40mg BID) | Not reported as primary endpoint | -17.3% (IASOS) |
Note: Data are from separate trials and cannot be directly compared. sPGA = static Physician's Global Assessment.
Safety and Tolerability
The safety profiles for both drugs are consistent with the PDE4 inhibitor class. The most commonly reported adverse events are gastrointestinal in nature.
Table 2: Common Adverse Events (Reported in ≥5% of Patients)
| Adverse Event | This compound (IASOS Phase IIb)[6] | Apremilast (ESTEEM 1 & 2 Pooled)[11] | Placebo (ESTEEM Pooled)[11] |
| Diarrhea | Dose-dependent | 17.8% | 7.1% |
| Nausea | Dose-dependent | 16.6% | 6.9% |
| Headache | Dose-dependent | 14.1% | 7.4% |
| Upper Respiratory Tract Infection | Similar to placebo | 8.4% | 6.4% |
| Nasopharyngitis | Similar to placebo | 7.3% | 6.4% |
| Tension Headache | Not specified | 5.1% | 2.4% |
For both treatments, gastrointestinal events like diarrhea and nausea were most frequent during the initial phase of treatment and were generally transient and mild to moderate in severity.[6][12]
Experimental Protocols
The methodologies for the key clinical trials, while not identical, followed a similar structure for evaluating efficacy and safety in patients with moderate-to-severe plaque psoriasis.
Key Clinical Trial Design: IASOS (this compound) & ESTEEM (Apremilast)
-
Study Design: Both were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[7][11]
-
Patient Population: Adults (≥18 years) with chronic moderate-to-severe plaque psoriasis, typically defined by a Psoriasis Area and Severity Index (PASI) score ≥12, body surface area (BSA) involvement ≥10%, and a static Physician's Global Assessment (sPGA) score of ≥3 (moderate or severe).[13][14]
-
Randomization:
-
Treatment Period: The primary efficacy endpoint was assessed at Week 16.[7][8]
-
Primary Endpoint: The primary endpoint for the ESTEEM trials was the proportion of patients achieving PASI-75 at Week 16.[8] For the IASOS trial, the primary endpoint was the percentage change in PASI from baseline to Week 16.[7][15]
-
Key Secondary Endpoints: These included the proportion of patients achieving sPGA of 0 (clear) or 1 (almost clear), and improvements in patient-reported outcomes like the Dermatology Life Quality Index (DLQI).[13] The IASOS trial also assessed PASI-75 and PASI-90 as secondary endpoints.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of apremilast in the treatment of moderate to severe psoriasis: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniontherapeutics.com [uniontherapeutics.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. uniontherapeutics.com [uniontherapeutics.com]
- 6. This compound for moderate-to-severe psoriasis: Results from the phase IIb IASOS trial [psoriasis-hub.com]
- 7. This compound in moderate-to-severe psoriasis: Efficacy and safety from a 16-week, randomized, double-blinded, placebo-controlled, dose-finding, and phase 2b trial (IASOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, in patients with moderate to severe plaque psoriasis: Results of a phase III, randomized, controlled trial (Efficacy and Safety Trial Evaluating the Effects of Apremilast in Psoriasis [ESTEEM] 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniontherapeutics.com [uniontherapeutics.com]
- 10. researchgate.net [researchgate.net]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. The efficacy and safety of apremilast, etanercept and placebo in patients with moderate‐to‐severe plaque psoriasis: 52‐week results from a phase IIIb, randomized, placebo‐controlled trial (LIBERATE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apremilast, an oral phosphodiesterase 4 inhibitor, improves patient‐reported outcomes in the treatment of moderate to severe psoriasis: results of two phase III randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UNION therapeutics announces enrollment of first patient in the IASOS Phase 2b study of oral this compound in psoriasis patients [prnewswire.com]
- 15. UNION therapeutics announces positive topline results from the IASOS Phase 2b study of oral this compound in patients with moderate to severe psoriasis [prnewswire.com]
Orismilast: A Novel Oral Treatment Candidate for Patients with Prior Biologic Failure
For researchers and drug development professionals navigating the complexities of inflammatory disease, the challenge of treating patients who have failed biologic therapies is a significant hurdle. Orismilast, an investigational, next-generation oral phosphodiesterase 4 (PDE4) inhibitor, presents a potential new therapeutic avenue for this patient population. This guide provides a comparative analysis of this compound's clinical efficacy, supported by available experimental data, against other therapeutic alternatives.
This compound distinguishes itself through its high potency and selectivity for PDE4B and PDE4D subtypes, which are intrinsically linked to inflammatory processes.[1] By acting early in the inflammatory cascade, it modulates a broad range of pro-inflammatory cytokines, inhibiting Th1, Th2, and Th17 pathways.[1] This mechanism offers a systemic, non-biologic approach that could be advantageous for patients who have lost response to or are ineligible for biologic treatments.
Clinical Efficacy of this compound
The most direct evidence for this compound's potential in a biologic-experienced population comes from the Phase 2a OSIRIS study in patients with moderate to severe hidradenitis suppurativa (HS).
Hidradenitis Suppurativa (HS)
In the OSIRIS trial, a proof-of-concept, open-label study, this compound demonstrated clinically meaningful improvements in patients, a subset of whom had previously failed biologic therapies.[2][3] Notably, of the patients who achieved the primary efficacy endpoint of Hidradenitis Suppurativa Clinical Response (HiSCR) 50 at week 16, three had a history of failure with one or more biologics.[4] Most responders in the study had moderate to severe HS at baseline and had experienced prior treatment failures with biologics.[2]
The table below summarizes the key efficacy outcomes from the patient group that completed the 16-week treatment protocol in the OSIRIS study.
| Efficacy Endpoint | Result (Patients Completing 16 Weeks of Treatment) | Citation(s) |
| HiSCR50 | 67% of patients achieved response | [4][5] |
| HiSCR75 | 44% of patients achieved response | [4] |
| HiSCR100 | 22% of patients achieved response | [4] |
| Mean AN-Count Reduction | 33.1% reduction from baseline | [5] |
| Skin-Related Pain Reduction | 48.2% reduction from baseline | [4] |
Psoriasis and Atopic Dermatitis
Phase 2b clinical trials for this compound have also been conducted in moderate-to-severe psoriasis (IASOS study) and atopic dermatitis (ADESOS study), demonstrating statistically significant efficacy over placebo.[6][7] However, these studies were not specifically designed to evaluate efficacy in a population with prior biologic failure, and subgroup analyses for this specific patient cohort are not yet publicly available. The results are presented here for context on the drug's overall efficacy profile.
| Study (Indication) | Efficacy Endpoint (at Week 16) | This compound Dose Group(s) | Placebo Group | Citation(s) |
| IASOS (Psoriasis) | PASI 75 Response Rate | 39.5% - 49.0% | 16.5% | [7] |
| PASI 90 Response Rate | 22.0% - 28.3% | 8.3% | [7] | |
| ADESOS (Atopic Dermatitis) | IGA 0/1 Response Rate | 24.3% - 30.9% | 9.5% | [6][8] |
| ≥4-point Itch Reduction (PP-NRS) | Statistically significant improvement vs. placebo (at Week 2) | - | [8] |
Comparator Landscape: Alternatives After Biologic Failure
When a patient fails a biologic therapy, the standard clinical approach is often to switch to another agent with a different mechanism of action.
Psoriasis
For psoriasis patients who have failed a tumor necrosis factor (TNF) inhibitor, switching to an IL-17 or IL-23 inhibitor is a common and effective strategy.[9][10] Retrospective studies have shown that both IL-17 and IL-23 inhibitors demonstrate high efficacy in this patient population, with no significant differences observed in achieving PASI 90 or PASI 100 responses after adalimumab failure.[10]
| Therapy Class | Efficacy in Biologic-Experienced Patients | Citation(s) |
| IL-17 Inhibitors | High efficacy (PASI 90/100) after TNF inhibitor failure. | [9][10][11] |
| IL-23 Inhibitors | High efficacy (PASI 90/100) after TNF inhibitor failure, with some data suggesting better long-term sustained efficacy compared to IL-17 inhibitors. | [9][10][12] |
Atopic Dermatitis
In atopic dermatitis, patients who do not respond adequately to dupilumab (an IL-4/IL-13 inhibitor) may be switched to a Janus kinase (JAK) inhibitor.[13] Retrospective analyses indicate that prior dupilumab failure does not significantly impact the short-term efficacy of JAK inhibitors like upadacitinib, abrocitinib, and baricitinib.[13]
| Therapy Class | Efficacy in Biologic-Experienced Patients | Citation(s) |
| JAK Inhibitors | Effective in achieving EASI-75 and itch reduction in patients with prior dupilumab failure. | [13][14] |
Signaling Pathways and Experimental Design
This compound Mechanism of Action
This compound inhibits PDE4, with a high selectivity for the B and D subtypes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors (e.g., NF-κB) involved in the expression of pro-inflammatory cytokines, ultimately reducing the inflammatory response.
Experimental Protocols
The clinical development of this compound has followed standard protocols for dermatological indications. Below is a generalized workflow representing the design of the Phase 2b studies.
Key Trial Methodologies
-
IASOS (Psoriasis) Study Protocol: A randomized, double-blind, placebo-controlled, parallel-group, Phase 2b dose-ranging study. 202 adult patients with moderate-to-severe plaque psoriasis were randomized (1:1:1:1) to receive this compound (20 mg, 30 mg, or 40 mg) or placebo, administered orally twice daily for 16 weeks. The primary endpoint was the percentage change in Psoriasis Area and Severity Index (PASI) from baseline to week 16.[7]
-
ADESOS (Atopic Dermatitis) Study Protocol: A randomized, double-blind, placebo-controlled, parallel-group, Phase 2b dose-ranging study. 233 adult patients with moderate-to-severe atopic dermatitis were randomized (1:1:1:1) to receive this compound (20 mg, 30 mg, or 40 mg) or placebo, administered orally twice daily for 16 weeks. The primary endpoint was the percentage change in Eczema Area and Severity Index (EASI) from baseline. Secondary endpoints included the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 or 1.[8]
-
OSIRIS (Hidradenitis Suppurativa) Study Protocol: An open-label, single-center, prospective, single-arm, investigator-initiated proof-of-concept study. 20 adult patients with mild, moderate, or severe HS received this compound orally twice daily for 16 weeks. The primary endpoint was the percent change in the total count of abscesses and nodules (AN-count) at week 16. A key secondary endpoint was the HiSCR50 response rate.[2][5]
Treatment Landscape and this compound's Position
For patients with moderate-to-severe inflammatory skin disease, the treatment journey often involves escalating therapy in response to inadequate control. This compound, as an oral agent, could potentially be positioned after the failure of topical or conventional systemic therapies and may represent an alternative to biologic initiation or a subsequent option after biologic failure.
Conclusion
This compound, a potent and selective oral PDE4 B/D inhibitor, has demonstrated clinical efficacy in psoriasis, atopic dermatitis, and hidradenitis suppurativa. Crucially, for the difficult-to-treat population of patients who have failed biologic therapies, the OSIRIS study provides initial evidence of efficacy in HS. While specific data from the psoriasis and atopic dermatitis trials in this population are needed, this compound's distinct oral mechanism of action presents it as a promising candidate for further investigation and a potential future option in the therapeutic armamentarium for inflammatory diseases. Its development addresses the significant unmet need for safe and effective oral treatments that can be used when biologics are no longer a viable option.
References
- 1. uniontherapeutics.com [uniontherapeutics.com]
- 2. UNION therapeutics announces positive topline results from the OSIRIS investigator-initiated proof-of-concept study of oral this compound in patients with hidradenitis suppurativa [prnewswire.com]
- 3. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. This compound for the treatment of mild to severe hidradenitis suppurativa: Week 16 data from OSIRIS, a Phase 2a, open-label, single-centre, single-arm, dose-finding clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniontherapeutics.com [uniontherapeutics.com]
- 7. This compound in moderate-to-severe psoriasis: Efficacy and safety from a 16-week, randomized, double-blinded, placebo-controlled, dose-finding, and phase 2b trial (IASOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a phosphodiesterase 4B/D inhibitor, in moderate-to-severe atopic dermatitis: efficacy and safety from a multicentre randomized placebo-controlled phase IIb dose-ranging study (ADESOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reachrx.ai [reachrx.ai]
- 10. Efficacy of anti-IL-23 and anti-IL-17 after adalimumab failure in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Case of Recalcitrant Psoriatic Arthritis to TNF Inhibitors Improved After Administration of Secukinumab, an IL-17A Inhibitor | springermedizin.de [springermedizin.de]
- 12. dermatologytimes.com [dermatologytimes.com]
- 13. medscape.com [medscape.com]
- 14. hcplive.com [hcplive.com]
Orismilast Poised for Phase 3 Trials: A Comparative Look at Long-Term Safety and Efficacy in Chronic Inflammatory Skin Diseases
Orismilast, a next-generation phosphodiesterase 4 (PDE4) inhibitor, is advancing to Phase 3 clinical trials for atopic dermatitis and is Phase 3 ready for psoriasis, following promising results from Phase 2b studies.[1][2][3] This guide provides a comparative analysis of this compound's performance with established alternatives, offering researchers, scientists, and drug development professionals a data-driven overview of its potential long-term safety and efficacy.
As this compound has not yet completed Phase 3 trials, this comparison guide utilizes data from its Phase 2b trials and contrasts it with the long-term safety and efficacy data from Phase 3 and real-world studies of other approved PDE4 inhibitors: apremilast, roflumilast, and crisaborole. This provides a preliminary but valuable perspective on this compound's potential standing in the therapeutic landscape for chronic inflammatory skin diseases like psoriasis and atopic dermatitis.
Mechanism of Action: A Selective Approach
This compound is a potent and selective inhibitor of PDE4, with a high affinity for the PDE4B and PDE4D subtypes, which are closely linked to inflammation.[1][4] By inhibiting these enzymes, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[5] Specifically, this compound has been shown to potently inhibit the release of cytokines associated with Th1, Th2, and Th17 pathways, including TNF-α, IFN-γ, IL-4, IL-5, IL-13, IL-22, and IL-23.[1][5] This broad anti-inflammatory effect positions it as a promising treatment for several immunological diseases.[1] Preclinical data suggests that this compound is a more potent inhibitor of TNF-α release compared to apremilast.[5]
Efficacy Comparison
The following tables summarize the efficacy data for this compound from its Phase 2b trials and compare it with long-term data for apremilast, roflumilast, and crisaborole in the treatment of psoriasis and atopic dermatitis.
Psoriasis Efficacy Data
| Drug (Trial Phase) | Primary Endpoint | Results |
| This compound (Phase 2b - IASOS) | PASI-75 at Week 16 | 39.5% (20mg) and 49.0% (30mg) of patients achieved PASI-75, compared to 16.5% for placebo.[4] |
| Apremilast (Real-world study) | PASI-75 at Week 24 & 52 | At Week 24, 47.5% achieved PASI-75. At Week 52, 25% achieved PASI-75.[6] |
| Roflumilast Cream 0.3% (Phase 2, Open-label) | IGA Clear or Almost Clear at Week 52 | 44.8% of patients achieved Investigator Global Assessment (IGA) Clear or Almost Clear.[7] |
Atopic Dermatitis Efficacy Data
| Drug (Trial Phase) | Primary Endpoint | Results |
| This compound (Phase 2b - ADESOS) | IGA 0/1 at Week 16 | 26.3% (20mg), 24.3% (30mg), and 30.9% (40mg) of patients achieved an IGA score of 0 (clear) or 1 (almost clear), compared to 9.5% for placebo.[8][9] |
| Crisaborole 2% Ointment (Long-term, Open-label Extension) | ISGA 0/1 after 1-4 treatment cycles | After one to four 28-day treatment cycles, 77.6%, 76.3%, 59.4%, and 43.1% of patients achieved an Investigator's Static Global Assessment (ISGA) of clear or almost clear.[10][11] |
Safety and Tolerability Comparison
This section provides a comparative overview of the long-term safety profiles of this compound (based on Phase 2b data) and its competitors.
Key Safety Findings
| Drug | Common Adverse Events | Serious Adverse Events & Discontinuation |
| This compound | Diarrhea, nausea, and headache (mostly mild and occurring within the first month).[8][9] | No new safety signals were identified in Phase 2b trials.[9] |
| Apremilast | Diarrhea, nausea, headache, insomnia.[6] A pooled analysis of 15 studies over 5 years found most treatment-emergent adverse events (TEAEs) were mild to moderate.[12][13][14] | The incidence of serious TEAEs and TEAEs of special interest (e.g., MACE, thrombotic events, malignancies, serious infections, depression) was low with long-term exposure.[12][13][14] |
| Roflumilast Cream 0.3% | Treatment-related adverse events were reported by 3.6% of patients; none were serious.[7] Over 97% of patients had no irritation.[7] | 3.9% of patients discontinued due to adverse events in a 52-week trial.[7] |
| Crisaborole 2% Ointment | Application site pain (stinging/burning) was the most common treatment-related side effect.[10][15] | Fewer than one in 20 patients had side effects related to crisaborole after one to four treatment periods.[10][15] One patient stopped treatment due to side effects in a long-term study.[10][15] |
Experimental Protocols: A Generalized Phase 3 Dermatology Trial Workflow
While the specific protocols for this compound's Phase 3 trials are not yet public, a typical workflow for such a trial in dermatology is illustrated below. These trials are designed to definitively establish the efficacy and safety of a new treatment in a larger patient population compared to Phase 2 studies.
Key Methodological Considerations in Phase 3 Dermatology Trials:
-
Patient Population: These trials typically enroll a large, diverse patient population with moderate-to-severe disease to ensure the results are generalizable. Inclusion and exclusion criteria are stringent to isolate the effect of the investigational drug.
-
Blinding and Randomization: To minimize bias, Phase 3 trials are almost always double-blind and placebo-controlled. Patients are randomly assigned to receive either the investigational drug at varying doses or a placebo.
-
Primary and Secondary Endpoints: The primary endpoint is the most important measure of the drug's effectiveness. In psoriasis, this is often the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI-75). For atopic dermatitis, it is commonly the proportion of patients achieving an IGA or ISGA score of 0 or 1. Secondary endpoints can include improvements in quality of life, reduction in itch, and other disease-specific measures.
-
Long-Term Extensions: Many Phase 3 trials include long-term extension phases where patients who completed the initial treatment period can continue to receive the investigational drug. This provides crucial data on long-term safety and durability of response.
Conclusion
The available data from Phase 2b trials suggest that this compound has a promising efficacy and safety profile for the treatment of atopic dermatitis and psoriasis. Its selective inhibition of PDE4B/D subtypes appears to translate into a potent anti-inflammatory effect. The common adverse events observed are consistent with the PDE4 inhibitor class.
Direct comparison with the long-term data of established treatments like apremilast, roflumilast, and crisaborole highlights the need for forthcoming Phase 3 data to fully validate this compound's long-term safety and efficacy. The successful completion of these pivotal trials will be critical in determining its ultimate role in the management of chronic inflammatory skin diseases. Researchers and clinicians should closely monitor the progress of this compound's Phase 3 program, as it has the potential to offer a valuable new oral treatment option for patients.
References
- 1. uniontherapeutics.com [uniontherapeutics.com]
- 2. Union plans Phase III trial for atopic dermatitis after Phase IIb win [clinicaltrialsarena.com]
- 3. Union plans Phase III trial for atopic dermatitis after Phase IIb success [synapse.patsnap.com]
- 4. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Long-term efficacy and safety of apremilast in the treatment of plaques psoriasis: A real-world, single-center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term safety and effectiveness of roflumilast cream 0.3% in adults with chronic plaque psoriasis: A 52-week, phase 2, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xtalks.com [xtalks.com]
- 9. uniontherapeutics.com [uniontherapeutics.com]
- 10. Efficacy and Safety Trends with Continuous, Long-Term Crisaborole Use in Patients Aged ≥ 2 Years with Mild-to-Moderate Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. providence.elsevierpure.com [providence.elsevierpure.com]
- 13. Apremilast Long-Term Safety Up to 5 Years from 15 Pooled Randomized, Placebo-Controlled Studies of Psoriasis, Psoriatic Arthritis, and Behçet's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apremilast Long-Term Safety Up to 5 Years from 15 Pooled Randomized, Placebo-Controlled Studies of Psoriasis, Psoriatic Arthritis, and Behçet’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety Trends with Continuous, Long-Term Crisaborole Use in Patients Aged ≥ 2 Years with Mild-to-Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Orismilast vs. JAK Inhibitors: A Comparative Analysis for Moderate-to-Severe Atopic Dermatitis
A detailed guide for researchers and drug development professionals on the evolving landscape of oral treatments for atopic dermatitis, comparing the novel phosphodiesterase 4 (PDE4) inhibitor, Orismilast, with the established class of Janus kinase (JAK) inhibitors.
This guide provides an objective comparison of this compound and key JAK inhibitors—abrocitinib, baricitinib, and upadacitinib—for the treatment of moderate-to-severe atopic dermatitis (AD). It is important to note that as of late 2025, there are no direct head-to-head clinical trials comparing this compound with JAK inhibitors. The available data for this compound is from Phase IIb trials, while the data for the discussed JAK inhibitors are from more extensive Phase III trials. This guide, therefore, presents an indirect comparison based on the current evidence.
Mechanisms of Action: Targeting Inflammation Through Different Pathways
This compound: A Selective PDE4 Inhibitor
This compound is a next-generation, high-potency oral inhibitor of phosphodiesterase 4 (PDE4), with specific action against PDE4B and PDE4D subtypes, which are linked to inflammation.[1] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn downregulates the production of multiple pro-inflammatory cytokines involved in the pathogenesis of atopic dermatitis, including those in the Th1, Th2, and Th17 pathways.[1][2][3][4] This mechanism of action positions this compound as a broad-spectrum anti-inflammatory agent.[2]
JAK Inhibitors: Targeting the JAK-STAT Signaling Cascade
Janus kinase (JAK) inhibitors are small molecules that interfere with the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines that are pivotal in the immunopathogenesis of atopic dermatitis, including IL-4, IL-5, IL-13, IL-22, and IL-31.[5][6] The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[7] Different cytokines signal through different pairs of JAKs. By inhibiting one or more of these JAKs, these drugs block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which prevents their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[5] The JAK inhibitors discussed here have varying selectivity for the different JAK family members. Abrocitinib and upadacitinib are selective for JAK1, while baricitinib inhibits both JAK1 and JAK2.[7]
Clinical Efficacy: An Indirect Comparison
The following tables summarize key efficacy endpoints from recent clinical trials. It is crucial to interpret these results with caution due to the differences in trial phases, study populations, and designs.
Table 1: Investigator's Global Assessment (IGA) Score of Clear or Almost Clear (0/1)
| Drug (Trial) | Dosage | IGA 0/1 Response Rate | Placebo Response Rate | Trial Phase |
| This compound (ADESOS)[3] | 20 mg BID | 26.3% | 9.5% | IIb |
| 30 mg BID | 24.3% | 9.5% | IIb | |
| 40 mg BID | 30.9% | 9.5% | IIb | |
| Abrocitinib (JADE MONO-1)[8] | 100 mg QD | 23.7% | 7.8% | III |
| 200 mg QD | 43.5% | 7.8% | III | |
| Baricitinib (BREEZE-AD1)[9] | 2 mg QD | 11.4% | 4.8% | III |
| 4 mg QD | 16.8% | 4.8% | III | |
| Upadacitinib (Measure Up 1)[10] | 15 mg QD | 40% | 5% | III |
| 30 mg QD | 59% | 5% | III |
Table 2: Eczema Area and Severity Index (EASI) Improvement
| Drug (Trial) | Dosage | EASI-75 Response Rate | Placebo Response Rate | Trial Phase |
| This compound (ADESOS)[3] | 20 mg BID | -55.1% (mean % change) | -50.4% (mean % change) | IIb |
| 30 mg BID | -52.2% (mean % change) | -50.4% (mean % change) | IIb | |
| 40 mg BID | -61.4% (mean % change) | -50.4% (mean % change) | IIb | |
| Abrocitinib (JADE MONO-1)[8] | 100 mg QD | 39.7% | 11.7% | III |
| 200 mg QD | 62.3% | 11.7% | III | |
| Baricitinib (BREEZE-AD1 & AD2)[9] | 2 mg QD | ~25-28% | ~16% | III |
| 4 mg QD | ~35-38% | ~16% | III | |
| Upadacitinib (Measure Up 1)[10] | 15 mg QD | 70% | 16% | III |
| 30 mg QD | 80% | 16% | III |
Table 3: Itch Reduction (≥4-point improvement on Peak Pruritus Numerical Rating Scale - PP-NRS)
| Drug (Trial) | Dosage | Itch Reduction (PP-NRS ≥4) | Placebo Response Rate | Timepoint | Trial Phase |
| This compound (ADESOS)[3][11] | 20, 30, 40 mg BID | Statistically Significant | - | Week 2 | IIb |
| Abrocitinib (JADE MONO-1)[8] | 100 mg QD | 38.3% | 14.3% | Week 12 | III |
| 200 mg QD | 56.5% | 14.3% | Week 12 | III | |
| Baricitinib (BREEZE-AD1 & AD2)[12] | 2 mg QD | ~31-34% | ~12-14% | Week 16 | III |
| 4 mg QD | ~41-44% | ~12-14% | Week 16 | III | |
| Upadacitinib (Measure Up 1 & 2)[13] | 15 mg QD | ~52% | ~11% | Week 16 | III |
| 30 mg QD | ~60% | ~11% | Week 16 | III |
Safety and Tolerability Profile
A summary of common treatment-emergent adverse events (TEAEs) is presented below.
Table 4: Common Treatment-Emergent Adverse Events (TEAEs)
| Drug (Trial) | Common TEAEs |
| This compound (ADESOS)[3] | Diarrhea, nausea, headache (mostly mild and within the first month) |
| Abrocitinib (JADE MONO-1)[14] | Nausea, nasopharyngitis, headache, upper respiratory tract infection |
| Baricitinib (BREEZE-AD1 & AD2)[9] | Nasopharyngitis, headache, upper respiratory tract infection |
| Upadacitinib (Measure Up 1 & 2)[10] | Acne, upper respiratory tract infection, nasopharyngitis, headache |
Experimental Protocols: A Look at the Clinical Trial Designs
The methodologies for the key clinical trials cited are outlined below to provide context for the presented data.
This compound: ADESOS (Phase IIb) [11][15]
-
Design: A 16-week, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.
-
Participants: 233 adults with moderate-to-severe atopic dermatitis.
-
Intervention: Patients were randomized (1:1:1:1) to receive this compound (20 mg, 30 mg, or 40 mg) or a placebo, administered twice daily.
-
Primary Endpoint: Percentage change in Eczema Area and Severity Index (EASI) from baseline at week 16.
-
Secondary Endpoints: Achievement of an IGA score of 0/1 with a ≥2-point improvement; achievement of a ≥4-point reduction in PP-NRS; and achievement of EASI-75, EASI-90, and EASI-100 from baseline, all at week 16.
Abrocitinib: JADE MONO-1 (Phase III) [8][14][16]
-
Design: A multicenter, double-blind, randomized, placebo-controlled, phase 3 trial.
-
Participants: 387 patients aged 12 years and older with moderate-to-severe atopic dermatitis.
-
Inclusion Criteria: IGA score ≥3, EASI score ≥16, body surface area affected ≥10%, and PP-NRS score ≥4.
-
Intervention: Patients were randomly assigned (2:2:1) to receive oral abrocitinib 100 mg, abrocitinib 200 mg, or a placebo once daily for 12 weeks.
-
Co-Primary Endpoints: The proportion of patients achieving an IGA score of 0 or 1 (with a ≥2-grade improvement from baseline) and the proportion of patients achieving at least a 75% improvement in EASI score from baseline (EASI-75), both at week 12.
Baricitinib: BREEZE-AD1 and BREEZE-AD2 (Phase III) [9][17]
-
Design: Two independent, multicenter, double-blind, phase III monotherapy trials.
-
Participants: Adults with moderate-to-severe AD who had an inadequate response to topical therapies.
-
Intervention: Patients were randomized (2:1:1:1) to receive a once-daily placebo, baricitinib 1 mg, 2 mg, or 4 mg for 16 weeks.
-
Primary Endpoint: The proportion of patients achieving a Validated Investigator's Global Assessment of AD (vIGA-AD) score of 0 or 1 at week 16.
Upadacitinib: Measure Up 1 and Measure Up 2 (Phase III) [10][18]
-
Design: Two replicate, multicenter, randomized, double-blind, placebo-controlled, phase 3 trials.
-
Participants: Adolescents (aged 12–17 years) and adults (aged 18–75 years) with moderate-to-severe atopic dermatitis.
-
Inclusion Criteria: ≥10% of body surface area affected by atopic dermatitis, EASI score of ≥16, vIGA-AD score of ≥3, and Worst Pruritus Numerical Rating Scale score of ≥4.
-
Intervention: Patients were randomly assigned (1:1:1) to receive upadacitinib 15 mg, upadacitinib 30 mg, or a placebo once daily for 16 weeks.
-
Co-Primary Endpoints: The proportion of patients who had achieved EASI-75 and the proportion of patients who had achieved a vIGA-AD response of 0 or 1 at week 16.
Conclusion and Future Outlook
This compound, a selective PDE4 inhibitor, and JAK inhibitors represent two distinct and promising oral therapeutic classes for moderate-to-severe atopic dermatitis. While both have demonstrated efficacy in reducing the signs and symptoms of AD, including itch, they operate through different intracellular signaling pathways.
The current clinical data for this compound is from a Phase IIb study, which shows a favorable safety profile consistent with the PDE4 inhibitor class and demonstrates significant improvements in key disease markers.[3] The JAK inhibitors—abrocitinib, baricitinib, and upadacitinib—have more extensive data from Phase III trials, showing robust efficacy, particularly in achieving high levels of skin clearance and rapid itch relief.
An indirect comparison suggests that the higher doses of the JAK1-selective inhibitors, upadacitinib and abrocitinib, may offer greater efficacy in terms of IGA and EASI responses compared to the results seen with this compound in its Phase IIb trial. However, such comparisons are inherently limited.
The advancement of this compound to Phase III trials will be crucial in providing more definitive data on its efficacy and safety profile in a larger patient population.[3] Ultimately, head-to-head comparative trials will be necessary to fully elucidate the relative positioning of this compound and JAK inhibitors in the treatment paradigm for moderate-to-severe atopic dermatitis. For drug development professionals and researchers, both classes of molecules offer exciting avenues for further investigation and refinement in the ongoing effort to address the significant unmet needs of patients with atopic dermatitis.
References
- 1. uniontherapeutics.com [uniontherapeutics.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. xtalks.com [xtalks.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Systematic Review on the Efficacy and Safety of Oral Janus Kinase Inhibitors for the Treatment of Atopic Dermatitis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Baricitinib in patients with moderate-to-severe atopic dermatitis and inadequate response to topical corticosteroids: results from two randomized monotherapy phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. This compound, a phosphodiesterase 4B/D inhibitor, in moderate-to-severe atopic dermatitis: efficacy and safety from a multicentre randomized placebo-controlled phase IIb dose-ranging study (ADESOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Baricitinib improves symptoms in patients with moderate-to-severe atopic dermatitis and inadequate response to topical corticosteroids: patient-reported outcomes from two randomized monotherapy phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Upadacitinib Rapidly Improves Patient-Reported Outcomes in Atopic Dermatitis: 16-Week Results from Phase 3 Clinical Trials (Measure Up 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of abrocitinib in adults and adolescents with moderate-to-severe atopic dermatitis (JADE MONO-1): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UNION therapeutics announces successful completion of the ADESOS Phase 2b study and presentation of data at the RAVE Conference 2024 [prnewswire.com]
- 16. researchgate.net [researchgate.net]
- 17. Baricitinib Rapidly Improves Skin Pain Resulting in Improved Quality of Life for Patients with Atopic Dermatitis: Analyses from BREEZE-AD1, 2, and 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Orismilast: A Comparative Analysis of its Impact on the Th17 Pathway in Inflammatory Disease
For Immediate Release
Hellerup, Denmark – November 10, 2025 – In the landscape of treatments for chronic inflammatory diseases, the T helper 17 (Th17) pathway has emerged as a critical therapeutic target. Orismilast, a second-generation, potent, and selective phosphodiesterase 4 (PDE4) inhibitor, is demonstrating significant promise in modulating this pathway. This guide provides a comparative analysis of this compound's effect on the Th17 pathway relative to existing treatments, supported by available experimental data.
Introduction to this compound and the Th17 Pathway
This compound is an oral small molecule that specifically targets the PDE4B and PDE4D enzyme subtypes, which are pivotally linked to inflammatory processes.[1][2] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a key role in downregulating the inflammatory response. This mechanism of action leads to a broad anti-inflammatory effect, including the potent inhibition of the Th1, Th2, and, crucially, the Th17 pathways.[1][2][3]
The Th17 pathway is a subset of T helper cell-mediated immunity characterized by the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A, IL-17F) and Interleukin-22 (IL-22). This pathway is significantly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and atopic dermatitis.[4][5] Key upstream regulators of the Th17 pathway include Interleukin-23 (IL-23) and the master transcription factor, RAR-related orphan receptor gamma t (RORγt).[6][7]
This compound's Effect on the Th17 Pathway: Quantitative Data
Recent clinical studies have provided quantitative insights into this compound's ability to modulate the Th17 pathway. In a Phase 2b study involving patients with moderate-to-severe plaque psoriasis (IASOS study), treatment with this compound resulted in a significant reduction of key Th17-related cytokines in lesional skin.
Table 1: Reduction of Th17 Pathway-Associated Cytokines with this compound in Psoriasis (16 weeks)
| Cytokine | 20 mg this compound (twice daily) | 30 mg this compound (twice daily) |
| IL-17A | 52% reduction[8][9] | 51% reduction[8][9] |
| TNFα | 66% reduction[8] | 60% reduction[8] |
| CCL20 | 41% reduction[8][9] | 54% reduction[8][9] |
Furthermore, a remarkable finding from this study was the strong correlation between clinical response and IL-17A suppression. Patients achieving a 75% improvement in the Psoriasis Area and Severity Index (PASI75) demonstrated a 98% reduction in IL-17A protein levels in their skin.[8][9] This highlights the critical role of IL-17A in psoriasis pathogenesis and this compound's profound impact on this key driver.
Comparative Analysis with Existing Th17 Pathway Treatments
The therapeutic armamentarium for Th17-mediated diseases includes a range of biologic and small molecule inhibitors that target different components of this pathway.
PDE4 Inhibitors
Apremilast, another PDE4 inhibitor, has also been shown to modulate the Th17 pathway. Studies have indicated that Apremilast can reduce the production of IL-17A, IL-17F, and IL-22 by approximately 40-50%.[10] this compound, being a more potent inhibitor of PDE4B and PDE4D isoforms, is positioned to offer a greater or more targeted effect on the Th17 pathway.[11]
Biologic Therapies
Biologic therapies for Th17-mediated diseases are predominantly monoclonal antibodies that target specific cytokines or their receptors.
-
Anti-IL-17 Therapies (Secukinumab, Ixekizumab, Brodalumab): These agents directly neutralize IL-17A (Secukinumab, Ixekizumab) or block its receptor (Brodalumab).[4][12][13] Their mechanism is highly specific to the downstream effects of IL-17. While direct head-to-head data on cytokine reduction with this compound is not yet available, the oral administration of this compound offers a distinct advantage over the injectable route of these biologics.
-
Anti-IL-23 Therapies (Guselkumab, Tildrakizumab, Risankizumab): These biologics target the p19 subunit of IL-23, a key cytokine that promotes the survival and proliferation of Th17 cells.[14][15][16] By inhibiting IL-23, these agents indirectly suppress the Th17 pathway. Comparative studies have shown that the selective blockade of IL-23 can lead to significant reductions in serum levels of IL-17A and IL-17F.[17][18] For instance, Guselkumab has demonstrated greater reductions in IL-17A and IL-17F levels compared to Ustekinumab, an older biologic that targets both IL-12 and IL-23.[17][18]
-
Anti-IL-12/23 Therapy (Ustekinumab): Ustekinumab targets the p40 subunit common to both IL-12 and IL-23, thereby inhibiting both Th1 and Th17 pathways.[6][19] While effective, the newer, more selective IL-23 inhibitors have shown superior efficacy in some studies, suggesting a more targeted approach to the Th17 pathway may be more beneficial.[14]
RORγt Inhibitors
RORγt is a nuclear receptor that acts as the master regulator for Th17 cell differentiation.[7] Small molecule inhibitors of RORγt are in development and have shown the ability to suppress the Th17 pathway and alleviate inflammation in preclinical and early clinical studies.[20][21][22] These agents represent another oral therapeutic strategy targeting the Th17 pathway from a different mechanistic angle compared to PDE4 inhibition.
Table 2: Comparative Overview of Th17 Pathway Inhibitors
| Drug Class | Target | Representative Drugs | Administration | Key Th17-Related Effects |
| PDE4 Inhibitor | PDE4B/D | This compound , Apremilast | Oral | Broad anti-inflammatory effect, including inhibition of IL-17A, IL-22, IL-23 production.[2][8] |
| Anti-IL-17 | IL-17A/IL-17RA | Secukinumab, Ixekizumab, Brodalumab | Injection | Direct neutralization of IL-17A or blockade of its receptor.[4][5][13] |
| Anti-IL-23 | IL-23p19 | Guselkumab, Tildrakizumab, Risankizumab | Injection | Inhibition of Th17 cell survival and proliferation, leading to reduced IL-17 production.[14][15][16] |
| Anti-IL-12/23 | IL-12/23p40 | Ustekinumab | Injection | Inhibition of both Th1 and Th17 pathways.[6][19] |
| RORγt Inhibitor | RORγt | (Investigational) | Oral | Inhibition of Th17 cell differentiation and function.[7][21] |
Experimental Protocols
The quantitative data presented in this guide were primarily generated using advanced molecular biology techniques. Below are overviews of the key experimental protocols.
Olink Proteomics
Objective: To quantify the levels of multiple protein biomarkers, including cytokines, in skin samples.
Methodology: This technology utilizes a proximity extension assay (PEA). In brief, pairs of oligonucleotide-labeled antibodies bind to their target protein in the sample. When the two antibodies are in close proximity, their DNA oligonucleotides hybridize and are extended by a DNA polymerase. The resulting DNA barcode is then amplified and quantified using quantitative real-time PCR (qPCR). The amount of DNA barcode generated is directly proportional to the amount of the target protein in the sample. This allows for high-throughput, highly sensitive, and specific measurement of a large panel of proteins from a small sample volume.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of a specific protein, such as IL-17A, in a biological sample.
Methodology:
-
Coating: A microplate is coated with a capture antibody specific for the target protein.
-
Blocking: Any unbound sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: The sample containing the protein of interest is added to the wells, and the target protein binds to the capture antibody.
-
Detection Antibody: A second, enzyme-linked antibody that also recognizes the target protein is added.
-
Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., color change).
-
Measurement: The intensity of the signal is measured using a microplate reader, and the concentration of the protein is determined by comparison to a standard curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Th17 pathway and points of therapeutic intervention.
Caption: Workflow for cytokine protein quantification from skin biopsies.
Conclusion
This compound represents a promising oral therapeutic that demonstrates a profound inhibitory effect on the Th17 pathway, a key driver of many chronic inflammatory diseases. Its ability to significantly reduce levels of IL-17A and other pro-inflammatory cytokines, as evidenced by quantitative data from clinical trials, positions it as a potentially potent treatment option. Compared to existing biologic therapies that target specific components of the Th17 pathway, this compound offers the convenience of oral administration and a broad anti-inflammatory profile. Further head-to-head comparative studies will be instrumental in fully elucidating the relative efficacy of this compound within the expanding landscape of Th17-targeted therapies.
Contact: [Insert Contact Information]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. uniontherapeutics.com [uniontherapeutics.com]
- 3. uniontherapeutics.com [uniontherapeutics.com]
- 4. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Review of ustekinumab, an interleukin-12 and interleukin-23 inhibitor used for the treatment of plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hcplive.com [hcplive.com]
- 12. Early Clinical Data on IL-17 Blockade in Psoriasis - Page 5 [medscape.com]
- 13. Brodalumab: an evidence-based review of its potential in the treatment of moderate-to-severe psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guselkumab More Effectively Neutralizes Psoriasis-Associated Histologic, Transcriptomic, and Clinical Measures than Ustekinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tildrakizumab for treating psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical insights into IL-23 inhibition: risankizumab for Crohn’s disease through a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guselkumab induces robust reduction in acute phase proteins and type 17 effector cytokines in active psoriatic arthritis: results from phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rmdopen.bmj.com [rmdopen.bmj.com]
- 19. Ustekinumab in Psoriasis Immunopathology with Emphasis on the Th17-IL23 Axis: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacologic inhibition of RORγt regulates Th17 signature gene expression and suppresses cutaneous inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
A Comparative Analysis of Orismilast's Potency Against Other Selective PDE4B/D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Orismilast, a next-generation phosphodiesterase 4 (PDE4) inhibitor, with other selective and pan-PDE4 inhibitors. The focus is on the comparative potency against PDE4B and PDE4D subtypes, which are critically linked to inflammatory processes.[1][2][3] Inhibition of these subtypes is considered the primary driver of the anti-inflammatory effects of PDE4 inhibitors.[1][2] this compound is a high-potency PDE4 inhibitor that selectively targets the PDE4B and PDE4D subtypes associated with inflammation.[4][5]
Data Presentation: Comparative Potency of PDE4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable PDE4 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target Selectivity | IC50 (nM) vs. PDE4B | IC50 (nM) vs. PDE4D | Reference |
| This compound | PDE4B/D Selective | 6 - 16 | 3 - 9 | [6] |
| Apremilast | Pan-PDE4 | 74 (for PDE4) | 74 (for PDE4) | [7] |
| Roflumilast | Pan-PDE4 | 0.2 - 4.3 (for PDE4) | 0.2 - 4.3 (for PDE4) | [7] |
| Zatolmilast | PDE4D Selective | Not Reported | 7.4 - 7.8 | [7] |
| (R)-Rolipram | PDE4B/D Selective | ~130 | ~240 | [7] |
| GSK256066 | Pan-PDE4 | 0.0032 (for PDE4) | 0.0032 (for PDE4) | [7] |
Note: IC50 values can vary based on the specific assay conditions and splice variants used.
Signaling Pathway and Experimental Workflow
PDE4 Signaling Pathway in Inflammation
Phosphodiesterase 4 (PDE4) is a critical enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling.[8][9] In immune and inflammatory cells, PDE4B and PDE4D are the predominant subtypes.[1] By inhibiting PDE4B/D, drugs like this compound prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein activated by cAMP (EPAC).[9][10] This activation cascade ultimately leads to the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) and an increase in anti-inflammatory cytokines (e.g., IL-10), thereby mitigating the inflammatory response.[6][11]
Caption: PDE4 signaling pathway and the mechanism of this compound.
Experimental Protocols: Determining Inhibitor Potency
The potency of PDE4 inhibitors is typically determined by measuring their ability to inhibit the enzymatic activity of purified recombinant PDE4 isoforms. Radiometric assays are a common and sensitive method for this purpose.[11][12]
Principle of the Radiometric PDE4 Inhibition Assay
This assay quantifies the activity of the PDE4 enzyme by measuring the rate of hydrolysis of radioactively labeled cAMP (e.g., [3H]-cAMP) into [3H]-5'-AMP.[12] The inhibitor's potency is determined by performing the assay with various concentrations of the compound and calculating the concentration that results in 50% inhibition of enzyme activity (IC50).
Key Methodological Steps:
-
Reaction Setup: Purified, recombinant human PDE4B or PDE4D enzyme is incubated in a reaction buffer at 30-37°C.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the reaction wells. A control reaction with no inhibitor (vehicle, e.g., DMSO) is also prepared to measure 100% enzyme activity.[13]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a known concentration of [3H]-cAMP as the substrate.
-
Reaction Termination: After a set incubation period, the reaction is terminated, often by heat inactivation or the addition of a stop solution.
-
Separation of Product: The product, [3H]-5'-AMP, is separated from the unreacted substrate, [3H]-cAMP. This is frequently achieved using anion-exchange chromatography, where the negatively charged [3H]-cAMP binds to the resin while the uncharged product ([3H]-adenosine, after conversion by a phosphatase) does not.
-
Quantification: The amount of radioactivity in the product fraction is measured using a liquid scintillation counter.[12]
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.[12][14]
Caption: Workflow for a radiometric PDE4 inhibitor potency assay.
References
- 1. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review | springermedizin.de [springermedizin.de]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. uniontherapeutics.com [uniontherapeutics.com]
- 5. Pharmacology of this compound, a next generation PDE4 inhibitor | Medfyle [medfyle.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Orismilast: A Comparative Analysis of Clinical Performance in Psoriasis and Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical performance of Orismilast, a novel phosphodiesterase-4 (PDE4) inhibitor, in the treatment of moderate-to-severe plaque psoriasis and atopic dermatitis. The analysis is based on data from the Phase 2b clinical trials: the IASOS study for psoriasis and the ADESOS study for atopic dermatitis.
Mechanism of Action
This compound is a next-generation oral PDE4 inhibitor with high potency and selectivity for PDE4B and PDE4D subtypes, which are linked to inflammation.[1] By inhibiting these enzymes, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels. This upregulation of cAMP has a broad anti-inflammatory effect by modulating the expression of various pro-inflammatory and anti-inflammatory cytokines.[2] this compound has been shown to potently inhibit Th1, Th2, and Th17 pathways, which are crucial in the pathogenesis of both psoriasis and atopic dermatitis.[2][3]
References
Orismilast's Impact on Quality of Life in Dermatological Conditions: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Orismilast, a next-generation phosphodiesterase 4 (PDE4) inhibitor, and its impact on the quality of life (QoL) in patients with various dermatological conditions. By objectively comparing its performance with other therapeutic alternatives and presenting supporting experimental data, this document aims to inform research, clinical development, and therapeutic strategy in dermatology.
This compound, a potent and selective inhibitor of PDE4B and PDE4D subtypes, has demonstrated significant efficacy in improving the quality of life for patients suffering from chronic inflammatory skin diseases such as psoriasis, atopic dermatitis, and hidradenitis suppurativa.[1][2] Its mechanism of action, which involves the modulation of a broad range of pro-inflammatory cytokines, positions it as a promising oral treatment option.[1] This guide will delve into the clinical trial data, comparing this compound's effects on QoL metrics, primarily the Dermatology Life Quality Index (DLQI), with those of other established treatments, including the PDE4 inhibitor Apremilast and various biologic therapies.
Quantitative Analysis of Quality of Life Outcomes
The following tables summarize the quantitative data from key clinical trials, focusing on the mean change in DLQI scores from baseline. The DLQI is a widely used and validated 10-question tool to measure the impact of skin disease on a patient's quality of life, with lower scores indicating a better quality of life.[3][4]
Psoriasis
| Treatment | Clinical Trial | Baseline DLQI (Mean) | Mean Change in DLQI from Baseline | Study Duration | Comparator | p-value |
| This compound (30 mg BID) | IASOS (Phase 2b) | Not explicitly stated | Statistically significant improvement | 16 weeks | Placebo | <0.05[5] |
| Apremilast (30 mg BID) | ESTEEM 1 (Phase 3) | ~12.8 | -8.5 | 16 weeks | Placebo (-3.9) | <0.0001[1] |
| Apremilast (30 mg BID) | ESTEEM 2 (Phase 3) | ~12.3 | -7.4 | 16 weeks | Placebo (-3.5) | <0.0001[1] |
| Adalimumab (40 mg eow) | REVEAL | Not explicitly stated | Significant improvement | 16 weeks | Placebo | Not Stated[6] |
| Ustekinumab (45/90 mg) | PHOENIX 1 | >10 | -9.13 | 12 weeks | Placebo (-0.53) | <0.001[7] |
| Brodalumab (210 mg) | AMAGINE-2 & -3 | Not explicitly stated | Significant improvement | 52 weeks | Ustekinumab | p=0.009[8] |
Atopic Dermatitis
| Treatment | Clinical Trial | Baseline DLQI (Mean) | Mean Change in DLQI from Baseline | Study Duration | Comparator | p-value |
| This compound (20, 30, 40 mg BID) | ADESOS (Phase 2b) | Not explicitly stated | Statistically significant improvement in itch and other PROs | 16 weeks | Placebo | <0.05[9] |
| Roflumilast Cream (0.15%) | INTEGUMENT-1 & 2 (Phase 3) | Not explicitly stated | Significant improvement in itch and other symptoms | 4 weeks | Vehicle | <0.0001[5][10] |
Hidradenitis Suppurativa
| Treatment | Clinical Trial | Baseline DLQI (Mean) | Mean Change in DLQI from Baseline | Study Duration | Comparator | p-value |
| This compound | OSIRIS (Phase 2a) | Not explicitly stated | -39.6% | 16 weeks | N/A (Open-label) | Not Stated[11] |
| Secukinumab (300 mg) | Real-world study | 27.6 | Significant decrease | 52 weeks | N/A | <0.001[12] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for a thorough understanding of the data presented.
This compound Clinical Trials
-
IASOS (NCT05190419): A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study evaluating the efficacy and safety of a modified-release formulation of this compound in adults with moderate-to-severe plaque psoriasis.[13][14][15] Patients were randomized to receive this compound (20, 30, or 40 mg twice daily) or a placebo for 16 weeks.[13][14][15] The primary endpoint was the percentage change in Psoriasis Area and Severity Index (PASI) score from baseline to week 16.[13][14][15] Quality of life was assessed as a secondary endpoint using the DLQI.[5]
-
ADESOS (NCT05469464): A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study to assess the efficacy and safety of this compound in adult patients with moderate-to-severe atopic dermatitis.[11][16][17] Patients received one of three doses of this compound modified-release tablets or a placebo twice daily for 16 weeks.[16] The primary endpoint was the percentage change in the Eczema Area and Severity Index (EASI) score.[16] Patient-reported outcomes, including itch, were key secondary endpoints.[9]
-
OSIRIS (EudraCT 2021-000049-42): A Phase 2a, open-label, single-center, single-arm, dose-finding proof-of-concept trial investigating the efficacy, safety, and tolerability of oral this compound in adult patients with mild, moderate, or severe hidradenitis suppurativa.[4][18][19][20] Patients received this compound twice daily for up to 16 weeks, with dose adjustments allowed to improve tolerability.[18][19] The primary endpoint was the percent change in the total count of abscesses and nodules.[19] Quality of life was assessed using the DLQI and the Hidradenitis Suppurativa Quality of Life (HiSQOL) score.[11]
Comparator Clinical Trials
-
ESTEEM 1 & 2 (NCT01194219 & NCT01232283): Two Phase 3, multicenter, randomized, double-blind, placebo-controlled trials evaluating the efficacy and safety of Apremilast in adults with moderate to severe plaque psoriasis.[21][22][23][24] Patients were randomized 2:1 to receive Apremilast 30 mg twice daily or a placebo for 16 weeks.[23] The primary endpoint was the proportion of patients achieving a 75% reduction in PASI score (PASI-75) at week 16.[22] The DLQI was a key secondary endpoint.[23]
-
INTEGUMENT-1 & 2 (NCT04773587 & NCT04773600): Two identical Phase 3, parallel-group, double-blind, vehicle-controlled trials of Roflumilast cream 0.15% applied once daily for four weeks in individuals aged six years and older with mild to moderate atopic dermatitis.[1][5][10][25] The primary endpoint was Investigator Global Assessment (IGA) success, defined as a score of 'clear' or 'almost clear' plus a 2-grade improvement from baseline at Week 4.[5][10] Itch and other patient-reported outcomes were also assessed.[3]
-
REVEAL (Adalimumab): A randomized, double-blind, placebo-controlled study of Adalimumab in adult patients with moderate to severe chronic plaque psoriasis.[6] Patients received Adalimumab 80 mg at week 0, followed by 40 mg every other week, or placebo.[6] The co-primary endpoints were the proportion of patients achieving PASI-75 and a Physician's Global Assessment (PGA) of clear or minimal at week 16.[6]
-
PHOENIX 1 (Ustekinumab): A Phase 3, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of Ustekinumab in patients with moderate-to-severe psoriasis.[26][27] Patients were randomized to receive Ustekinumab (45 mg or 90 mg) or placebo at weeks 0 and 4.[26] Health-related quality of life was a key secondary outcome, assessed using the DLQI and SF-36.[26]
-
SUNSHINE & SUNRISE (Secukinumab): Two identical Phase 3, multicenter, randomized, double-blind, placebo-controlled trials of Secukinumab in patients with moderate to severe hidradenitis suppurativa.[28] Patients received Secukinumab 300 mg weekly for five weeks, followed by monthly injections.[2] The primary endpoint was the proportion of patients achieving a Hidradenitis Suppurativa Clinical Response (HiSCR) at week 16.[28] Quality of life was assessed using the DLQI.[2]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language for use with Graphviz.
This compound's Mechanism of Action
Caption: this compound inhibits PDE4, increasing cAMP levels and reducing inflammation.
Representative Clinical Trial Workflow
Caption: A typical workflow for a randomized controlled clinical trial in dermatology.
Conclusion
The available data suggest that this compound is a promising oral therapy that can significantly improve the quality of life for patients with psoriasis, atopic dermatitis, and hidradenitis suppurativa. Its targeted mechanism of action as a selective PDE4B/D inhibitor offers a favorable safety and efficacy profile. Head-to-head comparative trials will be crucial to definitively establish its position relative to other advanced therapies. The detailed experimental protocols and visualized pathways provided in this guide offer a robust framework for researchers and drug development professionals to further evaluate and build upon the existing knowledge of this compound and its role in the evolving landscape of dermatological treatments.
References
- 1. Roflumilast Cream, 0.15%, for Atopic Dermatitis in Adults and Children: INTEGUMENT-1 and INTEGUMENT-2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. INTEGUMENT Trials: Once-Daily Roflumilast Cream Reduces AD Symptoms - - PracticalDermatology [practicaldermatology.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Arcutis Presents Late-Breaking Data from the INTEGUMENT Phase 3 Trials in Atopic Dermatitis at American Academy of Dermatology Annual Meeting - Arcutis Biotherapeutics [arcutis.com]
- 6. HUMIRA® (adalimumab) and plaque psoriasis [humirapro.com]
- 7. accessdermatology.com [accessdermatology.com]
- 8. Dermatology Life Quality Index in Patients with Moderate-to-Severe Plaque Psoriasis Treated with Brodalumab or Ustekinumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Second-generation selective PDE4 inhibitor shows promise in AD - Medical Conferences [conferences.medicom-publishers.com]
- 10. Arcutis Announces Positive Topline Results from INTEGUMENT-1 Pivotal Phase 3 Trial of Roflumilast Cream in Atopic Dermatitis in Adults and Children Aged Six Years and Older - Arcutis Biotherapeutics [arcutis.com]
- 11. Union plans Phase III trial for atopic dermatitis after Phase IIb win [clinicaltrialsarena.com]
- 12. Secukinumab in Hidradenitis Suppurativa Patients Who Failed Adalimumab: A 52-Week Real-Life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in moderate-to-severe psoriasis: Efficacy and safety from a 16-week, randomized, double-blinded, placebo-controlled, dose-finding, and phase 2b trial (IASOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. First Patient Enrolled in Phase 2b Study of Oral this compound in Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 15. uniontherapeutics.com [uniontherapeutics.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. uniontherapeutics.com [uniontherapeutics.com]
- 18. research.regionh.dk [research.regionh.dk]
- 19. This compound for the treatment of mild to severe hidradenitis suppurativa: Week 16 data from OSIRIS, a Phase 2a, open-label, single-centre, single-arm, dose-finding clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical Trials Register [clinicaltrialsregister.eu]
- 21. otezlapro.com [otezlapro.com]
- 22. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, in patients with moderate to severe plaque psoriasis: Results of a phase III, randomized, controlled trial (Efficacy and Safety Trial Evaluating the Effects of Apremilast in Psoriasis [ESTEEM] 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Apremilast, an oral phosphodiesterase 4 inhibitor, improves patient‐reported outcomes in the treatment of moderate to severe psoriasis: results of two phase III randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jcadonline.com [jcadonline.com]
- 25. Roflumilast Cream, 0.15%, for Atopic Dermatitis in Adults and Children: INTEGUMENT-1 and INTEGUMENT-2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ustekinumab improves health-related quality of life in patients with moderate-to-severe psoriasis: results from the PHOENIX 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Long-term efficacy of ustekinumab in patients with moderate-to-severe psoriasis: results from the PHOENIX 1 trial through up to 3 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ispor.org [ispor.org]
Safety Operating Guide
Orismilast Disposal Protocol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Orismilast is critical not only for laboratory safety but also for environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is an investigational inhibitor of phosphodiesterase 4 (PDE4) with high potency.[1][2] It is classified as hazardous, being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Adherence to the following procedures is mandatory to ensure the safety of laboratory personnel and the surrounding environment.
Hazard Identification and Safety Precautions
Before handling this compound, it is essential to be aware of its associated hazards. The following table summarizes the key safety information derived from the Safety Data Sheet (SDS).
| Hazard Classification | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life.[3] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[3] |
Personal Protective Equipment (PPE): When handling this compound, full personal protective equipment should be worn, including safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[3] The following steps provide a detailed operational plan to comply with this requirement.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-dispensed this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any material used for spill cleanup in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label to prevent misuse and dispose of the container in accordance with institutional guidelines for chemically contaminated glass or plastic.[4]
2. Labeling of Waste Containers: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
3. Storage of Hazardous Waste: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3] Follow your institution's guidelines for the maximum allowable accumulation time.
4. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5] EHS professionals are trained to handle and transport hazardous materials to an approved waste disposal facility for incineration.[5]
5. Spill Management: In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[3] Absorb liquid spills with an inert, non-combustible absorbent material such as diatomite or universal binders.[3] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3] Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3] All materials used for cleanup must be disposed of as hazardous waste.
Experimental Protocols
While this document focuses on disposal, the safe handling of this compound during experimentation is paramount. Always consult the Safety Data Sheet before use.[3] For dissolution, DMSO is a suitable solvent.[6] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to avoid degradation.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Oral this compound: Efficacy and safety in moderate-to-severe psoriasis and development of modified release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|1353546-86-7|MSDS [dcchemicals.com]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. glpbio.com [glpbio.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
